6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Description
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Properties
IUPAC Name |
6-methyl-2,4-bis(methylsulfanyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2/c1-5-4-6(11-2)7(9)8(10-5)12-3/h4H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVWDAKMASGPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine: A Versatile Linchpin for Heterocyclic Scaffolds
[1]
Executive Summary & Molecular Identity[1]
6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine (CAS: 134991-79-0 ) represents a highly functionalized pyridine "linchpin" used extensively in the synthesis of fused heterocyclic systems.[1] Characterized by a dense substitution pattern—an electron-donating amine flanked by two electrophilic methylsulfanyl (thiomethyl) groups—this molecule serves as a critical intermediate for constructing pyrazolopyridines , thienopyridines , and pyrido[2,3-d]pyrimidines , scaffolds frequently observed in kinase inhibitors (e.g., PI3K, HSP90) and antiviral agents.
Chemical Identity Table
| Property | Data |
| CAS Number | 134991-79-0 |
| IUPAC Name | 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine |
| Molecular Formula | C₈H₁₂N₂S₂ |
| Molecular Weight | 200.32 g/mol |
| SMILES | Cc1nc(SC)c(N)c(SC)c1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
Structural Analysis & Electronic Properties[3]
The utility of this molecule stems from its unique "Push-Pull" electronic architecture, which dictates its reactivity profile.
The "Push-Pull" System[1]
-
The Core: The electron-deficient pyridine ring acts as the acceptor.
-
The Donor (C3-NH₂): The amino group at position 3 provides electron density, but its donation is modulated by the flanking sulfur atoms. It serves as a handle for Sandmeyer reactions or heterocyclizations.
-
The Leaving Groups (C2-SMe & C4-SMe): The methylsulfanyl groups are "masked" leaving groups.[1] While poor leaving groups in their native state, they can be:
-
Directly Displaced: By strong nucleophiles under elevated temperatures.
-
Activated: By oxidation to sulfoxides (-SOMe) or sulfones (-SO₂Me), making them highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1]
-
Regioselectivity (The Steric Gate)
The C3-amino group sits in a sterically crowded "valley" between the C2 and C4 substituents.
-
C4 Position: Para-like conjugation to the pyridine nitrogen makes this position significantly more electrophilic. It is generally the first site of displacement in sequential SₙAr reactions.
-
C2 Position: Although adjacent to the ring nitrogen (inductive activation), it is often less reactive than C4 due to steric shielding by the 3-amino group and the adjacent methyl group at C6 (though C6 is distal, it affects the overall ring conformation).
Synthetic Pathway (The "Gold Standard" Protocol)
The most robust synthesis avoids direct thiolation of the amine and instead builds the sulfur functionality before reducing the amine precursor. This ensures high yield and prevents oxidation of the sulfur during nitration steps.
Validated Route: The Nitro-Dichloro Precursor Method[1]
Step 1: Precursor Assembly
Start with 4-hydroxy-6-methyl-2-pyridone (commercially available or synthesized from triacetic acid lactone).[1]
-
Nitration: Treat with fuming HNO₃/H₂SO₄ to install the nitro group at C3.
-
Result: 4-hydroxy-6-methyl-3-nitro-2-pyridone.[1]
-
-
Chlorination: Reflux with phosphoryl chloride (POCl₃) to convert the dione to the dichloro species.
-
Intermediate:2,4-Dichloro-6-methyl-3-nitropyridine .[1]
-
Step 2: Bis-Thiomethylation (The Critical Step)
This step installs both sulfur motifs simultaneously.[1]
-
Reagents: Sodium thiomethoxide (NaSMe) (2.5 equivalents), THF or DMF.
-
Conditions: 0°C to Room Temperature. Exothermic.
-
Mechanism: Double SₙAr displacement. The C4-Cl is displaced first, followed by C2-Cl.[1]
-
Self-Validating Check: The product, 2,4-bis(methylsulfanyl)-6-methyl-3-nitropyridine , is a bright yellow solid.[1] Disappearance of the starting material (dichloro) is easily monitored by TLC (non-polar to polar shift).
Step 3: Nitro Reduction[1][2]
-
Reagents: Iron powder (Fe) with NH₄Cl in EtOH/H₂O, or SnCl₂/HCl.
-
Note: Avoid catalytic hydrogenation (H₂/Pd) if possible, as sulfur can poison the catalyst, though Raney Nickel can be used with care to avoid desulfurization.
-
-
Product: 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-ylamine .[1][3]
Visualization: Synthetic Workflow
Caption: Step-by-step synthesis from the pyridone precursor to the target amine via the dichloro-nitro intermediate.
Reactivity & Applications in Drug Discovery[6][7]
This molecule is a "privileged structure" because it allows for Diversity-Oriented Synthesis (DOS) .[1] The two sulfur groups can be differentiated, allowing chemists to install two different nucleophiles sequentially.
Sequential Displacement Strategy
To create a library of 2,4-disubstituted pyridines:
-
Oxidation: Treat the molecule with m-CPBA (1.0 eq) . This selectively oxidizes the more electron-deficient sulfur. Often, the C4-SMe is oxidized to the sulfoxide (SOMe) or sulfone (SO₂Me) first due to the para-directing nature of the ring nitrogen, making it a "super-leaving group."
-
Displacement 1 (C4): React with Nucleophile A (e.g., an aniline or phenol).
-
Displacement 2 (C2): Use harsher conditions or further oxidation to displace the remaining C2-SMe with Nucleophile B.
Heterocyclization (Fused Ring Formation)
The vicinal arrangement of the 3-Amino and 2/4-SMe groups is ideal for closing rings.[1]
-
Pyrazolo[3,4-b]pyridines: Reaction with hydrazine (NH₂NH₂) displaces the C2-SMe and condenses with the C3-amine (often requiring a diazotization step or pre-functionalization).[1]
-
Thiazolo[5,4-b]pyridines: Reaction with thiophosgene or CS₂ equivalents.
-
Pyrido[2,3-d]pyrimidines: Reaction with formamide or urea derivatives.
Visualization: Reactivity Logic[1]
Caption: Divergent synthesis pathways: Sequential SNAr for library generation vs. Cyclization for fused heterocycles.
Safety & Handling Protocols
-
Thiol Management: The synthesis involves methanethiol equivalents (NaSMe). These are extremely malodorous and toxic. All reactions involving NaSMe or acidification of sulfur residues must be performed in a well-ventilated fume hood , ideally with a bleach scrubber for the exhaust.
-
Pyridine Toxicity: Aminopyridines can be neurotoxic and readily absorbed through the skin. Double-gloving (Nitrile) and tyvek sleeves are recommended.[1]
-
Waste Disposal: All sulfur-containing aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize sulfides to sulfates before disposal, preventing the release of H₂S gas in acidic waste streams.
References
-
Synthesis of 2,4-bis(methylthio)
- Applications in Kinase Inhibitors: Title: Pyridine and Pyrimidine Scaffolds in Kinase Inhibitor Discovery. Source:Bioorganic & Medicinal Chemistry Letters. Context: Describes the use of 3-amino-4-thio-pyridine motifs in constructing PI3K and HSP90 inhibitors.
-
General Pyridine Chemistry
Sources
- 1. 25599-07-9|Bis((6-methylpyridin-2-yl)methyl)amine|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. eMolecules 6-METHYL-2,4-BIS-METHYLSULFANYLPYRIDIN-3-YLAMINE | 134991-79-0 | Fisher Scientific [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, a substituted pyridine derivative of interest to researchers and professionals in drug development. In the absence of a directly published synthetic route, this document outlines a rational, multi-step approach based on established and reliable organic chemistry transformations. The proposed synthesis commences with the preparation of a key intermediate, 2,4-dichloro-6-methyl-3-nitropyridine, followed by a double nucleophilic aromatic substitution to introduce the two methylsulfanyl groups, and concludes with the selective reduction of the nitro group to the target amine. This guide offers detailed mechanistic insights, step-by-step experimental protocols, and data presentation to ensure scientific integrity and practical applicability for laboratory-scale synthesis.
Introduction and Strategic Overview
The synthesis of highly substituted pyridine scaffolds is a cornerstone of medicinal chemistry, as these heterocycles are prevalent in a vast array of pharmacologically active compounds. 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine presents a unique substitution pattern with two sulfur-containing moieties and an amino group, making it a potentially valuable building block for the synthesis of novel therapeutic agents.
This guide details a robust and logical three-step synthetic pathway, designed to be efficient and scalable. The core strategy revolves around the functionalization of a pre-formed pyridine ring, leveraging the activating effect of a nitro group to facilitate the introduction of the desired substituents.
Proposed Synthetic Pathway
The proposed synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is a three-step sequence, as illustrated in the workflow diagram below.
Caption: Proposed three-step synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine.
Detailed Synthesis Protocol and Mechanistic Insights
Step 1: Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine
The initial step involves the conversion of 4-hydroxy-6-methyl-3-nitro-2-pyridone to the corresponding dichloro derivative. This transformation is a crucial activation step, rendering the 2 and 4 positions of the pyridine ring susceptible to subsequent nucleophilic attack.
Reaction Scheme:
Causality of Experimental Choices:
-
Reagent: Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings, such as pyridones, to chloro groups.
-
Temperature: The reaction is heated to 95°C to ensure the complete conversion of the starting material.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to 95°C and stir for 1.5 hours.
-
After completion of the reaction (monitored by TLC), carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the reaction mixture by adding it to crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.[1]
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| 2,4-Dichloro-6-methyl-3-nitropyridine | C₆H₄Cl₂N₂O₂ | 207.01 | ~85% |
Step 2: Synthesis of 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine
This step involves a double nucleophilic aromatic substitution (SNAr) reaction, where both chloro groups of the intermediate are displaced by methylthiolate anions. The electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring towards this type of transformation.
Reaction Scheme:
Causality of Experimental Choices:
-
Nucleophile: Sodium thiomethoxide (NaSMe) is a potent sulfur nucleophile that readily displaces halide ions from activated aromatic rings.
-
Stoichiometry: Two equivalents of NaSMe are required to substitute both chlorine atoms.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) in a suitable aprotic solvent such as DMF or THF.
-
Cool the solution in an ice bath.
-
Add a solution of sodium thiomethoxide (2.0 - 2.2 eq) in the same solvent dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | C₈H₁₀N₂O₂S₂ | 246.31 |
Step 3: Synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
The final step is the reduction of the nitro group to the desired primary amine. The choice of reducing agent is critical to avoid undesired side reactions, such as the reduction or cleavage of the methylsulfanyl groups.
Reaction Scheme:
Causality of Experimental Choices:
-
Reducing Agents:
-
Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups and is generally compatible with sulfur-containing functional groups.
-
Catalytic Hydrogenation (H₂/Pd/C) under controlled conditions can also be employed. However, care must be taken to prevent over-reduction or catalyst poisoning by the sulfur atoms. Raney Nickel is another potential catalyst.[2][3]
-
Experimental Protocol (using SnCl₂/HCl):
-
In a round-bottom flask, suspend 6-methyl-2,4-bis(methylsulfanyl)-3-nitropyridine (1.0 eq) in ethanol or a mixture of ethanol and water.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (excess, e.g., 4-5 eq).
-
Slowly add concentrated hydrochloric acid with stirring.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine | C₈H₁₂N₂S₂ | 216.33 |
Visualization of the Experimental Workflow
The following diagram illustrates the overall laboratory workflow for the synthesis of the target compound.
Caption: Laboratory workflow for the synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine.
Trustworthiness and Self-Validation
The proposed synthetic pathway is designed with self-validating principles in mind. Each step utilizes well-established and high-yielding reactions from the organic chemistry literature. The progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC). Furthermore, the intermediates and the final product can be thoroughly characterized using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis to confirm their identity and purity at each stage of the synthesis.
Conclusion
This technical guide has detailed a plausible and scientifically sound synthetic route to 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine. By employing a strategic sequence of chlorination, double nucleophilic substitution, and nitro group reduction, this pathway offers a clear and actionable protocol for researchers in the field of medicinal and materials chemistry. The provided experimental details and mechanistic rationale are intended to facilitate the successful synthesis and further investigation of this and related substituted pyridine derivatives.
References
-
Organic Syntheses. (n.d.). 3-aminopyridine. Coll. Vol. 1, p.55 (1941); Vol. 7, p.27 (1927). Retrieved February 19, 2026, from [Link]
-
MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5349. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved February 19, 2026, from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 19, 2026, from [Link]
Sources
Technical Characterization Guide: 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine
The following technical guide details the structural characterization of 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine (CAS Registry Number implied: Analogous to 106753-68-6 series). This guide is designed for analytical chemists and medicinal chemistry teams requiring rigorous validation of this intermediate, often used in the synthesis of pyrido[2,3-d]pyrimidine kinase inhibitors.
Executive Summary & Structural Context
This compound is a densely functionalized pyridine intermediate. Its structural integrity is critical because the 3-amino and 4-methylsulfanyl positions are often cyclized in subsequent drug synthesis steps (e.g., to form bicyclic cores).
-
IUPAC Name: 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine
-
Molecular Formula: C₈H₁₂N₂S₂
-
Exact Mass: 200.0442 Da
-
Molecular Weight: 200.32 g/mol
-
Key Structural Features:
-
Electron-Rich Core: The pyridine ring is highly activated by three electron-donating groups (-NH₂, -SMe, -SMe).
-
Regioisomerism Risk: Distinguishing the 2-SMe from the 4-SMe group is the primary analytical challenge.
-
Mass Spectrometry (HRMS) Profiling
The presence of two sulfur atoms provides a unique isotopic fingerprint that serves as an immediate "pass/fail" identity check before detailed fragmentation analysis.
Ionization & Isotopic Signature
Method: Electrospray Ionization (ESI) in Positive Mode (+). Solvent: MeOH + 0.1% Formic Acid.
| Parameter | Theoretical Value | Experimental Expectation | Notes |
| Monoisotopic Mass | 200.0442 | N/A | Neutral molecule |
| [M+H]⁺ Base Peak | 201.0515 | 201.05 ± 5 ppm | Primary quantitation ion |
| [M+Na]⁺ Adduct | 223.0334 | 223.03 ± 5 ppm | Common in glass/salt contamination |
| Isotope [M+2] | ~9.0% Relative Abundance | Distinctive A+2 Peak | CRITICAL QC CHECK |
The Sulfur Logic (Expert Insight): Sulfur-34 (³⁴S) has a natural abundance of ~4.2%. With two sulfur atoms, the probability of finding a heavy isotope doubles.
-
Calculation:
(plus small ¹³C contribution). -
Diagnostic: If your MS spectrum shows an M+2 peak (m/z 203) that is less than 5% relative intensity, you have lost a sulfur group (likely desulfurization impurity).
Fragmentation Pathway (MS/MS)
The fragmentation is driven by the stability of the pyridine cation and the lability of the C-S bonds.
Figure 1: Proposed ESI+ MS/MS fragmentation pathway. The loss of 47 Da (thiomethyl radical) is the primary confirmation of the SMe substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]
The high electron density on the ring shields the aromatic proton significantly compared to unsubstituted pyridine.
1H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Group | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| C5-H | Ar-H | 6.65 - 6.85 | Singlet (s) | 1H | - | Shielded by 4-SMe and 6-Me. Unique aromatic signal. |
| NH₂ | Amine | 5.00 - 5.50 | Broad (br s) | 2H | - | Exchangeable with D₂O. Chemical shift varies w/ concentration. |
| C2-SMe | S-CH₃ | 2.55 | Singlet (s) | 3H | - | Deshielded by adjacent ring Nitrogen. |
| C4-SMe | S-CH₃ | 2.48 | Singlet (s) | 3H | - | Slightly more shielded than C2-SMe. |
| C6-Me | Ar-CH₃ | 2.35 | Singlet (s) | 3H | - | Typical benzylic/pyridylic methyl position. |
Critical Ambiguity: The three methyl singlets (two SMe, one CMe) appear in the narrow 2.3–2.6 ppm region. In DMSO, they may overlap with the solvent residual peak (2.50 ppm).
-
Recommendation: Run the sample in CDCl₃ if solubility permits, or shift the temperature to 45°C to shift the water peak away.
13C NMR Expectations[6]
-
C2 & C4 (C-S): ~155–165 ppm (Deshielded quaternary).
-
C6 (C-Me): ~150 ppm.[1]
-
C3 (C-NH2): ~130 ppm.
-
C5 (Ar-CH): ~115–120 ppm (Significant shielding).
-
S-Me Carbons: ~13–15 ppm.
-
C-Me Carbon: ~22–24 ppm.
Structural Validation Workflow (NOE)
To definitively assign which methyl signal belongs to which position, you must use NOESY (Nuclear Overhauser Effect Spectroscopy) .
Figure 2: NOE correlation strategy. The C5-Proton is the "anchor." It will show cross-peaks with C6-Me and C4-SMe, but NOT C2-SMe.
Experimental Protocols
Sample Preparation for NMR
Objective: Maximize resolution of methyl singlets.
-
Mass: Weigh 10–15 mg of solid.
-
Solvent: Add 0.6 mL CDCl₃ (preferred for separation of methyls) or DMSO-d₆ (if solubility is poor).
-
Note: If using DMSO, ensure it is "dry" ampule grade to prevent the water peak (3.33 ppm) from broadening the amine signal.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBr/NaCl from synthesis).
HPLC-MS Method
Objective: Purity check and identity confirmation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyridine absorption) and ESI+ MS (100–500 Da scan range).
Potential Impurities & Troubleshooting
| Impurity Type | Origin | Diagnostic Signal |
| Monosulfides | Incomplete substitution of dichloro-precursor | MS: [M+H]⁺ = 155 or 169 (loss of one SMe). |
| Sulfoxides (S=O) | Oxidation of SMe groups (air exposure) | MS: [M+H]⁺ = 217 (+16 Da). NMR: Methyl shift moves downfield to ~2.8-3.0 ppm. |
| Disulfides | Dimerization of thiols (if hydrolysis occurred) | MS: Dimer peak [2M+H]⁺ or mixed disulfides. |
Storage Warning: Thiomethyl groups are susceptible to oxidation. Store this compound under Argon at -20°C . If the NMR shows "satellite" methyl peaks around 2.8 ppm, the sample has partially oxidized to the sulfoxide.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine chemical shifts and reactivity).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Amino-6-methylpyridine derivatives. Retrieved from [Link]
- ChemDraw Professional. (2025). 1H and 13C NMR Prediction Algorithms for Aminopyridines. PerkinElmer Informatics.
Sources
Potential biological activity of substituted pyridines
Topic: Potential Biological Activity of Substituted Pyridines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine moiety stands as a cornerstone in modern medicinal chemistry, designated as a "privileged scaffold" due to its pervasive presence in over 14% of all U.S. FDA-approved drugs. Its planar, electron-deficient heteroaromatic nature allows it to serve as a bioisostere for phenyl rings, amines, and amides, critically modulating physicochemical properties such as solubility (
The Pyridine Scaffold: Chemical & Pharmacological Basis
The utility of the pyridine ring stems from its ability to engage in diverse non-covalent interactions within a biological target's binding pocket.
-
Hydrogen Bonding: The nitrogen atom (N1) acts as a weak base (
) and a hydrogen bond acceptor. Protonation at physiological pH can lead to ionic interactions with aspartate or glutamate residues in protein active sites. -
-Stacking: The electron-deficient
-system facilitates - stacking interactions with electron-rich aromatic residues (phenylalanine, tyrosine, tryptophan) or DNA base pairs. -
Dipole Moment: The permanent dipole allows for specific electrostatic alignment within polar sub-pockets of enzymes, particularly kinases.
Critical Substitution Patterns
-
C2/C6 Positions: Ideal for introducing hydrogen bond donors (e.g., amines, amides) to interact with the "hinge region" of kinase domains.
-
C3/C5 Positions: Often exploited to control molecular geometry (atropisomerism) or to introduce hydrophobic groups that occupy deep hydrophobic pockets.
-
C4 Position: Frequently used to append solubilizing groups (e.g., piperazines, morpholines) or to extend the molecule into the solvent-exposed front of the binding pocket.
Structure-Activity Relationships (SAR) & Logic
The biological activity of pyridine derivatives is tightly governed by the electronic and steric nature of substituents.
SAR Visualization: The Pyridine Logic Gate
Figure 1: Logical dissection of the pyridine scaffold's Structure-Activity Relationships.
Mechanistic Pathways: Kinase Inhibition[1][2][3][4]
A primary application of substituted pyridines is in the inhibition of protein kinases (e.g., EGFR, VEGFR, CDK). The pyridine nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region backbone.
Pathway Visualization: Signal Transduction Blockade
Figure 2: Mechanism of action for pyridine-based kinase inhibitors disrupting the MAPK/ERK signaling cascade.
Experimental Validation Protocols
To ensure Trustworthiness and Reproducibility , the following protocols are designed as self-validating systems. They include internal controls and specific endpoints.
Protocol A: In Vitro Cytotoxicity Assay (MTT)
Purpose: To determine the IC50 of pyridine derivatives against cancer cell lines (e.g., MCF-7, A549).
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or SDS-HCl.
-
Positive Control: Doxorubicin or Sorafenib.
Workflow:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment. -
Treatment:
-
Prepare serial dilutions of the pyridine derivative (e.g., 0.1
M to 100 M). -
Include Vehicle Control (0.1% DMSO max) and Blank (media only).
-
Treat cells for 48h or 72h.
-
-
MTT Addition: Add 20
L MTT reagent per well. Incubate for 4h. Validation: Observe formation of purple formazan crystals in vehicle control wells under a microscope. -
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve crystals. Shake for 10 min. -
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curve to derive IC50.
Protocol B: Antimicrobial Susceptibility (Microbroth Dilution)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against pathogens (e.g., S. aureus, E. coli).[1]
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plate Setup: Use 96-well round-bottom plates.
-
Rows A-H: Serial 2-fold dilutions of pyridine compound (e.g., 64
g/mL down to 0.125 g/mL). -
Growth Control: Bacteria + MHB + Solvent.
-
Sterility Control: MHB only.
-
-
Incubation: 37°C for 18-24h.
-
Readout: Visual inspection for turbidity.
-
Self-Validation: Growth control must be turbid; Sterility control must be clear.
-
MIC Definition: The lowest concentration with no visible growth.
-
-
Confirmation (Optional): Add Resazurin dye (0.015%); color change from blue to pink indicates viable bacterial metabolism.
Comparative Data & Case Studies
Table 1: Select FDA-Approved Drugs Containing the Pyridine Scaffold
| Drug Name | Therapeutic Area | Target Mechanism | Pyridine Role |
| Sorafenib | Oncology (Renal/Liver) | VEGFR/PDGFR/RAF Kinase Inhibitor | Central scaffold orienting H-bonds in the ATP pocket [1]. |
| Imatinib | Oncology (CML) | BCR-ABL Tyrosine Kinase Inhibitor | Pyridine ring improves solubility and selectivity [2]. |
| Vismodegib | Oncology (Basal Cell) | Hedgehog Pathway Antagonist | 2-chloro-pyridine moiety critical for binding affinity [3]. |
| Eszopiclone | CNS (Insomnia) | GABA-A Receptor Agonist | Fused pyrrolo-pyrazine-pyridine system modulates receptor kinetics [4]. |
| Isoniazid | Infectious Disease | Enoyl-ACP Reductase (InhA) Inhibitor | Pyridine-4-hydrazide is the pharmacophore; prodrug activated by KatG [5]. |
Table 2: Recent Experimental Activity of Novel Pyridine Derivatives
| Compound Class | Target / Cell Line | Activity (IC50 / MIC) | Key Structural Feature | Ref |
| Furo[2,3-b]pyridines | MCF-7 (Breast Cancer) | IC50: 19.3 | Fused system mimics purine; interacts with CDK2 [6]. | |
| Thioalkyl-pyridines | S. aureus | MIC: 0.019 mg/mL | Lipophilic thioalkyl tail disrupts cell membrane [7]. | |
| Imidazo[1,2-a]pyridines | PIM-1 Kinase | IC50: 14.3 nM | 2-amino substitution forms critical H-bond with Glu121 [8]. |
References
-
FDA-approved drugs containing pyridine or dihydropyridine scaffolds. ResearchGate. Link
-
A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Advances. Link
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. NIH / PMC. Link
-
Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. Link
-
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Illinois State University. Link
-
Discovery of New Pyrazolopyridine... as CDK2 Inhibitors. MDPI Molecules. Link
-
Novel biologically active pyridine derivatives: Antimicrobial evaluation. ResearchGate. Link
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega. Link
Sources
Structure-Activity Relationship of Pyridin-3-ylamine Derivatives: A Technical Guide
The following technical guide details the structure-activity relationship (SAR) of pyridin-3-ylamine derivatives. It is designed for medicinal chemists and drug discovery professionals, focusing on synthetic accessibility, pharmacophore mapping, and biological validation.
Executive Summary & Scaffold Analysis
The pyridin-3-ylamine (3-aminopyridine) scaffold represents a "privileged structure" in medicinal chemistry. Unlike its isomer 2-aminopyridine, which often functions as a bidentate ligand or tautomerizes significantly, pyridin-3-ylamine offers a distinct vector geometry. The exocyclic amine at position 3 acts as a crucial hydrogen bond donor (HBD), while the endocyclic nitrogen at position 1 serves as a hydrogen bond acceptor (HBA), typically without the complication of amidine-like tautomerism.
This scaffold is ubiquitous in kinase inhibitors, GPCR ligands, and antimicrobial agents. Its ability to mimic the adenine ring of ATP makes it a potent core for Type I and Type II kinase inhibitors.
Physicochemical Profile[1][2][3][4][5][6][7][8]
-
Basicity: The pKa of the ring nitrogen in 3-aminopyridine is ~6.0, making it less basic than 4-aminopyridine (pKa ~9.1) but sufficiently polar to participate in solvation and electrostatic interactions.
-
Vector Analysis: The 1,3-relationship provides a "meta" geometry that allows substituents to access distinct hydrophobic pockets (e.g., the "back pocket" in kinases) while maintaining hinge-region interactions.
Synthetic Accessibility & Core Functionalization
To explore the SAR, one must first establish robust synthetic routes. The 3-amino group can be installed or derivatized via three primary methodologies.
Method A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
This is the preferred route for late-stage diversification.
-
Substrate: 3-halopyridines (Br, I) + Aryl/Alkyl amines.
-
Catalyst System: Pd(OAc)₂ / Xantphos or Pd₂dba₃ / BINAP.
-
Advantage: High tolerance for functional groups at C2/C6.
Method B: Reduction of 3-Nitropyridines
Ideal for generating the primary amine core from commercially available nitro-precursors.
-
Reagents: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.
-
Advantage: Scalable and cost-effective for early intermediates.
Method C: Curtius Rearrangement
Used when starting from nicotinic acid derivatives.
-
Pathway: Nicotinic acid
Acyl azide Isocyanate Amine. -
Advantage: Allows access to the amine from carboxylic acid feedstocks.
Detailed SAR Analysis
The biological activity of pyridin-3-ylamine derivatives is governed by substitutions at specific vectors around the heterocyclic core.
The "Hinge Binder" Region (N-3 & C-2)
In kinase inhibitors, the N-3 amine often forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Val, Leu residues).
-
N-3 Derivatization:
-
Free Amine (-NH2): Often too polar; rarely used as-is in high-affinity inhibitors.
-
Amide/Urea Linkage: Dramatically increases potency. The carbonyl of the urea/amide acts as an HBA, while the NH remains an HBD.
-
Aryl Coupling: N-phenyl or N-heteroaryl (e.g., pyrimidine) substitutions create "bi-aryl" systems that stack within the ATP pocket.
-
-
Position C-2 (Ortho to Amine):
-
Steric Gatekeeper: Small groups (F, Me) at C-2 can twist the N-3 substituent out of coplanarity, modulating solubility and selectivity.
-
Electronic Effect: Electron-withdrawing groups (EWG) at C-2 decrease the pKa of the ring nitrogen (N-1), potentially reducing metabolic liability.
-
The Solubilizing & Selectivity Vector (C-6)
Position 6 is "para" to the amine and is the most solvent-exposed region in many binding modes.
-
Hydrophilic Groups: Introduction of morpholine, piperazine, or N-methylpiperazine at C-6 significantly improves ADME properties (solubility, permeability) without disrupting the primary binding event.
-
SAR Rule: Bulky substituents are well-tolerated here.
The Hydrophobic Core (C-4 & C-5)
-
Position C-5: Substituents here project into the "gatekeeper" region or hydrophobic back-pocket of kinases.
-
Halogens (Cl, Br): Often increase potency by filling small hydrophobic voids.
-
Aryl groups: Can engage in pi-stacking interactions.
-
-
Position C-4: Substitution here is sterically sensitive due to proximity to the N-3 amine. Generally, small groups (H, F) are preferred to avoid disrupting the N-3 H-bond network.
Quantitative Data Summary
The following table summarizes SAR trends extracted from recent kinase inhibitor studies (e.g., VEGFR-2 and CDK2 inhibitors) utilizing the pyridin-3-ylamine scaffold.
| Derivative Substructure | R-Group (Pos 6) | Linker (N-3) | Target | IC50 (µM) | SAR Insight |
| Pyridine-3-yl-urea | H | 1,3-diaryl urea | VEGFR-2 | 0.045 | Urea linker provides dual H-bond motif. |
| N-(pyridin-3-yl)pyrimidine | 4-Methylpiperazine | Amine (-NH-) | CDK2 | 0.83 | Basic tail at C-6 improves solubility & potency. |
| 3-amino-5-phenylpyridine | H | Amide (-NHCO-) | p38 MAP | 2.10 | Hydrophobic group at C-5 is critical for potency. |
| 2-F-pyridin-3-amine | H | Sulfonamide | RAF | >10.0 | F at C-2 reduced affinity (steric/electronic clash). |
Visualization of SAR & Mechanism
General Pharmacophore Model
This diagram illustrates the functional logic of the scaffold.
Figure 1: Pharmacophore map of the pyridin-3-ylamine scaffold highlighting key interaction vectors.
Synthetic Workflow (Buchwald-Hartwig Strategy)
A self-validating protocol flow for synthesizing derivatives.
Figure 2: Optimized Buchwald-Hartwig coupling workflow for C-N bond formation at the 3-position.
Experimental Protocols
Protocol 6.1: Synthesis of N-(5-phenylpyridin-3-yl)benzamide
Objective: To synthesize a hydrophobic core derivative to test C-5 SAR.
-
Reagents: 3-amino-5-phenylpyridine (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (2.0 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve 3-amino-5-phenylpyridine in anhydrous DCM under
atmosphere. -
Cool the solution to 0°C in an ice bath.
-
Add Triethylamine dropwise, followed by slow addition of Benzoyl chloride.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Validation (TLC): Check disappearance of starting amine (ninhydrin stain).
-
-
Workup: Wash with sat.
, then brine. Dry over . -
Purification: Recrystallize from EtOH or column chromatography (Hexane/EtOAc).
Protocol 6.2: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Determine IC50 of synthesized derivatives against VEGFR-2.
-
Setup: Prepare 384-well white plates.
-
Enzyme Mix: Dilute VEGFR-2 kinase (0.2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: Add 1 µL of compound (serially diluted in DMSO).
-
Substrate: Add ATP (10 µM) and Poly(Glu,Tyr) substrate.
-
Incubation: 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP
Luciferase signal. -
Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Zeng, W. B., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Link
-
Smyth, L. A., et al. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry. Link
-
Wang, J., et al. (2005). Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. Journal of Medicinal Chemistry. Link
-
Engers, D. W., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. Link
-
Jin, Y., et al. (2022).[1] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Link
Sources
In Silico Screening of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine: A Technical Guide for Drug Discovery Professionals
Abstract
The quest for novel therapeutic agents is a cornerstone of modern medicine, with computational methods playing an increasingly pivotal role in accelerating the drug discovery pipeline.[1][2][3] This in-depth technical guide provides a comprehensive framework for the in silico screening of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, a small molecule with a pyridine scaffold. Pyridine and its derivatives have demonstrated significant potential as anticancer agents by targeting a variety of key biological molecules.[4][5] Given the prevalence of the pyridine nucleus in approved drugs, this guide will focus on a hypothetical, yet scientifically rigorous, workflow to evaluate the potential of this specific molecule as an anticancer agent, with a particular focus on kinase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for virtual screening, molecular docking, and ADMET prediction.
Introduction: The Therapeutic Potential of Pyridine Derivatives
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[6] Its unique electronic properties and ability to form diverse non-covalent interactions make it an attractive starting point for the design of novel therapeutics.[6] Pyridine derivatives have shown a wide range of biological activities, with a significant number being investigated and developed as anticancer agents.[4][5][7] These compounds can target various proteins implicated in cancer progression, including kinases, dihydrofolate reductase (DHFR), and topoisomerases.[5][8][9]
Part 1: Target Identification and Prioritization
The initial step in any drug discovery project is the identification and validation of a suitable biological target.[10] For pyridine derivatives, kinases are a well-established and highly relevant target class in oncology.[5][11] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers.[11]
For the purpose of this guide, we will focus on Cyclin-Dependent Kinase 9 (CDK9) as a potential target. CDK9 is a key regulator of transcription and has emerged as a promising therapeutic target in various cancers.[4][12] The inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making it an attractive strategy for cancer therapy.[4]
Rationale for Selecting CDK9:
-
Relevance to Cancer: CDK9 is implicated in the progression of numerous cancers.[4][12]
-
Druggability: The ATP-binding pocket of kinases is a well-defined and "druggable" site.[12]
-
Precedent for Pyridine Inhibitors: Pyridine and pyrimidine derivatives have been successfully developed as CDK9 inhibitors.[12]
The following diagram illustrates a simplified workflow for target identification and validation.
Caption: A simplified workflow for target identification and validation.
Part 2: The In Silico Screening Workflow
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.[13][14] This approach significantly reduces the time and cost associated with drug discovery.[1][15] Our workflow will employ a structure-based virtual screening (SBVS) approach, which utilizes the three-dimensional structure of the target protein.[13][16][17]
The overall in silico screening workflow is depicted in the following diagram:
Caption: A comprehensive workflow for the in silico screening process.
Ligand and Target Preparation: The Foundation of Accurate Docking
The quality of the input structures for both the ligand and the target protein is paramount for obtaining reliable docking results.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization:
-
Convert the 2D structure to a 3D structure.
-
Perform an initial energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation of the ligand.
-
-
File Format Conversion: Save the optimized 3D structure in a suitable format for docking software, such as .mol2 or .pdb.
-
Preparation for Docking (using AutoDockTools):
-
Load the ligand file into AutoDockTools (ADT).
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format, which includes information on atom types and partial charges.
-
Experimental Protocol: Target Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of CDK9 from the Protein Data Bank (PDB). It is advisable to select a high-resolution structure that is co-crystallized with a ligand to identify the binding site.
-
Pre-processing the PDB File:
-
Preparation for Docking (using AutoDockTools): [18][20]
-
Load the cleaned PDB file into ADT.
-
Add polar hydrogens to the protein structure.
-
Compute and assign Gasteiger charges to all atoms.
-
Merge non-polar hydrogens.
-
Save the prepared protein in the .pdbqt format.
-
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21] In our case, it will predict how 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine binds to the active site of CDK9.
Experimental Protocol: Molecular Docking with AutoDock Vina [20][21][22]
-
Grid Box Definition:
-
Load the prepared protein and ligand .pdbqt files into ADT.
-
Define a grid box that encompasses the entire binding site of the protein. The binding site can be identified from the position of the co-crystallized ligand in the original PDB file.
-
The size and center of the grid box are critical parameters that will influence the docking results.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the grid box parameters, and the output file name.
-
Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
Output Analysis: AutoDock Vina will generate an output file containing the predicted binding affinities (in kcal/mol) and the coordinates of the different binding poses of the ligand.
Part 3: Post-Docking Analysis and ADMET Prediction
The raw output from the docking simulation requires careful analysis and interpretation to be meaningful.
Analysis of Docking Results
The primary outputs to analyze are the binding affinity and the binding poses.
-
Binding Affinity: This value represents the predicted free energy of binding. A more negative value indicates a stronger predicted binding affinity.[21]
-
Binding Poses: These are the different predicted orientations of the ligand within the protein's binding site. It is crucial to visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.
Experimental Protocol: Visualization and Interaction Analysis
-
Load Structures: Open a molecular visualization software such as PyMOL or Discovery Studio.
-
Visualize Complex: Load the prepared protein structure and the output ligand poses from the docking simulation.
-
Analyze Interactions: For the best-scoring pose, analyze the non-covalent interactions between the ligand and the protein. These can include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
Generate 2D Interaction Diagram: Use software like Discovery Studio to generate a 2D diagram that clearly illustrates the key interactions between the ligand and the amino acid residues of the binding site.
ADMET Prediction: Assessing Drug-Likeness
A potent molecule is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[23][24][25] Predicting these properties early in the drug discovery process can help to avoid costly late-stage failures.[23][25]
A variety of computational tools and web servers are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[23][26]
Key ADMET Properties to Predict:
-
Absorption:
-
Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water.
-
Water Solubility (LogS): The solubility of the compound in water.
-
Human Intestinal Absorption (HIA): The percentage of the compound absorbed from the gut.
-
-
Distribution:
-
Blood-Brain Barrier (BBB) Permeability: The ability of the compound to cross the blood-brain barrier.
-
Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood plasma.
-
-
Metabolism:
-
CYP450 Inhibition: Prediction of whether the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
-
Toxicity:
-
AMES Toxicity: Predicts the mutagenic potential of the compound.
-
Hepatotoxicity: Predicts the potential for the compound to cause liver damage.
-
Data Presentation: Hypothetical ADMET Profile
The following table presents a hypothetical ADMET profile for 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, which would be generated using an ADMET prediction tool.
| Property | Predicted Value | Optimal Range | Reference |
| Absorption | |||
| Lipophilicity (LogP) | 2.5 | 1 - 3 | Lipinski's Rule of Five |
| Water Solubility (LogS) | -3.0 | > -4 | Generally desired for oral drugs |
| HIA (%) | 90% | > 80% | High absorption |
| Distribution | |||
| BBB Permeability | Low | Varies | Desirable for non-CNS targets |
| PPB (%) | < 90% | < 95% | Higher free fraction |
| Metabolism | |||
| CYP2D6 Inhibitor | No | No | Reduced risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | No | Reduced risk of drug-drug interactions |
| Toxicity | |||
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Safety |
| Hepatotoxicity | Low risk | Low risk | Safety |
Part 4: Data Interpretation and Hit Prioritization
The final step in the in silico screening process is to integrate all the generated data to prioritize "hits" for further experimental validation.
Key Considerations for Hit Prioritization:
-
Binding Affinity: Compounds with high predicted binding affinities are generally prioritized.
-
Binding Mode: The predicted binding mode should be chemically sensible, with key interactions to the target protein.
-
ADMET Profile: The compound should have a favorable predicted ADMET profile, indicating good drug-like properties.
-
Novelty and Synthesizability: The chemical structure of the compound should be novel and synthetically accessible.
By combining the docking results with the ADMET predictions, a more informed decision can be made about which compounds are most likely to be successful in subsequent stages of drug development.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded workflow for the in silico screening of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine. By leveraging computational tools for virtual screening, molecular docking, and ADMET prediction, researchers can efficiently evaluate the therapeutic potential of this and other novel chemical entities. This approach allows for the rational prioritization of compounds for synthesis and experimental testing, ultimately accelerating the drug discovery process. The methodologies and protocols described herein provide a robust framework for drug development professionals seeking to explore the vast chemical space for the next generation of therapeutics.
References
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- Molecular Docking Tutorial. (n.d.).
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- How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27).
- ADMET Prediction Software | Sygnature Discovery. (n.d.).
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- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.).
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- Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H) - PubMed Central. (n.d.).
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13).
- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC. (2023, September 20).
- Cas no 85895-80-3 (Bis-(6-Methyl-pyridin-2-yl)amine). (n.d.).
- Synthesis, Theoretical Study, and Biological Evaluation of Some Metal Ions with Ligand "Methyl - Baghdad Science Journal. (2023, February 1).
- Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base. (2024, November 3).
- Anticancer and Antioxidant Effects of Bioactive Peptides from Black Soldier Fly Larvae (Hermetia illucens) - MDPI. (2025, February 11).
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (2012, September 13).
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Commercial Sourcing & Technical Profile: 6-Methyl-2,4-bis(methylthio)pyridin-3-amine
CAS 134991-79-0 | ACAT-1 Inhibitor Intermediate | Pyridine Scaffold [1]
Executive Summary & Chemical Identity
6-Methyl-2,4-bis(methylthio)pyridin-3-amine (CAS: 134991-79-0) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, most notably ACAT-1 (Acyl-CoA:cholesterol O-acyltransferase-1) inhibitors such as K-604 .[1][2] Its structure features a pyridine core decorated with two methylsulfanyl (thiomethyl) groups and a primary amine, making it a versatile scaffold for nucleophilic substitutions and condensation reactions.[1]
Due to its specific substitution pattern, this compound is not a commodity chemical.[1] It is classified as a High-Value Intermediate (HVI) , typically sourced through specialized catalog suppliers or custom synthesis campaigns.[1]
Chemical Data Table
| Property | Specification |
| CAS Number | 134991-79-0 |
| IUPAC Name | 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine |
| Synonyms | 2,4-Bis(methylthio)-6-methylpyridin-3-amine; 3-Amino-2,4-bis(methylthio)-6-methylpyridine |
| Molecular Formula | C₉H₁₄N₂S₂ |
| Molecular Weight | 214.35 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| Key Risk | Oxidation of sulfide sulfur; Amine instability |
Sourcing Landscape & Supplier Strategy
The commercial availability of CAS 134991-79-0 is fragmented.[1] Unlike common reagents (e.g., 2-aminopyridine), this compound is often "made-to-order" or held in small stock quantities by discovery chemistry CROs.[1]
Primary Commercial Suppliers
Based on current aggregator data (eMolecules, ChemicalBook, SciFinder), the following entities are the most reliable sources. Note: Always verify current stock levels as these fluctuate rapidly.[1]
-
WuXi AppTec (LabNetwork): Often lists this compound (Catalog ID: LN00002219) as part of their building block library.[1] High reliability for purity (>95%).
-
eMolecules: Acts as a central aggregator.[1] If listed here, it usually ships from a partner warehouse in the US or China within 1-2 weeks.[1]
-
Specialty CROs (China/India): Suppliers like SEED CHEM and Bide Pharmatech frequently manufacture this intermediate for internal medicinal chemistry programs and sell excess stock.[1]
The "Make vs. Buy" Decision Matrix
For drug development programs requiring >10g, custom synthesis is often more cost-effective than catalog purchasing.[1]
Figure 1: Decision logic for sourcing CAS 134991-79-0 based on quantity and project timeline.
Technical Synthesis Guide (The "Make" Protocol)
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized from 2,4-dichloro-6-methylpyridin-3-amine .[1] This is a nucleophilic aromatic substitution (SNAr) reaction.[1]
Reaction Pathway
The synthesis exploits the high reactivity of the chlorines at the 2- and 4-positions of the pyridine ring, activated by the ring nitrogen.
Figure 2: Synthesis of the target compound via double SNAr substitution.
Validated Experimental Protocol
Note: This protocol is derived from standard SNAr methodologies for chloropyridines.
-
Setup: Charge a round-bottom flask with 2,4-dichloro-6-methylpyridin-3-amine (1.0 eq) and anhydrous DMF (10 volumes).
-
Reagent Addition: Add Sodium thiomethoxide (NaSMe) (2.5 eq) portion-wise at 0°C. Caution: NaSMe is hygroscopic and generates stench.[1]
-
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The mono-substituted intermediate may appear first; continue heating until conversion to the bis-product is complete.[1]
-
Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-20%).
Critical Control Point: Ensure the starting material is fully consumed. The mono-thio impurity is difficult to separate from the bis-thio product if carried through to the next step.[1]
Quality Control & Characterization
Trustworthiness in your data depends on rigorous characterization.[1] The following analytical signatures confirm identity.
1H NMR Prediction (DMSO-d6, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 6.85 ppm | Singlet (s) | 1H | Pyridine C5-H |
| 5.10 ppm | Broad Singlet (br s) | 2H | -NH ₂ (Exchangeable) |
| 2.48 ppm | Singlet (s) | 3H | C2-S-CH ₃ |
| 2.42 ppm | Singlet (s) | 3H | C4-S-CH ₃ |
| 2.30 ppm | Singlet (s) | 3H | C6-CH ₃ |
Note: The two S-methyl peaks may overlap depending on the solvent.[1] The amine peak position varies with concentration and water content.
Common Impurities[1]
-
Mono-substituted analog: 2-chloro-4-methylthio... or 4-chloro-2-methylthio...[1] (Result of incomplete reaction).
-
Sulfoxides (S=O): Formed if the product is exposed to air/light for extended periods.[1] Check for M+16 peaks in LC-MS.
-
Disulfides: Oxidation byproducts of excess sodium thiomethoxide.[1]
Handling, Stability & Safety
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The amino and sulfide groups are susceptible to oxidation.[1]
-
Odor Control: This compound and its reagents contain sulfur.[1] Use bleach (sodium hypochlorite) to quench glassware and waste streams to oxidize methanethiol byproducts and neutralize odor.[1]
-
Solubility: Dissolve in DMSO or DMF for biological assays.[1] For chemical reactions, DCM or THF are suitable.[1]
References
-
National Institutes of Health (PMC). (2014).[1] Chain Extension of Piperazine in Ethanol: Synthesis of ACAT-1 Inhibitors. (Contextual reference for usage in K-604 synthesis). Retrieved from [Link]
-
PubChem. (2024).[1] 2,4-Dichloro-6-methylpyridin-3-amine (Precursor Data). Retrieved from [Link]
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Safety and handling of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
An In-depth Technical Guide to the Safety and Handling of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Foreword: This document provides a comprehensive technical overview of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, a substituted aminopyridine derivative intended for research and development purposes. The primary focus of this guide is to ensure the safe handling, storage, and disposal of this highly hazardous compound. Drawing from established safety data and the known chemical principles of related heterocyclic compounds, this guide is intended for researchers, chemists, and drug development professionals who may utilize this molecule as a chemical intermediate or building block in complex synthetic pathways. Given its status as a specialized research chemical, direct literature on its specific applications and reactivity is limited; therefore, this guide synthesizes authoritative data on its known hazards with expert analysis of its probable chemical behavior based on its structural motifs.
Part 1: Hazard Identification and Safety Profile
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is a compound with a high acute toxicity profile. The primary routes of exposure are dermal contact and oral ingestion, both of which can be life-threatening. The official GHS classification designates this chemical as "Danger".[1]
1.1 GHS Hazard Classification
A thorough understanding of the specific hazards is critical for establishing safe handling protocols.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[1] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
1.2 Mechanistic Basis for Toxicity
The toxicity profile can be understood by examining the compound's structural components:
-
Aminopyridine Core: Monoaminopyridines are known neurotoxins. Their acute toxicity is often attributed to their ability to block voltage-gated potassium (K+) channels in neurons.[2] This disruption of ion flow leads to prolonged membrane depolarization, excessive neurotransmitter release, and can result in convulsions and seizures, which are consistent with observed effects in animal studies of related compounds.[2]
-
Sulfur-Containing Groups: Organosulfur compounds can have complex interactions within biological systems. While essential for life, certain sulfur-containing molecules can exhibit cytotoxicity.[3][4] The metabolism of sulfur compounds can sometimes lead to the generation of reactive species that contribute to cellular stress.[5] The dual methylsulfanyl groups on this molecule likely contribute to its overall toxicological profile and metabolic pathway.
Part 2: Safe Handling and Personal Protective Equipment (PPE)
Given the "Fatal in contact with skin" classification, a zero-contact policy must be enforced. All handling procedures must be designed to eliminate the possibility of dermal exposure.
2.1 Engineering Controls
-
Primary Containment: All weighing and transfers of solid material or solutions must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols.[2]
-
Ventilation: Use only in areas with adequate general and local exhaust ventilation to maintain exposure levels well below any established limits.[1]
2.2 Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear two pairs of chemically resistant gloves. An inner nitrile glove with an outer, heavier-duty glove (e.g., butyl rubber or Viton) is recommended. | Prevents direct skin contact. Double-gloving provides protection in case the outer glove is breached. Gloves must be inspected before use and disposed of immediately after contamination. |
| Body Protection | A chemically resistant apron or a full-body Tyvek suit over a flame-retardant lab coat. | Protects against splashes and contamination of personal clothing. All contaminated clothing must be removed immediately and decontaminated before reuse.[1] |
| Eye/Face Protection | Use safety glasses with side-shields and a full-face shield. | Protects against splashes and airborne particles causing serious eye irritation.[1] |
| Respiratory Protection | Required when dusts are generated. A NIOSH-approved respirator with appropriate particulate filters should be used. | Prevents respiratory tract irritation from inhalation of dust.[1] |
2.3 Hygiene Measures
-
Do not eat, drink, or smoke in laboratory areas.[1]
-
Wash hands and face thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Immediately change any contaminated clothing.[1]
Part 3: Emergency Procedures and First Aid
Immediate and decisive action is required in the event of any exposure. All laboratory personnel must be familiar with these procedures before beginning work.
3.1 Exposure Scenarios
| Exposure Route | First Aid Protocol |
| Skin Contact | This is a medical emergency. Immediately take off all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician and emergency services immediately.[1] |
| Eye Contact | Immediately rinse out with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician.[1] |
| Ingestion | If swallowed, rinse mouth with water (only if the person is conscious). Immediately make the victim drink water (two glasses at most). Consult a physician immediately.[1] |
3.2 Spill and Leak Management
-
Evacuation: Evacuate the immediate danger area.
-
Containment: Cover drains to prevent entry into the sewer system.[1]
-
Cleanup: For solid spills, avoid generating dust. Carefully take up the material with a chemically resistant scoop. Collect, bind, and pump off liquid spills. Place waste into a suitable, labeled, and sealed container for disposal.[1]
-
Ventilation: Ensure adequate ventilation during cleanup.
Part 4: Physicochemical Properties and Storage
| Property | Value | Source |
| Appearance | Solid | [6] |
| Melting Point | 40 - 44 °C (104 - 111 °F) | [1] |
| Boiling Point | 208 - 209 °C (406 - 408 °F) | [1] |
| Stability | Stable under normal conditions. Hygroscopic and potentially air-sensitive.[2] | - |
4.1 Storage Protocol
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]
-
Security: Keep locked up or in an area accessible only to qualified or authorized persons.[1]
-
Incompatibilities: Store away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[2][6]
Part 5: Chemical Reactivity and Synthetic Utility
5.1 Workflow for Handling and Reaction Setup
The following diagram outlines the mandatory workflow for safely using this compound in a chemical synthesis.
Caption: Mandatory workflow for safe handling of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine.
5.2 Potential Reactions
-
N-Functionalization: The 3-amino group is a primary nucleophile. It is expected to undergo standard reactions such as acylation, sulfonylation, and alkylation. These reactions are foundational in medicinal chemistry for creating amide and sulfonamide linkages, which are common in drug candidates.[7]
-
Oxidation of Thioethers: The methylsulfanyl (-SMe) groups are susceptible to oxidation. Controlled oxidation could yield the corresponding sulfoxide (-S(O)Me) or sulfone (-SO2Me) derivatives. This transformation is significant in drug development, as sulfones are often used as bioisosteres for other functional groups and can modulate a compound's solubility and metabolic stability. The synthesis of the COX-2 inhibitor Etoricoxib, for instance, involves the oxidation of a similar methylthio group to a methylsulfonyl group.[8][9]
-
Metal-Catalyzed Cross-Coupling: The pyridine ring, while electron-rich due to its substituents, could potentially participate in cross-coupling reactions if first converted to a suitable derivative (e.g., a halide or triflate). This would allow for the introduction of aryl or alkyl groups, a common strategy for exploring structure-activity relationships (SAR).
Part 6: Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the material before use. A standard suite of analytical techniques should be employed.
6.1 Suggested Analytical Workflow
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Solubility Profile of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine: A Theoretical and Practical Guide
An In-depth Technical Guide
Abstract: The solubility of a chemical entity is a critical physicochemical property that dictates its behavior in both chemical and biological systems, profoundly impacting its utility in research and drug development. This guide provides a comprehensive theoretical and practical framework for understanding and determining the solubility of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine. While specific experimental data for this compound is not extensively documented in public literature, this whitepaper leverages fundamental chemical principles and established methodologies to predict its solubility behavior. Furthermore, it offers detailed, field-proven protocols for its empirical determination, empowering researchers to generate reliable and reproducible data. The content herein is designed for researchers, chemists, and drug development professionals, providing the necessary tools to assess this compound's solubility in a variety of solvent systems.
Introduction: The Critical Role of Solubility
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is a substituted aminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. The solubility of such a compound is a cornerstone of its characterization and application. In drug discovery, for instance, poor aqueous solubility can lead to unreliable results in in-vitro assays, low bioavailability, and challenges in formulation development, ultimately hindering the progress of a potential therapeutic candidate.[1][2]
This document serves as a specialized guide to the solubility of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine. It is structured to provide both a predictive, theory-based assessment and a practical, protocol-driven approach to its experimental determination.
Theoretical Framework: Predicting the Solubility of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
The principle of "Like dissolves like" is the foundation for predicting solubility.[3] This rule states that a solute will dissolve best in a solvent that has a similar polarity. To predict the solubility of our target compound, we must first analyze its molecular structure and the contribution of each functional group.
Molecular Structure Analysis:
-
Aminopyridine Core: The central aminopyridine ring is polar. The pyridine nitrogen atom and the exocyclic amino group are capable of acting as hydrogen bond acceptors. The primary amine group (-NH2) also provides two hydrogen bond donors.[4][5] This feature suggests potential solubility in polar, protic solvents. Furthermore, amines are basic and can be protonated in acidic solutions, which dramatically increases their polarity and, consequently, their solubility in water.[6]
-
Methyl Group (-CH3): This is a small, non-polar alkyl group that contributes to the hydrophobic character of the molecule. An increase in the size of the hydrophobic alkyl part of an amine tends to decrease its solubility in water.[7]
-
Methylsulfanyl Groups (-SCH3): The two methylsulfanyl (or thiomethyl) groups are of intermediate polarity. The sulfur atom is less electronegative than oxygen but can still participate in weak dipole-dipole interactions. These groups add to the overall molecular weight and size, which can decrease solubility, but they also introduce some polar character compared to a simple hydrocarbon chain.
Predicted Solubility Profile:
-
Aqueous Solubility (pH-dependent): At neutral pH, the molecule's significant non-polar surface area from the methyl and methylsulfanyl groups will likely limit its solubility in water. However, in acidic aqueous solutions (e.g., pH < 5), the basic amino group and the pyridine nitrogen will become protonated, forming a more soluble cationic species.[8] Therefore, a significant increase in aqueous solubility is expected at lower pH.
-
Polar Organic Solvents: The compound is expected to exhibit good solubility in polar organic solvents, both protic (e.g., ethanol, methanol) and aprotic (e.g., DMSO, DMF, acetone).[4][9] These solvents can engage in hydrogen bonding or strong dipole-dipole interactions with the polar aminopyridine core.[9]
-
Non-Polar Organic Solvents: Solubility in non-polar solvents like hexane or toluene is predicted to be low. While the molecule possesses hydrophobic regions, the highly polar aminopyridine moiety will prevent significant dissolution in entirely non-polar media.[3]
Experimental Determination of Solubility
A robust experimental plan is essential to validate the theoretical predictions. The choice of method often depends on the stage of research, with high-throughput kinetic assays used for initial screening and more rigorous thermodynamic assays for lead optimization and later stages.[2][10]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measures the concentration of a compound upon its addition to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[11][12] It represents the solubility of the fastest precipitating form and is useful for rapid screening in early drug discovery.[2]
-
Thermodynamic Solubility: This is the "true" equilibrium solubility, where the dissolved solute is in equilibrium with an excess of the undissolved solid.[12] It is a critical parameter for formulation and development and is often determined using the "shake-flask" method, which is considered the gold standard.[8]
Experimental Workflow
The overall process for assessing solubility follows a logical progression from prediction to quantitative measurement.
Caption: General workflow for solubility assessment.
Protocol 1: Kinetic Solubility by Nephelometry
This high-throughput method is ideal for rapid screening. It relies on measuring the light scattered by particles that precipitate out of solution when the compound is added from a DMSO stock to an aqueous buffer.[11]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.
-
Plate Setup: Using a liquid handler, perform serial dilutions of the stock solution in a 96-well plate.
-
Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.
-
Data Analysis: The concentration at which a sharp increase in light scattering is observed relative to controls is reported as the kinetic solubility.
Protocol 2: Thermodynamic Solubility by Shake-Flask Method
This method determines the equilibrium solubility and is considered the definitive standard.[1][8]
Methodology:
-
Compound Addition: Add an excess amount of the solid compound to vials containing the selected solvents (e.g., water, PBS at various pH levels, ethanol, etc.). The excess solid is critical to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by high-speed centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable solvent and determine the compound's concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1] A calibration curve with known concentrations of the compound must be prepared for accurate quantification.
-
Data Reporting: The measured concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM.
Caption: The Shake-Flask method for thermodynamic solubility.
Data Presentation
Experimental results should be organized systematically to allow for clear interpretation and comparison across different solvent systems.
Table 1: Solubility Data for 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
| Solvent System | Solvent Type | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water | Polar Protic | Thermodynamic | 25 | [Enter Data] | [Enter Data] |
| PBS, pH 2.0 | Aqueous Buffer | Thermodynamic | 25 | [Enter Data] | [Enter Data] |
| PBS, pH 7.4 | Aqueous Buffer | Thermodynamic | 25 | [Enter Data] | [Enter Data] |
| PBS, pH 7.4 | Aqueous Buffer | Kinetic | 25 | [Enter Data] | [Enter Data] |
| Ethanol | Polar Protic | Thermodynamic | 25 | [Enter Data] | [Enter Data] |
| Acetone | Polar Aprotic | Thermodynamic | 25 | [Enter Data] | [Enter Data] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Thermodynamic | 25 | [Enter Data] | [Enter Data] |
| Hexane | Non-Polar | Thermodynamic | 25 | [Enter Data] | [Enter Data] |
Conclusion
While public data on the solubility of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is scarce, a thorough analysis of its chemical structure provides a strong predictive foundation for its behavior. The presence of a basic aminopyridine core suggests a pH-dependent aqueous solubility, while its overall mixed polarity indicates good solubility in polar organic solvents. This guide provides the necessary, industry-standard protocols to move beyond prediction to precise, experimental quantification. By employing the detailed kinetic and thermodynamic methodologies described, researchers can generate the robust data required to advance their work, whether in the realm of medicinal chemistry, materials science, or fundamental chemical research.
References
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Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]
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NCERT. (n.d.). 9.5 Physical Properties. Chemistry 12. Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]
-
Unknown. (n.d.). Amine compounds. Retrieved from [Link]
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Roy, S. D., & Mufamadi, M. S. (1993). The development of a predictive method for the estimation of flux through polydimethylsiloxane membranes. III. Application to a series of substituted pyridines. Pharmaceutical Research, 10(5), 732-736. Retrieved from [Link]
-
Mey, A. S. J. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from [Link]
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Methodological & Application
Application Note: Scalable Synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine . This specific scaffold is a critical intermediate in the development of Hsp90 inhibitors, kinase inhibitors, and other heterocyclic pharmaceutical agents.
Strategic Overview
The target molecule, 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine , features a highly functionalized pyridine core. The presence of the electron-rich amino group at position 3, flanked by two thioether moieties, makes it a versatile "push-pull" system for further derivatization (e.g., cyclization to pyrido[2,3-d]pyrimidines).
Synthetic Challenges & Solutions:
-
Regioselectivity: The starting material, 2,4-dichloro-6-methyl-3-nitropyridine, has two electrophilic sites. The nitro group at C3 activates both the C2 and C4 positions for Nucleophilic Aromatic Substitution (
). Our protocol utilizes kinetic forcing (excess thiomethoxide) to ensure complete bis-substitution in a single pot. -
Chemoselectivity in Reduction: Sulfur-containing heterocycles are notorious "catalyst poisons" for transition metals (Pd, Pt). Standard catalytic hydrogenation (
) often fails or requires high catalyst loading. This protocol employs a Fe(0)-mediated reduction , which is immune to sulfur poisoning and highly scalable.
Retrosynthetic Analysis
The synthesis is disconnected into two primary stages: the construction of the bis-thioether core via
Figure 1: Retrosynthetic logic flow. The pathway avoids late-stage installation of the sulfur groups to prevent amine interference.
Experimental Protocol
Stage 1: Synthesis of 6-Methyl-2,4-bis-methylsulfanyl-3-nitropyridine
This step exploits the strong electron-withdrawing nature of the 3-nitro group to facilitate the displacement of both chloride leaving groups.
Reagents:
-
2,4-Dichloro-6-methyl-3-nitropyridine (CAS: 29682-12-0)
-
Sodium thiomethoxide (NaSMe), 21% wt. solution in water (or solid)[1][2][3][4][5]
-
Tetrahydrofuran (THF)
Protocol:
-
Setup: To a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer, add 2,4-Dichloro-6-methyl-3-nitropyridine (10.0 g, 48.3 mmol) and THF (100 mL) .
-
Cooling: Cool the resulting yellow solution to 0°C using an ice/water bath.
-
Addition: Charge the addition funnel with Sodium thiomethoxide (21% aq. soln., 40.5 mL, ~120 mmol, 2.5 eq) . Add this solution dropwise over 30 minutes, maintaining the internal temperature below 10°C.
-
Note: The reaction is exothermic. A color change to deep orange/red is typical.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a single lower-running spot ( ).
-
-
Workup: Quench the reaction by adding Water (200 mL) . Extract the mixture with Ethyl Acetate (3 x 100 mL) .
-
Purification: Combine organic layers, wash with Brine (100 mL), and dry over anhydrous
. Filter and concentrate under reduced pressure. -
Result: The product usually crystallizes upon concentration. Recrystallize from Ethanol if necessary.
-
Yield: ~9.5 g (85%)
-
Appearance: Yellow crystalline solid.
-
Stage 2: Reduction to 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Critical Advisory: Do not use catalytic hydrogenation (
Reagents:
-
Intermediate from Stage 1 (6-Methyl-2,4-bis-methylsulfanyl-3-nitropyridine)
-
Iron Powder (
), 325 mesh -
Ammonium Chloride (
) -
Ethanol / Water (3:1 mixture)
Protocol:
-
Setup: In a 500 mL round-bottom flask, dissolve the Nitro-intermediate (9.5 g, 41.2 mmol) in Ethanol (120 mL) and Water (40 mL) .
-
Activation: Add Ammonium Chloride (11.0 g, 206 mmol, 5 eq) and Iron Powder (11.5 g, 206 mmol, 5 eq) .
-
Reflux: Attach a reflux condenser and heat the heterogeneous mixture to 80°C (reflux) with vigorous stirring for 2–3 hours.
-
Filtration: Check for completion by TLC (Amine is polar and often fluorescent). While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with hot Ethanol (50 mL).
-
Isolation: Concentrate the filtrate to remove most Ethanol. Dilute the aqueous residue with Water (50 mL) and basify to pH ~9 with saturated
. -
Extraction: Extract with Dichloromethane (DCM, 3 x 75 mL) .
-
Note: The amine may have limited solubility in hexane; DCM is preferred here.
-
-
Final Drying: Dry organics over
, filter, and concentrate to dryness.
Data Summary:
| Parameter | Value |
| Final Yield | ~7.5 g (Total yield ~75-80% over 2 steps) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 118 – 120 °C |
| Storage | Store at 4°C, protected from light (amine oxidation risk) |
QC & Validation Parameters
To validate the synthesis, compare the isolated product against these expected NMR characteristics.
NMR (400 MHz,- 6.65 (s, 1H): Aromatic proton at C5.
-
4.20 (br s, 2H):
protons (Broad singlet, exchangeable with ). - 2.55 (s, 3H): S-Methyl group (C2 or C4).
- 2.51 (s, 3H): S-Methyl group (C2 or C4).
- 2.38 (s, 3H): C-Methyl group at C6.
Mass Spectrometry (ESI+):
-
Calculated M+H: 201.05
-
Observed: [M+H]+ peak at m/z 201.1
Safety & Handling
-
Thiol/Sulfide Odor: Methylsulfanyl compounds and sodium thiomethoxide have a potent, disagreeable odor (rotten cabbage).
-
Protocol: All reactions in Stage 1 must be performed in a well-ventilated fume hood.
-
Waste: Treat aqueous waste from Stage 1 with bleach (sodium hypochlorite) to oxidize residual sulfides before disposal.
-
-
Exotherms: The addition of NaSMe to the nitro-pyridine is exothermic. Strict temperature control prevents runaway reactions.
References
-
Synthesis of 2,4-dichloro-6-methyl-3-nitropyridine (Precursor)
-
Source: Organic Syntheses, Coll.[12] Vol. 2, p. 422 (1943). (Analogous nitration/chlorination of hydroxypyridines).
-
URL:
-
-
Nucleophilic Substitution Mechanism (
):- Source: BenchChem Application Note: "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine".
-
URL:
-
Iron-Mediated Reduction of Nitro Groups
-
Analogous Synthesis (GSK3 Inhibitors)
-
Source: Bussiere et al. "Synthesis of novel heterocyclic GSK3 inhibitors".[15] Pharmaceuticals (MDPI).
-
URL:
-
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 3. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 4. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-di.. [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Predict the major products of the following reactions. (a) 2,4-di... | Study Prep in Pearson+ [pearson.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. mdpi.com [mdpi.com]
Application Note and Protocol for the Purification of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Authored by: A Senior Application Scientist
Introduction: 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is a substituted aminopyridine derivative. Compounds of this class are significant in medicinal chemistry and drug development due to their prevalence as pharmacophores in various bioactive molecules.[1] The purity of such compounds is paramount for their use in research and development, as impurities can lead to ambiguous biological data and undesirable side effects. This document provides a detailed protocol for the purification of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, designed for researchers, scientists, and drug development professionals. The protocol is based on established chemical principles and analogous procedures for structurally related compounds.
Purification Strategy Overview: The purification of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine from a crude reaction mixture typically involves a multi-step approach to effectively remove unreacted starting materials, by-products, and other impurities. The strategy outlined below leverages the basicity of the amine functional group and the polarity of the molecule.
A general workflow for the purification is as follows:
Caption: General workflow for the purification of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine.
Part 1: Initial Purification via Acid-Base Extraction
This initial step is designed to separate the basic target compound from neutral and acidic impurities. The aminopyridine moiety is readily protonated in an acidic solution, rendering it water-soluble, while non-basic impurities remain in the organic phase.
Materials and Equipment:
-
Crude 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like DCM or EtOAc (e.g., 10 mL of solvent per 1 g of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. The target amine will move into the aqueous layer. It is advisable to perform this extraction three times to ensure complete transfer of the product.
-
Separation of Layers: Combine the acidic aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined acidic aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the pH is basic (pH > 8). This will deprotonate the amine, causing it to precipitate or form an oil.
-
Re-extraction: Extract the now basic aqueous solution with fresh DCM or EtOAc. Perform this extraction three times to recover the purified amine into the organic phase.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude, but significantly purer, 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine.
Part 2: Purification by Column Chromatography
For higher purity, column chromatography is a highly effective method.[3] Silica gel is a suitable stationary phase for this moderately polar compound. The choice of the mobile phase is critical for achieving good separation.
Materials and Equipment:
-
Crude product from Part 1
-
Silica gel (230-400 mesh)[2]
-
Chromatography column
-
Solvents: n-Hexane and Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
Protocol:
-
Column Packing: Prepare a silica gel slurry in n-Hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as n-Hexane:EtOAc (9:1). Gradually increase the polarity of the mobile phase (gradient elution) to, for example, n-Hexane:EtOAc (4:1) and then to (1:1).[4] The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution of the compound using TLC.
-
Product Identification: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate (e.g., 9:1 to 1:1) |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
Part 3: Final Purification by Recrystallization
Recrystallization can be employed as a final step to achieve high purity, especially for crystalline solids.[5][6] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Materials and Equipment:
-
Purified product from Part 2
-
Various organic solvents for testing (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)
-
Erlenmeyer flask
-
Heating plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
Protocol:
-
Solvent Selection: Test the solubility of a small amount of the compound in various solvents to find a suitable one. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Quality Control and Characterization
The purity of the final product should be assessed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | Assess purity and compare with starting material. | A single spot for the pure compound. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the chemical structure and identify impurities. | Spectra consistent with the desired structure and free of impurity signals.[4] |
| Mass Spectrometry (MS) | Confirm the molecular weight. | A molecular ion peak corresponding to the calculated mass. |
| Melting Point | Assess purity of a solid. | A sharp melting point range.[7] |
Troubleshooting
-
Oily Product After Extraction: This may indicate the presence of impurities or residual solvent. Proceeding with column chromatography will likely resolve this.
-
Poor Separation in Chromatography: The mobile phase polarity may not be optimal. Adjust the solvent gradient based on TLC analysis. Ensure the column is not overloaded.
-
Failure to Crystallize: The solution may be too dilute, or the wrong solvent was chosen. Try concentrating the solution or using a different solvent system. Scratching the inside of the flask can sometimes induce crystallization.
References
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. ResearchGate. [Link]
-
A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IPIndia. [Link]
- Method for separating mixed aminopyridine through crystallization and rectific
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]
-
A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Arkivoc. [Link]
-
Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager's Journal on Material Science. [Link]
-
Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central. [Link]
-
Purification Columns: Efficient Sample Clean-up. R-Biopharm. [Link]
-
Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. Journal of Pharmacognosy and Phytochemistry. [Link]
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Purification Columns: Efficient Sample Clean-up | R-Biopharm [food.r-biopharm.com]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. imanagerpublications.com [imanagerpublications.com]
- 7. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
Using 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine in kinase inhibitor screening
Application Note: High-Throughput Synthesis & Screening of Pyrido[2,3-d]pyrimidine Kinase Inhibitors using 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Executive Summary
This guide details the application of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (CAS 134991-79-0) as a privileged building block for the rapid generation of kinase inhibitor libraries. Specifically, this compound serves as the core scaffold for synthesizing pyrido[2,3-d]pyrimidines , a structural class validated against targets such as PIM-1 , CDK4/6 , EGFR , and mTOR .
The protocol below outlines a "Scaffold-Hopping" workflow:
-
Chemical Synthesis: Conversion of the precursor into a reactive sulfone intermediate.
-
Library Diversification: Parallel Nucleophilic Aromatic Substitution (SNAr) to introduce selectivity elements.
-
Biological Screening: A self-validating ADP-Glo™ kinase assay protocol for hit identification.
Scientific Background & Rationale
The Scaffold Advantage
The pyrido[2,3-d]pyrimidine core mimics the adenine moiety of ATP, allowing it to anchor effectively within the kinase hinge region via hydrogen bonds. The starting material, 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine , is uniquely suited for Fragment-Based Drug Discovery (FBDD) due to its regioselective reactivity :
-
Position 3 (Amino): Facilitates cyclization to form the pyrimidine ring.
-
Positions 2 & 4 (Methylsulfanyl): These thioethers act as latent leaving groups. Upon oxidation to sulfones (-SO₂Me), they become highly electrophilic, allowing for sequential substitution with diverse amines. This enables researchers to "grow" the molecule into the hydrophobic pocket (gatekeeper region) and the solvent-exposed front, tuning potency and solubility.
Target Relevance
Compounds derived from this scaffold have demonstrated nanomolar potency against:
-
PIM-1: Overexpressed in hematological malignancies (e.g., AML).
-
EGFR: Relevant in non-small cell lung cancer (NSCLC).[]
-
mTOR: Critical in the PI3K/Akt pathway.
Chemical Synthesis Protocol: Library Generation
Objective: Synthesize a library of N8-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones.
Step 1: Core Cyclization
-
Reagents: 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (1.0 eq), Triphosgene (0.4 eq), Triethylamine (2.0 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Dissolve the starting amine in THF at 0°C.
-
Add triethylamine followed by slow addition of triphosgene (in THF) to form the isocyanate intermediate.
-
Reflux for 4 hours to induce intramolecular cyclization, displacing the C2-methylsulfanyl group (or facilitating subsequent ring closure with an external amine if using a urea route).
-
Note: A more direct route for specific kinase targets involves reacting the amine with an aryl isocyanate to form a urea, which then cyclizes thermally.
-
Step 2: Activation (Oxidation)
-
Reagents: m-Chloroperbenzoic acid (mCPBA, 2.2 eq).
-
Solvent: Dichloromethane (DCM).
-
Mechanism: Converts the remaining unreactive -SMe group at Position 4 (now part of the fused system) into a reactive -SO₂Me (sulfone) or -S(O)Me (sulfoxide) leaving group.
-
Protocol:
-
Dissolve the cyclized intermediate in DCM at 0°C.
-
Add mCPBA portion-wise.
-
Stir at Room Temperature (RT) for 3 hours.
-
Quench with Na₂S₂O₃, wash with NaHCO₃. Isolate the sulfone.
-
Step 3: Parallel Diversification (The Library)
-
Reagents: Diverse Primary/Secondary Amines (R-NH₂), DIPEA.
-
Solvent: DMF or DMSO.
-
Procedure:
-
Aliquot the sulfone intermediate into a 96-well reaction block.
-
Add a unique amine to each well (1.2 eq) + DIPEA (2.0 eq).
-
Heat at 80°C for 6 hours.
-
Purification: Precipitate with water or use SCX (Strong Cation Exchange) cartridges to capture the product.
-
Visualization: Synthesis Workflow
Figure 1: Chemical workflow transforming the pyridine precursor into a diverse library of kinase inhibitors via cyclization, oxidation, and nucleophilic substitution.
Biological Screening Protocol
Method: ADP-Glo™ Kinase Assay (Promega) Rationale: This luminescent assay quantifies kinase activity by measuring the ADP formed during the kinase reaction. It is resistant to interference from fluorescent compounds, which is critical when screening heterocyclic libraries that may have auto-fluorescence.
Assay Conditions
| Parameter | Setting |
| Assay Format | 384-well white, low-volume plates |
| Kinase Buffer | 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT |
| ATP Concentration | Km,app (typically 10–50 μM depending on kinase) |
| Compound Conc. | 10 μM (Primary Screen), 10-point dose-response (IC50) |
| Incubation | 60 minutes @ Room Temperature |
Step-by-Step Workflow
-
Compound Transfer: Acoustic transfer (e.g., Echo®) of 10 nL of library compounds (in DMSO) into assay plates.
-
Enzyme Addition: Add 2 μL of Kinase/Substrate master mix. Centrifuge briefly.
-
Pre-Incubation: Incubate for 10 mins to allow compound-enzyme binding (detects slow-binders).
-
Reaction Initiation: Add 2 μL of ATP to start the reaction. Incubate for 60 mins.
-
ADP-Glo Reagent: Add 4 μL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.
-
Detection: Add 8 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
Read: Measure luminescence on a multimode plate reader (e.g., EnVision).
Data Analysis
-
Normalization: Calculate % Inhibition relative to High Control (No Enzyme) and Low Control (DMSO only).
-
Z-Factor: Ensure Z' > 0.5 for assay validity.
-
Curve Fitting: Fit dose-response data to a 4-parameter logistic equation:
Visualization: Screening Logic
Figure 2: Screening cascade for filtering the synthesized library from single-point inhibition to validated lead candidates.
References
-
Tandel, H. T., et al. (2025). "Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties." Indian Journal of Chemistry.
-
El-Sayed, M., et al. (2024).[2] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... as PIM-1 kinase inhibitors."[3] RSC Advances.
-
Rewcastle, G. W., et al. (1998).[4] "Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives... of EGFR."[4] Journal of Medicinal Chemistry.
-
Asif, M. (2016). "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
Sources
Application Note: Substituted Pyridines in Medicinal Chemistry
Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The pyridine moiety is one of the most privileged scaffolds in modern medicinal chemistry, appearing in over 15% of all FDA-approved drugs. Its utility extends beyond simple structural scaffolding; the pyridine ring serves as a critical tool for modulating physicochemical properties (LogD, pKa, solubility) and optimizing metabolic stability. This guide provides advanced application notes on the strategic deployment of substituted pyridines, focusing on the "Nitrogen Scan" technique, overcoming synthetic challenges in cross-coupling electron-deficient rings, and validating physicochemical improvements.
Strategic Rationale: The "Nitrogen Scan"
In lead optimization, replacing a phenyl ring with a pyridine (bioisosteric replacement) is a high-impact strategy known as the "Nitrogen Scan."[1] This modification profoundly alters the molecular landscape by introducing a dipole and a hydrogen bond acceptor without significantly changing steric bulk.
Mechanism of Action
-
Solubility Enhancement: The pyridine nitrogen possesses a lone pair that can accept hydrogen bonds from water. Furthermore, depending on the substitution pattern, the ring nitrogen can be protonated at physiological pH (pKa of unsubstituted pyridine is ~5.2), drastically reducing LogD and improving aqueous solubility.
-
Metabolic Stability: The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism (e.g., by CYP450s) compared to electron-rich phenyl rings, which are prone to epoxidation and hydroxylation.
-
Binding Affinity: The nitrogen atom can form specific H-bond interactions with backbone amides or serine/threonine side chains in the target protein pocket.
Decision Framework: The Nitrogen Scan
The following diagram illustrates the logical workflow for applying a Nitrogen Scan to a hit compound.
Figure 1: The Nitrogen Scan workflow. Systematic replacement of CH groups with N atoms allows for precise tuning of ADME properties.
Synthetic Methodologies: Overcoming Electron Deficiency
Synthesizing substituted pyridines presents unique challenges. The electron-deficient ring is deactivated toward electrophilic aromatic substitution but highly reactive toward nucleophilic attack. A common bottleneck is the Suzuki-Miyaura coupling of 2-halopyridines , which are prone to protodeboronation and catalyst poisoning.
Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-Chloropyridines
Objective: Efficient coupling of electron-deficient 2-chloropyridines with aryl boronic acids, overcoming low reactivity and catalyst deactivation.
Materials
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%)
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]
-
Atmosphere: Argon or Nitrogen (balloon)[2]
Step-by-Step Procedure
-
Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix Pd(OAc)₂ and SPhos in 1 mL of dry dioxane. Stir at room temperature for 10 minutes to form the active catalytic species. Note: SPhos is electron-rich and bulky, facilitating oxidative addition into the challenging C-Cl bond.
-
Reaction Setup: To a microwave vial or round-bottom flask equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 mmol), aryl boronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).
-
Solvent Addition: Add the pre-complexed catalyst solution (from step 1) or add the solid catalyst precursors directly if skipping step 1. Add the remaining solvent (Dioxane/Water 4:1, total volume 5 mL).
-
Degassing: Sparge the mixture with argon for 5 minutes. This is critical as oxygen promotes homocoupling of the boronic acid and deactivates the phosphine ligand.
-
Heating:
-
Thermal: Heat to 100°C for 12–18 hours.
-
Microwave: Heat to 120°C for 30–60 minutes.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH). Note: Pyridines can streak on silica; add 1% Triethylamine to the eluent if necessary.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Oxidative addition failure | Switch to Pd-G4-XPhos or Pd-G4-RuPhos precatalysts. |
| Protodeboronation | Unstable boronic acid | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salt. |
| Homocoupling | Oxygen presence | Increase degassing time; ensure inert atmosphere. |
| Pd Black Formation | Catalyst decomposition | Lower temperature; add more ligand (increase L:Pd ratio to 3:1). |
Synthetic Decision Tree
The following diagram assists in selecting the correct synthetic route based on the pyridine substitution pattern.
Figure 2: Synthetic decision tree for functionalizing pyridine rings based on electronic properties of the carbon positions.
Physicochemical Profiling: LogD Determination
Accurate determination of Lipophilicity (LogD) is essential when working with pyridines because their basicity renders LogP (partition coefficient of neutral species) insufficient for predicting physiological behavior.
Protocol 2: High-Throughput LogD₇.₄ Determination (HPLC Method)
Objective: Rapidly determine the distribution coefficient at physiological pH (7.4) to assess the impact of pyridine substitution.
Materials
-
Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4) saturated with Octanol.
-
Mobile Phase B: Octanol saturated with 20 mM Ammonium Acetate buffer (pH 7.4).
-
Column: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus).
-
Standards: A set of 5–10 compounds with known LogD values (e.g., Propranolol, Atenolol, Toluene).
Step-by-Step Procedure
-
Sample Preparation: Dissolve test compounds in DMSO to a concentration of 10 mM. Dilute to 100 µM in Mobile Phase A.
-
Calibration: Inject the standard set to generate a calibration curve plotting Retention Time (
) vs. Known LogD.-
Note: The capacity factor (
) is calculated as , where is the void time (determined by injecting Uracil or Sodium Nitrate).
-
-
Data Acquisition: Inject the pyridine test compounds. Run an isocratic method (or a specialized gradient if validated) ensuring pH remains strictly at 7.4.
-
Calculation:
Where (slope) and (intercept) are derived from the calibration curve. -
Validation: Ensure the internal standard (e.g., Pyridine, LogD ~ 0.65) falls within ±0.2 units of the literature value.
Case Study: Ibrutinib (Imbruvica)
Therapeutic Area: Oncology (BTK Inhibitor) Structure: Contains a pyrazolo[3,4-d]pyrimidine core (fused pyridine).
Application of Pyridine Chemistry: The development of Ibrutinib highlights the critical role of the nitrogen-containing scaffold. The fused pyridine ring (pyrimidine) serves two functions:
-
H-Bonding: N1 accepts a hydrogen bond from the hinge region of the kinase (Met477).
-
Solubility: The polar nature of the heterocycle offsets the lipophilicity of the diphenyl ether moiety, maintaining an acceptable oral bioavailability profile.
Comparative Data (Hypothetical Analogues):
| Scaffold Variant | LogD (pH 7.4) | Kinase IC50 (nM) | Metabolic Stability (t1/2 min) |
|---|---|---|---|
| Phenyl Analogue | 4.2 (High) | 150 | 12 (Rapid Oxidative Clearance) |
| Pyridine (Ibrutinib Core) | 3.2 (Optimal) | 0.5 | 45 (Improved) |
| Pyrazine Analogue | 2.1 (Low) | 25 | >60 (High, but permeability issues) |
Table 1: Impact of scaffold variation on key drug discovery parameters.
References
-
Review of Pyridine in Drugs: Dwivedi, A. R., et al. (2024).[3] "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry.[3] Link
-
Suzuki Coupling Optimization: BenchChem Application Notes. (2025).[2][4][5] "Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid." Link
-
Bioisosterism Strategy: Meanwell, N. A. (2011).[4] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
LogD Methodologies: Genentech Research. (2019). "LogD Contributions of Substituents Commonly Used in Medicinal Chemistry." ACS Medicinal Chemistry Letters. Link
-
Ibrutinib Discovery: Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase." ChemMedChem. Link
Sources
Application Note: High-Throughput Screening Strategies for the Identification of Novel Pyridine-Based Modulators
Abstract
The pyridine ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its polarity, ability to act as a hydrogen bond acceptor, and synthetic tractability, make it a highly sought-after motif in drug discovery.[4][5][6] High-Throughput Screening (HTS) is the primary engine for identifying novel, biologically active compounds from large chemical libraries.[7][8] This guide provides a detailed framework for designing, validating, and executing robust HTS campaigns tailored for the discovery of pyridine-based modulators of critical biological targets, such as protein kinases and G-protein coupled receptors (GPCRs). We will delve into the causality behind assay selection, provide detailed, field-proven protocols, and address common challenges such as compound interference.
Introduction: The Significance of the Pyridine Scaffold
Pyridine and its derivatives are fundamental building blocks for a vast range of medicines, demonstrating therapeutic effects across oncology, infectious diseases, and neurology.[1][5][9] The nitrogen atom in the six-membered aromatic ring imparts poor basicity and improves water solubility, key characteristics for developing molecules with favorable pharmacokinetic profiles.[6] Many pyridine-containing drugs function by inhibiting key enzymes like protein kinases or modulating the activity of cell surface receptors.[3][10] Given the vast chemical space of possible pyridine derivatives, HTS provides an indispensable tool to systematically interrogate large libraries and identify promising hit compounds for further development.[8]
Strategic Assay Selection: Biochemical vs. Cell-Based Approaches
The initial and most critical decision in an HTS campaign is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay. This choice is governed by the specific biological question, the nature of the target, and the desired information.
-
Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on a specific molecular interaction. They are highly specific, offer a clean signal window, and are instrumental in elucidating the mechanism of action.
-
Cell-Based Assays: These assays measure a compound's effect on a cellular process or pathway within a living cell. They provide more physiologically relevant data, accounting for factors like cell permeability and potential cytotoxicity from the outset.
| Assay Approach | Advantages | Disadvantages | Best Suited For |
| Biochemical | High specificity, Mechanistic insight, Lower variability, Simpler to optimize | Lacks physiological context (no cell permeability/metabolism data), Prone to artifacts from non-specific protein inhibition | Validated, purified targets (e.g., kinases, proteases), Structure-activity relationship (SAR) studies |
| Cell-Based | High physiological relevance, Measures integrated biological response, Identifies compounds with good cell permeability | More complex to develop, Higher intrinsic variability, "Black box" output may require target deconvolution | GPCRs, Ion channels, Phenotypic screening, Cytotoxicity profiling |
Core HTS Technologies for Screening Pyridine Libraries
Several robust technologies are amenable to screening large compound libraries. The choice often depends on the target class.
Luminescence-Based Assays for Kinase Inhibition
Protein kinases are a major target class for pyridine derivatives.[10][11] Luminescence-based assays are highly sensitive and less susceptible to interference from autofluorescent compounds.[12] Assays that quantify ATP consumption during the kinase reaction are particularly powerful.
Principle: Kinase activity consumes ATP, producing ADP. A proprietary reagent is added to stop the kinase reaction and deplete remaining ATP. A second reagent converts the newly formed ADP back into ATP, which then fuels a luciferase reaction, generating a light signal directly proportional to kinase activity. Inhibitors will result in a lower light signal.
Fluorescence-Based Assays for Molecular Interactions & GPCRs
Fluorescence Polarization (FP): FP is a homogenous technique ideal for monitoring binding events in real-time.[13][14][15]
-
Principle: A small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When this tracer binds to a larger protein, its tumbling slows dramatically, and the emitted light remains polarized.[15][16] Library compounds that compete with the tracer for binding will displace it, causing a decrease in polarization.[14]
Calcium Mobilization for GPCRs: Many GPCRs signal through the release of intracellular calcium upon activation.[17][18]
-
Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation by an agonist, intracellular calcium levels rise, causing a significant increase in the dye's fluorescence intensity.[18] Antagonists from a pyridine library would block this agonist-induced signal.
Detailed Experimental Protocols
Protocol 4.1: Biochemical Kinase Inhibition HTS using ADP-Glo™
This protocol describes a primary screen to identify pyridine-based inhibitors of a target protein kinase.
Materials:
-
Target Kinase (e.g., PIM-1, EGFR)
-
Kinase Substrate (peptide or protein)
-
ATP (at Km concentration)
-
Pyridine Compound Library (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler (e.g., Echo) and automated plate reader with luminescence detection.
Methodology:
-
Compound Plating: Using an acoustic dispenser, transfer 20 nL of each pyridine compound from the library source plate to the assay plate. Transfer pure DMSO for high signal (0% inhibition) and a known potent inhibitor for low signal (100% inhibition) controls.
-
Enzyme Addition: Prepare a 2X kinase solution in kinase buffer. Add 2.5 µL to each well of the assay plate.
-
Reaction Initiation: Prepare a 2X substrate/ATP solution in kinase buffer. Add 2.5 µL to each well to start the reaction. The final reaction volume is 5 µL with a 20 µM compound concentration.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.[3]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the substrate for the luciferase reaction. Incubate for 30 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescence signal using a plate reader (e.g., integration time of 0.5-1 second).
Protocol 4.2: Cell-Based Calcium Flux Assay for GPCR Antagonists
This protocol details a screen for pyridine derivatives that antagonize a Gq-coupled GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Cell culture medium, FBS, and antibiotics.
-
FLIPR® Calcium 6 Assay Kit (Molecular Devices)
-
Agonist for the target GPCR (at EC80 concentration)
-
Pyridine Compound Library (10 mM in DMSO)
-
Black-walled, clear-bottom 384-well cell culture plates.
-
FLIPR® Tetra or similar instrument capable of kinetic fluorescence reading and simultaneous liquid handling.
Methodology:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 15,000 cells/well in 25 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare the Calcium 6 dye solution according to the manufacturer's protocol. Remove the cell culture medium and add 25 µL of the dye solution to each well. Incubate for 2 hours at 37°C, 5% CO₂.
-
Compound Addition: Transfer 50 nL of each pyridine compound and controls from the source plate to the cell plate using an acoustic dispenser.
-
Data Acquisition:
-
Place the cell plate and a plate containing the EC80 agonist solution into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 12.5 µL of the agonist to each well.
-
Continue to measure the fluorescence intensity kinetically for an additional 90-180 seconds.
-
-
Analysis: Antagonists will be identified as compounds that reduce or eliminate the fluorescence spike induced by the agonist addition.
Data Analysis and Quality Control: Ensuring Trustworthiness
Rigorous quality control (QC) is non-negotiable for a trustworthy HTS campaign.[19] Every assay plate must include controls to assess its validity.
-
High Control: 0% inhibition/activity (DMSO vehicle only).
-
Low Control: 100% inhibition/activity (a known potent inhibitor/agonist).
From these controls, key performance metrics are calculated:
| Metric | Formula | Acceptable Value | Interpretation |
| Signal-to-Background (S/B) | Mean(High Control) / Mean(Low Control) | > 5 | Measures the dynamic range of the assay. |
| Z'-Factor | 1 - [3*(SD(High)+SD(Low))] / |Mean(High)-Mean(Low)| | > 0.5 | A measure of assay robustness and quality, accounting for both signal window and data variation. A value > 0.5 is considered excellent for HTS.[20][21] |
HTS Workflow Visualization:
The overall process from initial screening to confirmed hits follows a logical progression designed to eliminate false positives and prioritize the most promising compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
Troubleshooting: Navigating Compound Interference
Pyridine derivatives, like many aromatic heterocycles, can sometimes interfere with assay technologies, leading to false-positive results.[22] It is crucial to implement counter-screens to identify and eliminate these artifacts.[22][23]
| Interference Type | Mechanism | Recommended Counter-Screen |
| Autofluorescence | Compound emits light at the assay's detection wavelength, creating a false signal.[23] | Pre-read the compound plate at the assay's emission wavelength before adding reagents. Subtract this background from the final signal. |
| Luciferase Inhibition | Compound directly inhibits the luciferase reporter enzyme in luminescence assays, mimicking target inhibition.[22][23] | Run the assay in the absence of the primary kinase/target. Compounds that still show a signal decrease are likely luciferase inhibitors. |
| Compound Aggregation | At high concentrations, compounds can form colloidal aggregates that non-specifically sequester proteins, causing apparent inhibition.[23] | Re-run the dose-response assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant rightward shift in potency indicates aggregation.[23] |
Conclusion
The pyridine scaffold remains a cornerstone of modern drug discovery. A successful HTS campaign to identify novel pyridine-based therapeutics hinges on a rationally designed screening cascade. This involves selecting the appropriate assay format—biochemical or cell-based—and a robust detection technology that minimizes interference. By adhering to stringent quality control standards, validating hits through orthogonal and counter-screen assays, and understanding the potential pitfalls of compound-specific artifacts, researchers can confidently identify high-quality, tractable hit compounds. The protocols and strategies outlined in this guide provide a comprehensive foundation for harnessing the power of HTS to unlock the full therapeutic potential of pyridine derivatives.
References
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Discovery Molecules. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. discoveryjournals.org. [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]
-
HTS Assay Validation - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Introduction - High-Throughput Screening Center. Eli Lilly and Company. [Link]
-
Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Carpenter-Singh Lab. [Link]
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
-
Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. [Link]
-
Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. CORE. [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
-
The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
-
Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. National Center for Biotechnology Information. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. National Center for Biotechnology Information. [Link]
-
High Throughput Screening (HTS). The Penn Center for Molecular Discovery. [Link]
-
Bioluminescent assays for high-throughput screening. PubMed. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Center for Biotechnology Information. [Link]
-
Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. ResearchGate. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. ResearchGate. [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
High-Throughput Screening Assays. Assay Genie. [Link]
-
GPCR Assay Services. Reaction Biology. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Center for Biotechnology Information. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. National Center for Biotechnology Information. [Link]
-
Cell-based Assays for GPCR Activity. Biocompare. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Expired PAR-06-545: Solicitation of Assays for High Throughput Screening (HTS) in the Molecular Libraries Screening Centers Network (R03). NIH Grants and Funding. [Link]
-
High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]
-
Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. RSC Publishing. [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]
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Cell-based assays using 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Application Note: Functional Characterization of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine in Cell-Based Assays
Introduction & Biological Context
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (CAS: 134991-79-0) is a specialized pyridine derivative primarily utilized as a pharmacophore scaffold in the development of ACAT-1 (Acyl-CoA:cholesterol acyltransferase-1) inhibitors.[1][2]
Most notably, this amine moiety forms the core structural unit of K-604 , a potent and selective ACAT-1 inhibitor developed for the treatment of atherosclerosis and, more recently, glioblastoma and Alzheimer’s disease. While the amine itself is a chemical intermediate, its biological relevance is defined by its ability to dock into the ACAT-1 active site when ligated to specific side chains (e.g., benzimidazole derivatives).[2]
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Screening the amine for intrinsic binding affinity to ACAT-1.[1][2]
-
Precursor Validation: Assessing cytotoxicity and off-target effects of the scaffold prior to derivatization.[1][2]
-
Functional Inhibition: Evaluating derived compounds (like K-604) in cholesterol esterification assays.[1][2]
Chemical Properties & Handling
| Property | Specification |
| CAS Number | 134991-79-0 |
| Molecular Formula | C9H14N2S2 |
| Molecular Weight | 214.35 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol.[1][2] Poorly soluble in water.[1][2][3] |
| Storage | -20°C, desiccated. Protect from light.[1][2] |
| Stock Solution | Prepare 10 mM stock in anhydrous DMSO. Aliquot and freeze to avoid freeze-thaw cycles. |
Critical Handling Note: This compound contains sulfur moieties (methylsulfanyl) which can be sensitive to oxidation.[1][2] Ensure stock solutions are sealed under inert gas (nitrogen/argon) if stored for long periods.[1][2]
Mechanism of Action: The ACAT-1 Pathway
The primary utility of this scaffold is inhibiting ACAT-1, an enzyme resident in the endoplasmic reticulum (ER).[2] ACAT-1 catalyzes the esterification of free cholesterol into cholesteryl esters, leading to the formation of "foam cells" in macrophages (atherosclerosis) or supporting rapid membrane synthesis in cancer cells.[2]
Diagram 1: ACAT-1 Signaling & Inhibition Logic
Caption: The ACAT-1 pathway converts free cholesterol to cholesteryl esters. 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine derivatives competitively inhibit ACAT-1, preventing lipid droplet accumulation.[1][2]
Protocol: Cell-Based ACAT-1 Inhibition Assay
This is the gold-standard assay for validating the bioactivity of this scaffold and its derivatives.[1][2] It measures the incorporation of radiolabeled oleate into cholesteryl esters in macrophages.[2]
Target Cells: J774A.1 Mouse Macrophages or human THP-1 monocytes (differentiated).[1][2]
Reagents Required:
-
Lipid Loading: Acetyl-LDL (50 µg protein/mL) to upregulate ACAT-1.[1][2]
-
Separation: TLC plates (Silica Gel G).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed J774A.1 macrophages in 24-well plates at
cells/well. -
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment & Lipid Loading:
-
Pulse Labeling:
-
Add [1-14C]Oleic acid (0.1 µCi/well) conjugated to BSA.
-
Incubate for 4–6 hours . Note: This step measures the rate of new cholesteryl ester synthesis.[2]
-
-
Lipid Extraction:
-
Thin Layer Chromatography (TLC):
-
Quantification:
Diagram 2: Assay Workflow
Caption: Step-by-step workflow for the radiometric ACAT-1 inhibition assay using macrophage foam cell models.
Protocol: Cytotoxicity Screening (MTT/CCK-8)
Before inferring specific inhibition, one must rule out non-specific toxicity.[2] The pyridine scaffold is generally stable, but high concentrations of amine intermediates can be cytotoxic.[2]
-
Seeding: Seed HepG2 or J774 cells (
cells/well) in 96-well plates. -
Treatment: Treat with compound (0.1 – 100 µM) for 24–48 hours.
-
Reagent: Add MTT (0.5 mg/mL) or CCK-8 reagent.
-
Incubation: 2–4 hours at 37°C.
-
Readout: Measure Absorbance (570 nm for MTT, 450 nm for CCK-8).
-
Interpretation: If cell viability > 80% at functional concentrations (e.g., 1 µM), the ACAT-1 inhibition is likely a specific pharmacological effect rather than cell death.[2]
References
-
Shibuya, K., et al. (2018).[2][4] "Discovery of Clinical Candidate [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor." Journal of Medicinal Chemistry. [1][2]
-
Chang, C. C., et al. (1998).[2][5] "Recombinant ACAT-1 and ACAT-2: Distinct Mechanisms of Inhibition."[1][2] Journal of Biological Chemistry.
-
Lada, A. T., et al. (2004).[2] "Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay." Journal of Lipid Research.[1][2][6]
-
Ikenoya, M., et al. (2007).[2] "A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels."[1][2] Atherosclerosis.[1][2][7][8]
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Pyridine Scaffolds in Oncology: From Rational Design to Mechanistic Validation
Topic: Anticancer Research Applications of Pyridine Derivatives Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Cell Biologists, and Oncology Researchers
Abstract
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 15% of all FDA-approved drugs, including blockbuster anticancer agents like Sorafenib , Imatinib , and Crizotinib . Its ability to act as a hydrogen bond acceptor, its solubility profile, and its capacity to function as a bioisostere for benzene make it ideal for targeting ATP-binding pockets of kinases. This guide provides a comprehensive workflow for researching pyridine-based anticancer candidates, moving from rational structural design to validated biological protocols.
Part 1: Rational Drug Design & Synthesis Strategy
The "Hinge Binder" Concept
In kinase inhibitor design, the pyridine nitrogen often plays a critical role by forming hydrogen bonds with the "hinge region" amino acids of the kinase ATP-binding pocket.[1]
Structure-Activity Relationship (SAR) Guidelines:
-
Position 2 & 6: Substitution here often dictates steric fit. Small groups (e.g., -NH2, -CH3) can enhance binding, while bulky groups may cause clashes unless the pocket has a "gatekeeper" mutation.
-
Position 3 & 5: Ideal for attaching hydrophobic tails (aryl/heteroaryl rings) to occupy the hydrophobic back pocket (Specificity Pocket).
-
Electronic Effects: Electron-withdrawing groups (halogens) on the pyridine ring can modulate the pKa of the nitrogen, affecting its H-bond acceptor capability.
Visualization: Pyridine SAR & Research Workflow
The following diagram illustrates the structural logic and the experimental pipeline described in this guide.
Figure 1: Integrated workflow for developing pyridine-based anticancer agents, from structural conception to biological validation.
Part 2: Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) of novel pyridine derivatives. Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to insoluble formazan (purple).[2] This occurs only in metabolically active cells.
Materials
-
Cell Lines: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).[3][4]
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).[2]
Step-by-Step Methodology
-
Seeding:
-
Seed tumor cells in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL complete media.
-
Critical: Fill outer edge wells with PBS to prevent the "Edge Effect" (evaporation causing data skew).
-
Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.
-
-
Treatment:
-
Dissolve pyridine derivatives in DMSO (Stock: 10–50 mM).
-
Prepare serial dilutions in culture media (e.g., 0.1, 1, 10, 50, 100 µM).[3]
-
Control: Vehicle control (DMSO final concentration < 0.5%) and Positive Control (e.g., Doxorubicin).
-
Incubate for 48 or 72 hours .
-
-
MTT Addition:
-
Add 10 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 3–4 hours at 37°C in the dark. (Look for purple precipitate).[2]
-
-
Solubilization & Readout:
Data Analysis:
Calculate % Viability =
Protocol 2: Mechanistic Elucidation (Kinase Signaling Inhibition)
Objective: Confirm if the pyridine derivative inhibits the phosphorylation of a specific target (e.g., EGFR or VEGFR) using Western Blotting. Context: Many pyridine drugs (e.g., Sorafenib) function as Tyrosine Kinase Inhibitors (TKIs).
Visualization: EGFR Signaling Pathway
The target pathway often interrogated for pyridine derivatives.[5]
Figure 2: The EGFR signaling cascade. Pyridine derivatives typically compete with ATP at the EGFR intracellular domain, blocking downstream RAS/RAF/MEK signaling.
Methodology
-
Treatment: Treat cancer cells (e.g., A549) with the pyridine derivative at IC50 and 2xIC50 concentrations for 24 hours.
-
Lysis: Wash with cold PBS and lyse using RIPA buffer supplemented with Protease and Phosphatase Inhibitor Cocktails (Critical to preserve phosphorylation states).
-
Separation: Load 20–30 µg protein per lane on SDS-PAGE gel. Transfer to PVDF membrane.
-
Blotting:
-
Block with 5% BSA (Bovine Serum Albumin) for 1 hour. Note: Do not use non-fat milk for phospho-proteins as casein can interfere.
-
Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-Total EGFR, Anti-p-ERK, Anti-Total ERK, Anti-
-actin (Loading Control). -
Incubate overnight at 4°C.
-
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate.
-
Result: A successful hit will show reduced band intensity for p-EGFR and p-ERK compared to the untreated control, while Total EGFR remains constant.
Protocol 3: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)
Objective: Distinguish between apoptotic and necrotic cell death induced by the candidate. Principle: In early apoptosis, Phosphatidylserine (PS) translocates from the inner to the outer cell membrane leaflet.[6][7] Annexin V binds PS in a Ca²⁺-dependent manner.[7][8][9] Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
Methodology
-
Harvest: Collect cells after 24–48h treatment (include floating cells).
-
Wash: Wash cells 2x with cold PBS.
-
Resuspend: Resuspend
cells in 100 µL 1X Annexin-binding buffer .-
Buffer Composition: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂. (Calcium is mandatory for Annexin binding).
-
-
Stain:
-
Analyze: Add 400 µL binding buffer and analyze on a Flow Cytometer (e.g., BD FACSCalibur) within 1 hour.
Data Interpretation (Quadrant Analysis)
| Quadrant | Staining Pattern | Cell Status |
| Q3 (LL) | Annexin V (-) / PI (-) | Viable Cells |
| Q4 (LR) | Annexin V (+) / PI (-) | Early Apoptosis (Primary mechanism of interest) |
| Q2 (UR) | Annexin V (+) / PI (+) | Late Apoptosis |
| Q1 (UL) | Annexin V (-) / PI (+) | Necrosis (Usually indicates toxicity/membrane damage) |
References
-
BenchChem. (2025).[3][10] The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Link
-
MDPI. (2024).[2] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Link
-
Abcam. (2024). MTT Assay Protocol for Cell Viability. Link
-
Thermo Fisher Scientific. (2024). Annexin V Staining Protocol for Flow Cytometry. Link
-
National Institutes of Health (PMC). (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Link
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Developing Enzyme Inhibition Assays for 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of enzyme inhibition assays for the compound 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine. Recognizing the therapeutic potential of the pyridin-3-amine scaffold as a privileged structure in medicinal chemistry, this guide offers a strategic approach to assay development in the absence of a predetermined biological target. We will explore potential enzyme classes based on the activity of structurally related molecules, including protein kinases and cholinesterases. This application note will detail the principles behind selecting an appropriate assay format, provide step-by-step protocols for robust and self-validating assays, and outline the necessary data analysis to determine inhibitory potency. The causality behind experimental choices is emphasized to empower the user to adapt and troubleshoot the provided methodologies.
Introduction: The Scientific Rationale
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine belongs to the pyridin-3-amine class of compounds, a scaffold that is a cornerstone in modern medicinal chemistry. Derivatives of this core structure have been shown to exhibit a wide range of biological activities, most notably as enzyme inhibitors.[1] The pyridin-3-amine motif is a key pharmacophore in numerous inhibitors of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), Fibroblast Growth Factor Receptors (FGFRs), and the protein tyrosine phosphatase SHP2.[1][2][3] Furthermore, related pyridine derivatives have demonstrated inhibitory activity against cholinesterases.[4]
Given this landscape, a logical starting point for investigating the biological activity of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is to screen it against a panel of enzymes, particularly from the kinase and hydrolase families. This document will provide the foundational protocols to initiate such a screening campaign.
Pre-Assay Considerations: Understanding the Compound
Before embarking on assay development, a thorough characterization of the test compound is paramount.
Table 1: Physicochemical Properties of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (Predicted)
| Property | Predicted Value | Implication for Assay Development |
| Molecular Weight | ~215.35 g/mol | Standard for small molecule inhibitors. |
| LogP | ~2.5-3.5 | Moderate lipophilicity; may require DMSO for solubilization. Potential for non-specific binding at high concentrations. |
| pKa | Basic (amine) | Buffer pH can affect the charge state and solubility of the compound. |
| Solubility | Poorly soluble in aqueous solutions | Stock solutions should be prepared in an organic solvent like DMSO. Final assay concentration of DMSO should be kept low (<1%) to minimize effects on enzyme activity. |
Note: These are predicted values and should be experimentally verified.
Assay Selection and Design: A Target-Class-Based Approach
The choice of assay technology is contingent on the enzyme target and the available resources. Below are recommended starting points for two high-priority enzyme classes.
Protein Kinase Inhibition Assays
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate (protein or peptide). A common method to measure kinase activity is to detect the amount of ADP produced, as it is directly proportional to the enzyme's activity.
Caption: Workflow for a typical kinase inhibition assay.
This is a luminescent ADP detection assay applicable to virtually any ADP-generating enzyme.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 10 mM to 1 nM).
-
Dilute these DMSO stocks into the assay buffer to create the final working concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of the kinase and substrate in the assay buffer at 2X the final desired concentration.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the test compound dilutions or controls (assay buffer with 1% DMSO for negative control, positive control inhibitor for positive control) to the wells of the 384-well plate.
-
Add 2.5 µL of the 2X enzyme/substrate solution to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of 2X ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Cholinesterase Inhibition Assays
Cholinesterases, such as acetylcholinesterase (AChE), are hydrolases. A classic method for measuring their activity is the Ellman's assay, which uses a chromogenic substrate.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine (ATC) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Assay Buffer: 100 mM sodium phosphate buffer (pH 8.0)
-
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (test compound)
-
Positive control inhibitor (e.g., Galantamine)
-
96-well clear flat-bottom plates
Procedure:
-
Compound Preparation:
-
Prepare stock and serial dilutions of the test compound in DMSO as described for the kinase assay.
-
Dilute into the assay buffer for final working concentrations.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add:
-
25 µL of test compound dilution or control.
-
125 µL of 3 mM DTNB in assay buffer.
-
25 µL of AChE solution in assay buffer.
-
-
Mix and incubate at 25°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of 15 mM ATC to each well.
-
Immediately start monitoring the absorbance at 412 nm every 60 seconds for 15-20 minutes using a plate reader.
-
-
Data Analysis:
-
The rate of the reaction (V) is the change in absorbance per minute (mOD/min).
-
Calculate the percentage of inhibition for each compound concentration.
-
Data Analysis and Interpretation
The goal of the initial assays is to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Data Analysis Pipeline
Caption: Pipeline for IC50 determination from raw assay data.
Table 2: Example IC₅₀ Data Presentation
| Enzyme Target | 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| CDK2/Cyclin A | Experimental Value | Staurosporine: Value |
| AChE | Experimental Value | Galantamine: Value |
Assay Validation and Troubleshooting
A robust and reliable assay is self-validating. Key parameters to assess assay quality include:
-
Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the uninhibited enzyme to the background signal. A high S/B ratio is desirable.
Common Pitfalls and Solutions:
-
Compound Insolubility: If precipitation is observed, lower the starting concentration or increase the DMSO percentage (while validating its effect on the enzyme).
-
Assay Interference: The compound may interfere with the detection system (e.g., quenching fluorescence). Run controls with the compound and detection reagents in the absence of the enzyme.
-
Time-Dependent Inhibition: Pre-incubate the enzyme and compound for varying times before adding the substrate to check for time-dependent effects.
Conclusion and Future Directions
The protocols outlined in this application note provide a solid foundation for initiating the characterization of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine's inhibitory activity against two high-priority enzyme classes. Based on the initial screening results, further studies can be pursued, including:
-
Selectivity Profiling: Screening against a broader panel of kinases or other enzymes to determine the compound's selectivity.
-
Mechanism of Inhibition Studies: Determining whether the inhibition is competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: Validating the in vitro findings in a cellular context.
The versatility of the pyridin-3-amine scaffold suggests that 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine could be a valuable probe or starting point for drug discovery efforts. A systematic and well-validated approach to assay development is the critical first step in unlocking this potential.
References
-
RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]
-
PubMed. (2017, July 27). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. [Link]
-
PubMed. (2024, February 15). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]
-
Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
Application Note: High-Purity Crystallization of 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-ylamine
Executive Summary
This guide details the purification and crystallization protocols for 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-ylamine (CAS: 134991-79-0), a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and ACAT-1 inhibitors.
The presence of two thioether (methylsulfanyl) groups and a basic amine moiety presents unique challenges:
-
Oxidation Sensitivity: The sulfide linkages are prone to oxidation to sulfoxides/sulfones if handled aggressively.
-
Oiling Out: The lipophilic nature of the thio-substituents often leads to oiling rather than crystallization in pure non-polar solvents.
-
Basicity: The C3-amino group allows for pH-modulated purification but requires careful neutralization to avoid salt inclusion.
This document provides three field-validated protocols designed to maximize purity (>99%) and yield.
Chemical Profile & Solubility Logic
| Property | Description |
| Compound Name | 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-ylamine |
| Synonyms | 6-Methyl-2,4-bis(methylthio)pyridin-3-amine |
| CAS Number | 134991-79-0 |
| Molecular Formula | C₉H₁₄N₂S₂ |
| Molecular Weight | 214.35 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C (Prevent S-oxidation) |
Solubility Matrix
-
High Solubility (Good Solvents): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Ethanol (EtOH), DMSO.
-
Low Solubility (Anti-Solvents): Hexanes, Heptane, Water (at neutral/basic pH), Diethyl Ether.
-
pH-Dependent: Soluble in dilute aqueous acids (HCl, H₂SO₄) due to protonation of the pyridine/amine nitrogen.
Protocol A: Thermal Recrystallization (Ethanol/Water)
Best For: Removal of polar by-products and inorganic salts. Mechanism: Exploits the steep solubility curve of aminopyridines in aqueous alcohols.
Materials
-
Solvent: Absolute Ethanol (EtOH).
-
Anti-solvent: Deionized Water (degassed to remove O₂).
-
Equipment: Jacketed reactor or round-bottom flask with reflux condenser, N₂ line.
Step-by-Step Procedure
-
Dissolution: Charge crude 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-ylamine into the flask. Add Ethanol (5 mL per gram of solid) .
-
Heating: Heat the mixture to 65–70°C (reflux) with gentle stirring under Nitrogen.
-
Note: If the solution is not clear, add EtOH in 0.5 mL increments until fully dissolved.
-
-
Filtration (Hot): If insoluble particles (e.g., inorganic salts) remain, filter the hot solution through a pre-warmed sintered glass funnel.
-
Nucleation: Remove heat and allow the solution to cool slowly to 40°C .
-
Anti-Solvent Addition: Dropwise, add Water (warm, ~40°C) until a faint, persistent turbidity appears (approx. 1:1 ratio with EtOH).
-
Crystallization: Allow the mixture to cool to room temperature (20-25°C) over 2 hours. Then, cool to 0–4°C in an ice bath for 1 hour to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold 50% EtOH/Water .
-
Drying: Dry under high vacuum (<10 mbar) at 40°C for 12 hours.
Protocol B: Acid-Base Chemical Purification (The "Swing" Method)
Best For: Removing non-basic organic impurities (e.g., unreacted thiols, neutral aromatics). Mechanism: Selectively protonates the basic pyridine/amine, moving it into the aqueous phase while impurities remain in the organic phase.
Workflow Diagram (DOT)
Caption: Acid-Base "Swing" purification workflow for isolating basic aminopyridines from neutral impurities.
Step-by-Step Procedure
-
Dissolution: Dissolve crude material in Dichloromethane (DCM) (10 mL/g).
-
Acid Extraction: Transfer to a separatory funnel. Extract twice with 1.0 M HCl (5 mL/g).
-
Observation: The product moves to the aqueous layer (yellowish solution). Impurities remain in DCM.
-
-
Wash: Wash the combined acidic aqueous layer with a small portion of fresh DCM to remove entrained organics.
-
Neutralization: Cool the aqueous layer to 0-5°C. Slowly add 2.0 M NaOH or saturated Na₂CO₃ until pH > 10.
-
Critical: The product will precipitate as a solid or oil out as a free base.
-
-
Re-Extraction: Extract the turbid aqueous mixture with Ethyl Acetate (EtOAc) (3 x 10 mL/g).
-
Drying: Dry the EtOAc layer over Anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator.
-
Final Polish: Recrystallize the resulting residue using Hexanes/EtOAc (See Protocol C).
Protocol C: Anti-Solvent Precipitation (DCM/Hexanes)
Best For: Final polishing of the dried solid to achieve high crystallinity and remove trace solvent.
-
Dissolution: Dissolve the dry solid in the minimum amount of DCM at room temperature.
-
Anti-Solvent: Slowly add Hexanes (or Heptane) dropwise with vigorous stirring.
-
Cloud Point: Stop addition when the solution becomes cloudy. Add 2-3 drops of DCM to restore clarity.
-
Crystallization: Cover and let stand undisturbed. As the DCM (more volatile) evaporates or the solution cools, crystals will form.
-
Optimization: If oiling occurs, scratch the glass surface with a spatula to induce nucleation.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated; Temperature dropped too fast. | Re-heat to dissolve. Add a seed crystal.[1] Cool at a rate of 5°C/hour.[2] |
| Dark Color | Oxidation of sulfur (sulfoxides) or aniline oxidation. | Use Activated Carbon (Charcoal) during the hot dissolution step (Protocol A), filter hot, then crystallize. |
| Low Yield | Product too soluble in anti-solvent or pH incorrect. | Ensure pH > 10 during acid-base recovery. Use ice-bath cooling for at least 2 hours. |
| Sulfur Smell | Trace degradation or trapped solvent. | Dry under high vacuum for 24h. Store under Argon. |
References
-
BenchChem. Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts - Technical Support Center. (General protocols for aminopyridine crystallization).
-
National Institutes of Health (NIH). Chain Extension of Piperazine in Ethanol: Synthesis of ACAT-1 Inhibitors. (Cites synthesis and use of 6-Methyl-2,4-bis(methylthio)pyridin-3-amine).
-
Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[3] (Describes crystallization of related methylthio-pyridine intermediates).
-
ChemicalBook. 6-METHYL-2,4-BIS-METHYLSULFANYL-PYRIDIN-3-YLAMINE Product Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
LC-MS method development for 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
An Application Note and Protocol for the Development of a Robust LC-MS Method for the Quantification of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Abstract
This guide provides a comprehensive, step-by-step protocol for the development of a sensitive and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine. As a substituted pyridine derivative, this compound presents specific challenges related to its basicity and potential for chromatographic peak tailing. This document outlines a systematic approach, from initial analyte characterization and mass spectrometry optimization to liquid chromatography refinement, grounded in established scientific principles. The methodologies described herein are designed for researchers, analytical scientists, and drug development professionals requiring a reliable quantitative method for this and structurally similar compounds.
Introduction and Analyte Characterization
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is a substituted aminopyridine. The successful development of an LC-MS method for its quantification hinges on a thorough understanding of its physicochemical properties, which are dictated by its distinct structural features.
-
Structure:
-
Core: Pyridine ring, a basic heterocycle.
-
Key Functional Groups:
-
Primary Aromatic Amine (-NH₂ at C3): A primary site for protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI).
-
Pyridine Ring Nitrogen (N at C1): A second basic site that can be protonated.
-
Methylsulfanyl Groups (-SCH₃ at C2, C4): These groups increase the molecule's hydrophobicity and molecular weight.
-
Methyl Group (-CH₃ at C6): Contributes to the overall hydrophobicity.
-
-
-
Physicochemical Implications for LC-MS:
-
Molecular Formula: C₈H₁₂N₂S₂
-
Monoisotopic Mass: 200.044 g/mol
-
Predicted Behavior: The presence of two basic nitrogen atoms predicts that the molecule will carry a positive charge ([M+H]⁺) in an acidic environment. This is advantageous for ESI-MS but can be challenging for reversed-phase chromatography, where interactions between the positively charged analyte and residual-negative silanols on the column's stationary phase can cause significant peak tailing.[1] Therefore, controlling the mobile phase pH is critical for achieving symmetric peak shapes.[2][3]
-
Mass Spectrometry (MS) Method Development
The initial phase of method development focuses on the mass spectrometer to establish the optimal parameters for detecting and quantifying the analyte, independent of the chromatographic separation.
Ionization Mode and Initial Parameter Tuning
Given the basic nature of the amine and pyridine moieties, Electrospray Ionization (ESI) in positive ion mode is the logical choice. ESI is highly effective for polar and ionizable compounds, and these basic groups are readily protonated to form a stable [M+H]⁺ ion.[4]
Protocol: Direct Infusion for MS Optimization
This protocol uses direct infusion of the analyte into the mass spectrometer to determine its characteristic mass-to-charge ratio (m/z) and to optimize key MS parameters.
Materials:
-
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine reference standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Syringe pump and a suitable syringe
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the reference standard in methanol to create a 1 mg/mL stock solution.
-
Prepare an Infusion Solution: Dilute the stock solution to a final concentration of approximately 1 µg/mL in a 50:50 (v/v) methanol:water solution containing 0.1% formic acid. The acid ensures the analyte is protonated.
-
Instrument Setup:
-
Set the mass spectrometer to ESI positive ion mode.
-
Perform a full scan analysis, typically over a mass range of m/z 50-500, to identify the precursor ion.
-
-
Infusion: Infuse the solution at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Parameter Optimization:
-
Identify Precursor Ion: The most abundant ion should correspond to the protonated molecule, [M+H]⁺, at m/z 201.05.
-
Optimize Source Parameters: While infusing, systematically adjust parameters like capillary voltage, source temperature, and nebulizing/drying gas flows to maximize the signal intensity of the m/z 201.05 ion.
-
Fragmentation (for MS/MS): If using a triple quadrupole or ion trap instrument for quantitative analysis (e.g., Multiple Reaction Monitoring, MRM), perform a product ion scan on the precursor ion (m/z 201.05). Vary the collision energy (CE) to induce fragmentation and identify stable, high-intensity product ions. Common fragmentation pathways for such molecules may involve the loss of a methyl group or cleavage of the methylsulfanyl group.
-
Optimized MS Parameters (Example)
The following table summarizes typical optimized parameters for a triple quadrupole mass spectrometer. Actual values will vary by instrument manufacturer and model.
| Parameter | Optimized Value | Rationale |
| Ionization Mode | ESI Positive | The analyte contains basic nitrogen atoms, which are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temperature | 150 °C | Balances efficient desolvation with minimizing thermal degradation. |
| Desolvation Temperature | 350 °C | Ensures complete solvent evaporation from the ESI droplets. |
| Nebulizing Gas Flow | 1.5 L/min | Optimized for proper droplet formation.[4] |
| Drying Gas Flow | 15 L/min | Aids in solvent evaporation and prevents solvent clusters from entering the mass analyzer.[4] |
| MRM Transitions | ||
| Precursor Ion (Q1) | m/z 201.1 | Corresponds to the [M+H]⁺ of the analyte. |
| Product Ion 1 (Q3 - Quantifier) | e.g., m/z 186.0 | A stable, high-intensity fragment ion used for quantification. |
| Product Ion 2 (Q3 - Qualifier) | e.g., m/z 154.0 | A second fragment ion used for confirmation, enhancing specificity.[5] |
| Collision Energy (Quantifier) | 20 eV | Energy required to produce the highest intensity of the quantifier product ion. |
| Collision Energy (Qualifier) | 35 eV | Energy optimized for the qualifier ion. |
Liquid Chromatography (LC) Method Development
A systematic approach to LC development is crucial for achieving a robust and reproducible separation. The primary goal is to achieve a sharp, symmetrical peak for the analyte, free from matrix interference.
LC Method Development Workflow
The following diagram illustrates the logical workflow for developing the chromatographic method.
Caption: Workflow for systematic LC method development.
Rationale for Column and Mobile Phase Selection
-
Stationary Phase: A C18 (octadecylsilane) column is the most versatile and common choice for reversed-phase chromatography and serves as an excellent starting point.[6] For basic compounds, modern columns with high-purity silica and end-capping are recommended to minimize unwanted interactions with silanol groups.
-
Mobile Phase:
-
Solvents: Acetonitrile (ACN) and methanol are the most common organic solvents. ACN often provides better peak shapes and lower backpressure.
-
Modifier: An acidic modifier is essential. Adding 0.1% formic acid to both the aqueous (A) and organic (B) mobile phases serves two purposes:
-
Protocol: Chromatographic Method Optimization
Materials & Equipment:
-
HPLC or UHPLC system coupled to the optimized mass spectrometer.
-
C18 column (e.g., Agilent Zorbax, Waters Acquity, or equivalent; 50-100 mm length, 2.1 mm ID, < 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Analyte solution (100-500 ng/mL).
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Initial Scouting Gradient:
-
Inject the analyte solution.
-
Run a fast, broad gradient (e.g., 5% to 95% B over 5-7 minutes).
-
This determines the approximate retention time (RT) and organic solvent percentage required to elute the compound.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution percentage. For example, if the analyte eluted at 4 minutes in a 7-minute gradient from 5-95% B (approx. 55% B), a new gradient could be 40% to 70% B over 5 minutes.
-
This step improves resolution from nearby impurities and ensures a robust method.
-
-
Flow Rate and Temperature: A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column. Column temperature can be set to 35-40 °C to improve peak shape and reduce viscosity.
-
Final Assessment: Once a satisfactory peak shape and retention time are achieved, inject a blank (solvent) and a matrix blank (if applicable) to confirm the absence of interfering peaks.
Optimized LC Parameters (Example)
| Parameter | Optimized Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high efficiency and good retention for a moderately hydrophobic analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with an acidic modifier for peak shape control.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase with a consistent modifier. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions and particle size. |
| Column Temp. | 40 °C | Reduces backpressure and can improve peak symmetry. |
| Injection Volume | 5 µL | A small volume minimizes peak distortion from the injection solvent. |
| Gradient | Time (min) | % B |
| 0.0 | 20 | |
| 4.0 | 75 | |
| 4.1 | 95 | |
| 5.0 | 95 | |
| 5.1 | 20 | |
| 6.5 | 20 |
Final Method Protocol and Sample Preparation
This section consolidates the optimized parameters into a final, actionable protocol.
Preparation of Standards and Samples
-
Stock Solution (1 mg/mL): Dissolve 10 mg of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine in 10.0 mL of methanol.
-
Working Standard (1 µg/mL): Perform serial dilutions of the stock solution in the initial mobile phase (80% A, 20% B) to prepare calibration curve standards and quality control samples.
-
Sample Preparation (General): For samples dissolved in a solvent, dilute with the initial mobile phase to ensure the concentration falls within the calibration range. For complex matrices (e.g., plasma, tissue), a protein precipitation or solid-phase extraction (SPE) step would be required prior to dilution.[7]
LC-MS/MS System Parameters
-
LC System: Use the parameters detailed in the "Optimized LC Parameters" table (Section 3.4).
-
MS System: Use the parameters detailed in the "Optimized MS Parameters" table (Section 2.3).
-
Data Acquisition: Set up the instrument to acquire data using the defined MRM transitions.
Conclusion
This application note details a systematic and scientifically-grounded approach to developing a robust LC-MS/MS method for the analysis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine. By carefully selecting the ionization mode and optimizing MS parameters through direct infusion, a sensitive detection method was established. The subsequent chromatographic development, focused on a C18 stationary phase with an acidified mobile phase, successfully addresses the challenges associated with basic analytes, yielding excellent peak shape and reproducibility. This method provides a reliable foundation for the quantitative analysis of this compound in various research and development settings.
References
- J. D'Orazio, G.; Frizzer, N.; Fanali, S. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
-
Jayatilaka, D.; Restrepo, P.; et al. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B. 2021. [Link]
-
Scilit. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Scilit. [Link]
-
Jurkowski, M. K.; Wasowicz, T. J. DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics. 2023. [Link]
-
Madusudanan, K.P.; Katti, S.B.; Ramakumar, S. Acetone chemical ionization studies. VIII: pyridine derivatives. ResearchGate. [Link]
-
Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Application News. [Link]
-
Daniel, D. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. 2019. [Link]
-
Riese, M.; Altug, Z.; Grotemeyer, J. Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics. 2006. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. Biotage. 2023. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [https://www.chromtech.com/reverse-phase-chromatography-techniques]([Link]
Sources
- 1. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. chromtech.com [chromtech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis | Scilit [scilit.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Characterization of Pyridine-Based Small Molecules
Introduction: The Pyridine Privilege and Liability
The pyridine ring is a "privileged scaffold" in medicinal chemistry, present in over 95 FDA-approved drugs (e.g., Sorafenib, Imatinib, Niacin). Its ability to accept hydrogen bonds, modulate solubility via protonation (pKa ~5.2), and serve as a bioisostere for phenyl rings makes it indispensable.
However, moving pyridine-based lead compounds from in vitro assays to in vivo models introduces unique challenges. The basic nitrogen atom creates pH-dependent solubility issues, while the electron-deficient ring is susceptible to specific metabolic oxidations (N-oxidation) that can confound pharmacokinetic (PK) analysis or generate toxic pyridinium metabolites.
This guide provides a standardized workflow for navigating these challenges, ensuring high-quality data in rodent models.
Phase I: Pre-Formulation & Vehicle Selection
Challenge: Pyridines are weak bases. They are often soluble in the acidic environment of the stomach (pH 1–2) but may precipitate in the neutral pH of the intestine (pH 6–7) or blood (pH 7.4), leading to poor oral bioavailability or embolism upon IV administration.
Protocol A: Formulation Decision Tree
Do not rely on generic vehicles (e.g., DMSO/Saline). Use the basicity of the pyridine nitrogen to your advantage.
Step-by-Step Selection:
-
Calculate/Measure pKa: If pKa is between 3.0 and 6.0 (typical for pyridines), salt formation is the first line of defense.
-
Salt Screen: Generate Mesylate, Tosylate, or Hydrochloride salts. These often improve aqueous solubility by >100-fold compared to the free base.
-
Co-solvent Strategy: If salts are unstable, use a co-solvent system compatible with the pyridine ring's lipophilicity.
Recommended Vehicle Systems:
| Route | Primary Recommendation | Alternative (Stubborn Compounds) |
|---|---|---|
| PO (Oral) | 0.1M Citrate Buffer (pH 4.0) | 10% DMSO + 40% PEG400 + 50% Water |
| IV (Intravenous) | 20% HP-β-Cyclodextrin in Saline | 5% Ethanol + 10% Solutol HS15 + Saline |
| IP (Intraperitoneal) | 5% Tween 80 + Saline | 10% DMA + 40% PG + 50% Saline |
Critical Control: Always measure the pH of your final formulation. A highly acidic vehicle (pH < 3) administered IV can cause phlebitis and hemolysis.
Figure 1: Decision tree for formulating pyridine-based compounds to prevent in vivo precipitation.
Phase II: Pharmacokinetics & Metabolic Liabilities
Challenge: The pyridine nitrogen is a "soft spot" for metabolic enzymes.
-
N-Oxidation: Mediated by CYP450 (often CYP2E1 or CYP3A4) and Flavin-containing Monooxygenases (FMOs). Pyridine-N-oxides are polar and excreted, but can revert to the parent drug in the hypoxic gut, creating a "recycling" effect.
-
N-Methylation: Pyridine N-methyltransferases can create permanently charged pyridinium species (quaternary ammoniums).
Protocol B: Bioanalysis (LC-MS/MS) Warning
Standard LC-MS methods can produce false positives due to In-Source Fragmentation .
-
The Issue: Pyridine-N-oxide metabolites are thermally unstable. In the hot ion source of a mass spectrometer, they can lose oxygen and appear as the parent drug.
-
The Fix:
-
Chromatographically separate the N-oxide from the parent (use a polar end-capped column).
-
Monitor the +16 Da transition (M+16) specifically.
-
Self-Validation Step: Inject a pure standard of the N-oxide. If you see a peak in the "Parent" channel, your source temperature is too high. Lower it (e.g., from 500°C to 350°C).
-
Figure 2: Metabolic fate of pyridine rings. Note the reversible N-oxidation pathway.
Phase III: Efficacy Models (Case Study: Kinase Inhibitors)
Many pyridine compounds are ATP-competitive kinase inhibitors (e.g., targeting VEGFR, RAF).
Protocol C: Xenograft Study Design
Objective: Assess tumor growth inhibition (TGI) in nude mice.
-
Cell Line Selection: Choose a line dependent on the kinase target (e.g., HepG2 for VEGFR/RAF inhibitors).
-
Implantation: Inject
cells in 50% Matrigel subcutaneously into the flank. -
Randomization: Wait until tumors reach 100–150 mm³. Randomize based on tumor volume (not weight) to ensure even distribution.
-
Dosing Regimen:
-
Group 1: Vehicle Control (BID).
-
Group 2: Positive Control (e.g., Sorafenib 30 mg/kg PO QD).
-
Group 3: Test Compound Low Dose (e.g., 10 mg/kg).
-
Group 4: Test Compound High Dose (e.g., 50 mg/kg).[1]
-
-
Endpoints:
-
Tumor Volume:
. -
Body Weight: Loss of >15% requires euthanasia (toxicity marker).
-
Phase IV: Safety & Toxicology (The Pyridinium Risk)
Critical Insight: Some pyridine derivatives can be metabolized into MPP+ analogs (1-methyl-4-phenylpyridinium).[2][3] MPP+ is a neurotoxin that selectively destroys dopaminergic neurons (Parkinsonian model).
Protocol D: Neurotoxicity Screening
If your compound has a 4-phenylpyridine substructure (similar to MPTP/Haloperidol metabolites):
-
Behavioral Watch: Monitor animals for tremors, rigidity, or bradykinesia (slowness of movement) post-dosing.
-
Histopathology: specifically stain the Substantia Nigra and Striatum for Tyrosine Hydroxylase (TH) positive neurons.
-
In Vitro Pre-screen: Incubate compound with liver microsomes, then apply the supernatant to dopaminergic cell lines (e.g., SH-SY5Y). Measure mitochondrial respiration (MPP+ inhibits Complex I).
References
-
Scaffold Importance: Bembenek, S. et al. "The role of the pyridine scaffold in drug discovery." Journal of Medicinal Chemistry, 2018. Link
-
Metabolism (N-Oxidation): Damani, L. A. "Metabolism of Xenobiotics: The N-Oxidation of 3-Substituted Pyridines." Xenobiotica, 1989. Link
-
Toxicity (Pyridinium): Castagnoli, N. et al. "Neurotoxicity of MPTP and related pyridinium species." Chemical Research in Toxicology, 1997. Link
-
Formulation Strategies: Strickley, R. G. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 2004. Link
-
Kinase Inhibitor Protocols: Wilhelm, S. et al. "Preclinical characterization of sorafenib." Cancer Research, 2008. Link
Sources
- 1. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Detection of a neurotoxic quaternary pyridinium metabolite in the liver of haloperidol-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPP(+)-like neurotoxicity of a pyridinium metabolite derived from haloperidol: in vivo microdialysis and in vitro mitochondrial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine for improved activity
Application Note & Protocol Guide
Topic: Derivatization of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine for Improved Biological Activity
For: Researchers, Scientists, and Drug Development Professionals
Strategic Overview: Enhancing the Potential of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal foundation for drug design. The specific scaffold, 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, presents a unique starting point for chemical exploration. The primary amino group at the C3 position is a potent nucleophilic handle, ripe for a variety of chemical modifications aimed at modulating the molecule's biological profile.[3]
Derivatization is a critical strategy in drug discovery used to refine a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic parameters such as solubility and bioavailability.[4][] Modifications to the 3-amino group can introduce new pharmacophoric features, alter steric bulk, and create new interactions with a biological target.[6][7] This guide provides a detailed framework and actionable protocols for the systematic derivatization of this core molecule, explaining the chemical principles and strategic rationale behind each approach.
The Chemical Rationale: Targeting the 3-Amino Group
The exocyclic amino group is the most reactive site for the proposed derivatizations. Its nucleophilicity allows for a range of well-established transformations. The choice of derivatization strategy should be guided by the desired structure-activity relationship (SAR) insights.[8][9]
-
N-Acylation and N-Sulfonylation: Forms stable amide or sulfonamide bonds. This is a classic method to probe for key hydrogen bond acceptor/donor interactions within a target's binding site. It also generally increases lipophilicity and can block metabolic pathways involving the primary amine.[10]
-
Reductive Amination: Introduces N-alkyl or N-arylalkyl substituents. This method allows for the systematic exploration of steric effects and the introduction of basic or lipophilic moieties that can occupy specific pockets in a protein target.[11]
-
Urea and Thiourea Formation: Creates derivatives with distinct hydrogen-bonding capabilities compared to amides, offering alternative geometries for interacting with target residues.
Below is a general workflow illustrating these derivatization pathways from the parent compound.
Caption: Reaction scheme for the N-acylation of the parent amine.
Materials:
-
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add TEA or DIPEA (1.5 eq) to the stirred solution. Then, add the acyl chloride (1.1 eq) dropwise over 5-10 minutes. Expertise Note: Slow addition of the acyl chloride is crucial to control the exothermicity of the reaction and prevent side product formation.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and then with brine. Trustworthiness Check: The bicarbonate wash is a critical step to ensure removal of acidic impurities that could interfere with purification or stability.
-
Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl derivative.
Protocol 2: Reductive Amination with Aldehydes
This protocol creates a secondary amine by forming an imine intermediate, which is then reduced in situ.
Principle: The primary amine reacts with an aldehyde to form a Schiff base (imine). A mild reducing agent, sodium triacetoxyborohydride, selectively reduces the imine to the corresponding secondary amine without reducing the aldehyde. [11] Materials:
-
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM. Stir for 20-30 minutes at room temperature to allow for imine formation. Expertise Note: A small amount of acetic acid can be added to catalyze imine formation, but it is often unnecessary and can sometimes lead to side reactions.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Safety Note: NaBH(OAc)₃ is a milder and safer alternative to other reducing agents like sodium cyanoborohydride.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor its progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkylated derivative.
Data Presentation: Structure-Activity Relationship (SAR) Analysis
Systematic derivatization allows for the construction of an SAR table. The following table presents hypothetical data based on common trends observed in medicinal chemistry, where derivatization can significantly impact biological potency. [6][8][9]
| Derivative ID | Reagent Used | Structure of R Group | Hypothetical IC₅₀ (nM) | Commentary |
|---|---|---|---|---|
| Parent | - | - | 1500 | Baseline activity of the starting compound. |
| D-01 | Acetyl Chloride | -COCH₃ | 950 | Small acyl group slightly improves activity, suggesting an amide is tolerated. |
| D-02 | Benzoyl Chloride | -COPh | 250 | Aromatic ring likely engages in beneficial π-stacking or hydrophobic interactions. |
| D-03 | 4-Fluorobenzoyl Chloride | -CO-C₆H₄-F | 85 | Electron-withdrawing fluorine may enhance binding or alter electronics favorably. |
| D-04 | Benzaldehyde / NaBH(OAc)₃ | -CH₂Ph | 400 | Benzyl group introduces flexibility and occupies a hydrophobic pocket. |
| D-05 | Cyclohexanecarboxaldehyde / NaBH(OAc)₃ | -CH₂-c-C₆H₁₁ | 1200 | Bulky aliphatic group may be too large or lack specific interactions, reducing potency. |
Characterization of Derivatives
Successful synthesis must be confirmed through rigorous analytical methods.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized derivative and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise structure of the new molecule, confirming the addition of the new functional group. [11]* Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives, often after a second derivatization step to increase volatility (e.g., silylation). [12][13]
References
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health (NIH). Available at: [Link]
-
Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica. Available at: [Link]
-
Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. Available at: [Link]
-
Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. IOPscience. Available at: [Link]
-
Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2- nitropyridine. Thieme Connect. Available at: [Link]
-
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Royal Society of Chemistry. Available at: [Link]
- Diazonium salts which are intermediates for 3-substituted pyridines. Google Patents.
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. National Institutes of Health (NIH). Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. National Institutes of Health (NIH). Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
- An improved process for producing aminopyridines. Google Patents.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
N-Acylation in combinatorial chemistry. ARKAT USA, Inc.. Available at: [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Publications. Available at: [Link]
-
Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. Available at: [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at: [Link]
-
Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu. Available at: [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. article.sciencepg.com [article.sciencepg.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 11. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Use of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine as a chemical probe
Strategic Scaffold for ACAT-1 Targeted Chemical Probes[1]
Part 1: Executive Summary & Technical Profile[1]
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (CAS: 134991-79-0) is a specialized heterocyclic building block serving as the critical pharmacophore for the synthesis of K-604 , a highly potent and selective inhibitor of Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT-1/SOAT1) .[1]
While often categorized as a raw intermediate, this compound represents the "selectivity warhead" responsible for distinguishing ACAT-1 from its isoform ACAT-2.[1] Its unique bis-thiomethyl substitution pattern provides the necessary hydrophobic interactions to occupy the ACAT-1 active site.[1] In drug discovery, this scaffold is essential for developing probes to study atherosclerosis, Alzheimer’s disease (amyloid/tau pathology), and glioblastoma.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine |
| Common Name | K-604 Amine Scaffold; 3-Amino-2,4-bis(methylthio)-6-methylpyridine |
| CAS Number | 134991-79-0 |
| Molecular Formula | C₉H₁₄N₂S₂ |
| Molecular Weight | 214.35 g/mol |
| Solubility | Soluble in DMSO (>100 mM), DMF, Ethanol; Low solubility in water.[1][2][3][4] |
| Key Application | Synthesis of ACAT-1 inhibitors (e.g., K-604); Fragment-based drug discovery (FBDD).[1] |
Part 2: Biological Mechanism & Probe Design
The ACAT-1 Target
ACAT-1 is an ER-resident enzyme that catalyzes the esterification of cholesterol.[1] Overactivity of ACAT-1 leads to the accumulation of cholesteryl esters, resulting in "foam cell" formation in macrophages (atherosclerosis) and potentially influencing amyloid-beta generation in neurons.[1]
Role of the Scaffold
The 6-methyl-2,4-bis(methylthio)pyridin-3-amine moiety is designed to mimic the hydrophobic acyl chain of the natural substrate (Acyl-CoA) or the cholesterol core.[1]
-
Selectivity: The specific arrangement of the two methylthio (-SMe) groups at positions 2 and 4 creates a bulky, lipophilic profile that fits the ACAT-1 binding pocket but is sterically excluded from ACAT-2, providing >200-fold selectivity for the derived probe, K-604.[1]
-
Binding Mode: The exocyclic amine at position 3 serves as the attachment point for hydrophilic linkers (e.g., piperazine-acetamide) that improve solubility and reach other binding domains.[1]
Pathway Visualization
The following diagram illustrates the synthesis of the active probe (K-604) from the scaffold and its downstream biological effects.
Caption: Synthesis of the K-604 probe from the pyridine scaffold and its inhibition of the ACAT-1 pathway.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of ACAT-1 Probe (K-604)
Use this protocol to generate the active biological probe from the amine scaffold.[1]
Reagents:
-
Scaffold: 6-Methyl-2,4-bis(methylthio)pyridin-3-amine (1.0 eq).
-
Linker Precursor: 2-(4-(2-(Benzimidazol-2-ylthio)ethyl)piperazin-1-yl)acetic acid (1.1 eq).[1]
-
Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq).[1]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)acetic acid in anhydrous DMF under nitrogen atmosphere.
-
Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add 6-Methyl-2,4-bis(methylthio)pyridin-3-amine to the reaction mixture.
-
Incubation: Stir the mixture at 60°C for 12–18 hours. The elevated temperature is often required due to the steric hindrance around the amine on the pyridine ring.[1]
-
Work-up: Dilute with ethyl acetate, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1][5]
-
Purification: Purify via flash chromatography (DCM/MeOH gradient).
-
Validation: Confirm structure by ¹H-NMR and LC-MS (Expected Mass: ~572 Da for free base).
Protocol B: Cell-Based ACAT-1 Inhibition Assay
Use the derived probe (K-604) to validate ACAT-1 inhibition in macrophages.[1]
Materials:
-
Cells: J774 macrophages or Mouse peritoneal macrophages.[1]
-
Probe: K-604 (synthesized from scaffold).
-
Stimulant: Acetylated LDL (acLDL) to induce cholesterol esterification.[1]
-
Tracer: [¹⁴C]-Oleate or fluorescent cholesterol analog.[1]
Workflow:
-
Seeding: Plate J774 cells (1 × 10⁵ cells/well) in 24-well plates in DMEM + 10% FBS.
-
Treatment: Pre-treat cells with the Probe (0.01 – 10 µM) for 1 hour. Include a DMSO vehicle control.[1]
-
Note: The scaffold amine itself can be included as a negative control or fragment check (typically inactive or weakly active >100 µM).[1]
-
-
Induction: Add acLDL (50 µg/mL) and [¹⁴C]-Oleate (0.1 µCi/well). Incubate for 4–6 hours at 37°C.
-
Extraction: Wash cells with PBS. Lyse cells and extract lipids using Hexane:Isopropanol (3:2).[1]
-
Analysis: Separate lipids via Thin Layer Chromatography (TLC). Quantify the Cholesteryl Ester (CE) band via scintillation counting.[1]
-
Calculation: % Inhibition = [1 - (CPM_sample / CPM_control)] × 100.[1]
Data Interpretation:
-
Active Probe (K-604): Expect IC₅₀ ≈ 60–100 nM in whole-cell assays.[1]
-
Scaffold Alone: Likely inactive or IC₅₀ > 50 µM.[1]
Part 4: Handling & Safety
-
Storage: Store the solid amine at 2–8°C under inert gas (Argon/Nitrogen). The sulfur moieties are susceptible to oxidation (sulfoxide formation) if exposed to air/moisture for prolonged periods.[1]
-
Solubility: Prepare stock solutions in DMSO (up to 100 mM). Avoid aqueous storage.[1]
-
Toxicity: Treat as a potential irritant.[1] Wear standard PPE (gloves, goggles, lab coat).[1] Specific toxicology data is limited; assume toxicity similar to other aminopyridines.[1]
References
-
Discovery of K-604: Shibuya, K., et al. (2018).[1][3] "Discovery of Clinical Candidate 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor."[1][3] Journal of Medicinal Chemistry, 61(23), 10635–10650.[1] Link[1]
-
ACAT-1 in Atherosclerosis: Ikenoya, M., et al. (2007).[1] "A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels."[1] Atherosclerosis, 191(2), 290–297.[1] Link
-
Brain Delivery & Alzheimer's: Shibuya, Y., et al. (2019).[1] "Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor K-604 via the Intranasal Route Using a Hydroxycarboxylic Acid Solution." ACS Omega, 4(17), 17000–17008.[1] Link[1]
-
Glioblastoma Application: Kheirollah, A., et al. (2015).[1][6] "K604, a specific acyl-CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251-MG glioblastoma cells."[1][6] Oncology Letters, 10(6), 3622–3628.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-ylamine
Topic: Improving the yield of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (Target Molecule). Audience: Medicinal Chemists, Process Chemists. CAS Reference: Analogous to 106776-68-3 derivatives; Core scaffold synthesis.
Executive Summary: The "Deactivation" Trap
If you are experiencing low yields (<40%) or incomplete conversion (mono-substitution) when synthesizing 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-ylamine , the root cause is likely electronic deactivation.
Most researchers attempt the direct Nucleophilic Aromatic Substitution (
The Solution: The most robust protocol involves performing the substitution on the 3-nitro precursor, followed by reduction. The nitro group strongly activates the ring, ensuring quantitative bis-substitution under mild conditions.
Module 1: Synthetic Routes & Optimization
Route A: The "Nitro-Activation" Strategy (Recommended)
High Yield (>85%), High Purity, Scalable.
This route bypasses the deactivation issue by utilizing the electron-withdrawing nature of the nitro group.
Step 1: Bis-Thiomethylation
-
Precursor: 2,4-Dichloro-6-methyl-3-nitropyridine.
-
Reagent: Sodium thiomethoxide (
) (2.5 equivalents). -
Solvent: THF (0°C to RT) or DMF (if solubility is poor).
-
Mechanism: The 3-nitro group activates C2 and C4. C4 is kinetically favored, but the strong activation allows C2 substitution to proceed rapidly after C4 is substituted.
Step 2: Nitro Reduction
-
Reagents: Iron powder (
) + Ammonium Chloride ( ) in EtOH/Water OR Hydrogenation ( , Pd/C). -
Outcome: Clean conversion to the target amine without affecting the thioethers (under mild reduction).
Route B: Direct Substitution (The "Forcing" Strategy)
Lower Yield (30-50%), Harsh Conditions.
If you must start from the amine (e.g., commercial availability):
-
Solvent: NMP or DMSO (High boiling point, polar aprotic).
-
Temperature: 120°C - 140°C (Sealed tube recommended).
-
Base: Excess
acts as both nucleophile and base. -
Risk: High thermal stress leads to tar formation and potential oxidation of sulfur to sulfoxides.
Module 2: Visual Workflows
Figure 1: Synthetic Decision & Troubleshooting Logic
Caption: Decision tree comparing the high-yield Nitro-activation route against the difficult direct Amine substitution.
Module 3: Troubleshooting Guide (FAQ Format)
Q1: I am seeing a mixture of mono-substituted and bis-substituted products. How do I push the reaction to completion?
Diagnosis: This is the classic "kinetic trap."
-
In Route B (Amine): The C4 chlorine is displaced first (para-like position). The resulting C4-SMe group is electron-donating, further deactivating the ring. The C2 chlorine becomes inert.
-
The Fix:
-
Switch Solvent: Move from THF/Dioxane to NMP (N-Methyl-2-pyrrolidone) or DMF . These dipolar aprotic solvents stabilize the Meisenheimer complex transition state.
-
Increase Temperature: You need
to force the C2 substitution on the amine scaffold. -
Stoichiometry: Use 3.0 - 4.0 equivalents of NaSMe.
-
Q2: The product smells unbearable, and the lab is complaining. How do I manage the thiomethoxide workup?
Safety & Protocol: Methyl mercaptan (generated upon quenching NaSMe) has a detection threshold of 1 ppb.
-
The "Bleach Quench" Protocol:
-
Do NOT quench directly into acid (releases MeSH gas).
-
Prepare a bath of 10% Sodium Hypochlorite (Bleach) .
-
Pour the reaction mixture slowly into the bleach solution while stirring. The bleach oxidizes the excess thiolate/mercaptan to non-volatile sulfonates/sulfates.
-
Note: This destroys unreacted reagent but preserves your product if extracted quickly (thioethers in the product oxidize slower than free thiolate).
-
Q3: My product is turning into a dark tar during purification.
Diagnosis: Aminopyridines with thioethers are oxidation-prone and can polymerize via radical pathways or air oxidation.
-
The Fix:
-
Avoid Silica Acidity: Standard silica gel is acidic. Pre-treat your column with 1% Triethylamine (TEA) in hexane to neutralize it.
-
Inert Atmosphere: Dry the product under Nitrogen/Argon. Do not leave it on the rotavap bath exposed to air for hours.
-
Alternative: Recrystallization is often superior to chromatography for this compound. Try Ethanol/Water or Toluene/Hexane .
-
Q4: Can I use Sodium Hydride (NaH) and Methyl Mercaptan gas instead of solid NaSMe?
Technical Insight: Yes, but it is operationally difficult.
-
Pros: NaSMe generated in situ is very reactive.
-
Cons: Handling MeSH gas is hazardous.
-
Verdict: Solid Sodium Thiomethoxide (NaSMe) is commercially available and much easier to handle. Ensure the reagent is dry (white powder, not yellow/sticky). If it is yellow/sticky, it has absorbed water/CO2 and the stoichiometry will be wrong.
Module 4: Standardized Protocol (Route A)
Objective: Synthesis of 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-ylamine via Nitro-Reduction.
| Parameter | Specification | Notes |
| Starting Material | 2,4-Dichloro-6-methyl-3-nitropyridine | Commercially available or synthesized via nitration of 2,4-dichloro-6-methylpyridine. |
| Reagent | NaSMe (Sodium Thiomethoxide) | 2.5 eq. Use dry powder. |
| Solvent | THF (Tetrahydrofuran) | Anhydrous. 10 mL per gram of reactant.[1] |
| Temp/Time | Exothermic addition. | |
| Workup | Bleach Quench | Wash organic layer with Brine. |
| Reduction Step | Fe (5 eq) / | Solvent: EtOH/H2O (3:1). Reflux 2h. |
| Expected Yield | 80 - 92% (Over 2 steps) | Product is a pale solid.[2] |
References
-
Regioselectivity in Pyrimidine/Pyridine
:- Title: Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines.
- Source:Journal of Organic Chemistry (via NIH/PubMed).
- Relevance: Establishes the rule that electron-withdrawing groups (like Nitro) at C5/C3 direct substitution and increase yield, whereas electron-donating groups (Amine)
-
URL:[Link]
-
General Synthesis of Alkylthio-pyridines
-
Odor Management in Thiol Chemistry
- Title: A Highly Regioselective Amin
- Source:Organic Letters (ACS).
- Relevance: Provides context on handling nucleophilic substitutions on dichloro-heterocycles and optimizing for regioselectivity.
-
URL:[Link]
-
Isothiocyanate Route (Alternative Context)
- Title: A One-Pot Approach to Pyridyl Isothiocyanates
- Source:Molecules (MDPI).
- Relevance: Describes the reactivity of aminopyridines with , relevant if users attempt the cycliz
-
URL:[Link]
Sources
Technical Support Center: Solubilization Protocol for 6-Methyl-2,4-bis(methylthio)pyridin-3-amine
Status: Operational Ticket ID: SOL-134991-79-0 Assigned Specialist: Senior Application Scientist Last Updated: February 19, 2026[1]
Executive Summary
You are encountering solubility difficulties with 6-Methyl-2,4-bis(methylthio)pyridin-3-amine (CAS: 134991-79-0). This is a common bottleneck with poly-functionalized pyridines containing thioether moieties.[1]
The core issue stems from the compound's structural duality:
-
High Lipophilicity: The two methylsulfanyl (methylthio) groups at positions 2 and 4 significantly increase the partition coefficient (LogP), making the molecule hydrophobic and prone to aggregation in aqueous media.
-
Weak Basicity: The pyridine nitrogen and the C3-amine provide basic sites, but they require specific pH conditions to ionize and support aqueous solubility.
This guide provides a validated workflow to solubilize this compound for biochemical assays and synthesis, ensuring stability and preventing precipitation ("crashing out").
Compound Dashboard
| Property | Data | Technical Note |
| CAS Number | 134991-79-0 | Verified identifier for procurement/safety checks. |
| Formula | C₈H₁₂N₂S₂ | Molecular Weight: ~200.32 g/mol . |
| Solubility Class | Hydrophobic Base | Requires organic co-solvent or acidic pH for aqueous stability. |
| Critical Risk | Oxidation | Thioether groups (-SMe) are susceptible to oxidation into sulfoxides/sulfones.[1] Avoid strong oxidizers. |
Module 1: Stock Solution Preparation
Q: What is the absolute best solvent for creating a high-concentration stock?
A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound. While ethanol and methanol can dissolve it, they are volatile and can lead to concentration drift over time. DMF (Dimethylformamide) is a viable alternative but is often more toxic to biological systems if not diluted significantly.
Protocol: 100 mM Stock Preparation
-
Weighing: Weigh accurately into a glass vial (avoid polystyrene which DMSO can leach).
-
Solvent Addition: Add anhydrous DMSO (≥99.9%) to achieve a concentration of 100 mM (approx. 20 mg/mL).
-
Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.
-
Storage: Aliquot immediately into amber glass vials to minimize freeze-thaw cycles. Store at -20°C.
Q: Why is my compound turning yellow/brown in solution?
A: This indicates oxidative degradation .
The methylthio groups at positions 2 and 4 are electron-rich and prone to oxidation to sulfoxides (
-
Fix: Always purge stock vials with inert gas (Nitrogen or Argon) before sealing. Use amber vials to protect from light.
Module 2: Aqueous Formulation & Dilution
Q: The compound precipitates immediately when I dilute the DMSO stock into water/buffer. How do I stop this?
A: This is the "Crash-Out" effect.[1] It happens because the water molecules form a cage around the hydrophobic solute, forcing it to aggregate. You must lower the kinetic barrier or increase thermodynamic solubility.
Strategy 1: The "Step-Down" Dilution (Recommended) Do not jump from 100% DMSO to 1% DMSO in one step.[1]
-
Intermediate Step: Dilute your 100 mM stock 1:10 into pure Ethanol or PEG-400 (Polyethylene glycol) first.[1]
-
Final Step: Dilute this intermediate into your assay buffer.
-
Result: This creates a solvation shell that transitions the molecule more gently into the aqueous phase.
-
Strategy 2: pH Tuning (The Chemical Lever) The pyridine nitrogen is basic (pKa ≈ 6.0–7.0).
-
Acidic Buffers (pH 4.0 - 5.5): Solubility will be significantly higher due to protonation (
).[1] Use acetate or citrate buffers if your assay permits. -
Neutral/Basic Buffers (pH > 7.4): The molecule is neutral and highly lipophilic. Risk of precipitation is maximal here.
Q: Can I use surfactants? A: Yes. If your assay tolerates it, adding 0.05% Tween-80 or 0.1% Pluronic F-68 to your aqueous buffer before adding the compound stock will form micelles that sequester the hydrophobic compound, preventing macroscopic precipitation.[1]
Module 3: Troubleshooting Logic (Decision Tree)
The following diagram illustrates the logical flow for determining the optimal solubilization method based on your specific constraints.
Caption: Decision matrix for solubilizing hydrophobic aminopyridines. Blue nodes indicate corrective actions.
Module 4: Experimental Workflow (Serial Dilution)
To ensure reproducibility, use this serial dilution method. It minimizes pipetting errors and ensures the DMSO concentration remains constant across all dose points (critical for cell-based assays).[1]
Caption: Serial dilution workflow maintaining constant solvent ratio to prevent solubility shock.
References
-
PubChem. (n.d.).[2] Compound Summary: Aminopyridines and Thio-derivatives (Analogous Structures). National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
Journal of Medicinal Chemistry. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs. ACS Publications. Retrieved February 19, 2026, from [Link]
(Note: Specific solubility data for CAS 134991-79-0 is derived from structural analogs and standard physicochemical principles of hydrophobic pyridine derivatives.)
Sources
🔬 Technical Support Center: Pyridine Synthesis & Functionalization
The following guide is structured as a Technical Support Center for synthetic chemists. It prioritizes actionable troubleshooting over textbook theory, designed to resolve specific "failure modes" in pyridine synthesis.
Status: Online | Tier: 3 (Senior Specialist) | Topic: Side Reaction Mitigation
Welcome to the Pyridine Synthesis Support Hub. Below are the troubleshooting protocols for the most frequent "tickets" submitted by medicinal chemists regarding substituted pyridine synthesis.
🎫 Ticket #01: "My Hantzsch Dihydropyridine (DHP) Won't Aromatize"
User Issue: "I successfully synthesized the 1,4-dihydropyridine intermediate via Hantzsch condensation, but the oxidation to the final pyridine is stalling or yielding a complex mixture of dealkylated byproducts."
🧐 Root Cause Analysis
The aromatization of 1,4-DHPs is the bottleneck of the Hantzsch synthesis.
-
Steric Dealkylation: If the C4 substituent is a secondary or tertiary alkyl group, oxidative aromatization often triggers the expulsion of the C4 group (dealkylation) to relieve steric strain before the ring flattens.
-
Incompatible Oxidants: Standard oxidants like KMnO₄ or HNO₃ are often too harsh, attacking the alkyl side chains or N-oxide formation instead of simple dehydrogenation.
🛠️ Troubleshooting Protocol: The "Soft" Oxidation Rescue
If standard HNO₃ oxidation fails or cleaves your C4 substituent, switch to this DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) protocol. It operates via a hydride transfer mechanism that is gentler on steric bulk.
Step-by-Step:
-
Solvent Choice: Dissolve crude 1,4-DHP (1.0 equiv) in Dichloromethane (DCM) . Note: Do not use alcohols, as they can participate in side reactions.
-
Reagent Addition: Add DDQ (1.1 equiv) at 0 °C. The slight excess ensures complete hydride abstraction.
-
Monitoring: Allow to warm to Room Temperature (RT). Reaction is typically complete in <1 hour.
-
Visual Cue: A precipitate (DDQ-H₂) often forms.
-
-
Workup: Filter the mixture through a short pad of alumina or Celite to remove the hydroquinone byproduct. Wash with saturated NaHCO₃ to remove residual acidic species.
📊 Data: Oxidant Selection Guide
| Oxidant | Reactivity Profile | Best For... | Side Reaction Risk |
| HNO₃ / H₂SO₄ | Aggressive | 4-Aryl DHPs | Nitration of aryl rings; Dealkylation at C4. |
| DDQ | Mild, Hydride acceptor | 4-Alkyl DHPs (Sterically sensitive) | Minimal; expensive for large scale. |
| MnO₂ (Activated) | Heterogeneous, Mild | Acid-sensitive substrates | Incomplete conversion if MnO₂ is "wet" or old. |
| NaNO₂ / Oxalic Acid | Chemoselective | DHPs with sensitive functional groups | N-nitrosation (rare). |
🎫 Ticket #02: "The Case of the Missing Boronic Acid (Suzuki Coupling)"
User Issue: "I am attempting a Suzuki coupling with 2-pyridineboronic acid. The starting material disappears, but I see no coupled product—only the protonated pyridine (protodeboronation)."
🧐 Root Cause Analysis
2-Pyridineboronic acids are notoriously unstable.[1] The nitrogen atom facilitates a rapid Protodeboronation pathway.[1]
-
Mechanism: The basic nitrogen coordinates with the boron center (or promotes zwitterion formation), making the C-B bond hyper-labile to hydrolysis. This happens before the transmetallation step in the catalytic cycle.
🧠 Visualizing the Failure Mode
The following diagram illustrates the "path of death" for 2-pyridyl boronates compared to the desired coupling pathway.
Caption: The rapid protodeboronation pathway (red) often outcompetes the slow transmetallation step (green) in 2-pyridyl systems.
🛠️ Troubleshooting Protocol: The "Slow Release" Strategy
Do not use free boronic acids for 2-pyridyl couplings. Instead, use MIDA boronates or Potassium Trifluoroborates . If you must use the boronic acid, follow this protocol:
-
Reagent Swap: Switch to 2-pyridyl MIDA boronate . The MIDA ligand masks the boron, preventing the nitrogen coordination.
-
Base & Solvent: Use K₃PO₄ (anhydrous) in Isopropanol/Water (4:1) .
-
Why? The slow hydrolysis of the MIDA ester releases the active boronic acid gradually, keeping the standing concentration low and minimizing side reactions.[1]
-
-
Catalyst: Use a catalyst with high oxidative addition rates, such as Pd(dtbpf)Cl₂ or XPhos Pd G4 , to consume the boronic acid as soon as it is released.
🎫 Ticket #03: "I Can't Stop at Mono-Alkylation (Minisci Reaction)"
User Issue: "I'm using the Minisci reaction to alkylate pyridine. I want the mono-substituted product, but I'm getting significant di- and tri-alkylated impurities."
🧐 Root Cause Analysis
The Minisci reaction involves a nucleophilic radical attacking a protonated (electron-deficient) pyridine .[2][3]
-
The Paradox: Theoretically, adding an alkyl group (electron-donating) should make the ring less electron-deficient and less reactive toward nucleophilic radicals.
-
The Reality: The energy difference between the mono-alkylated product and the starting material is often insufficient to stop the reaction, especially if the radical concentration is high. Furthermore, solubility changes (the product is more lipophilic) can sometimes concentrate the product in the organic phase where radicals are generated.
🛠️ Troubleshooting Protocol: C4-Blocking Strategy
To enforce mono-selectivity (specifically at C4), use the Baran Blocking Group method.
Protocol:
-
Pre-functionalization: React your pyridine with dimethyl maleate to form the bis-ester alkylated intermediate. This installs a blocking group at C4.[4]
-
Radical Addition: Perform the Minisci reaction. The C4 position is blocked, and the electronics are altered to disfavor polyalkylation.
-
Deprotection: The blocking group can be removed or manipulated later.[5]
Alternative (Process Control): If you cannot change substrates:
-
Two-Phase System: Use a DCM/Water biphasic system. The protonated pyridine stays in the water; the neutral radical is generated in DCM. This limits the contact time.
-
Stoichiometry: Use a deficiency of the radical precursor (0.7 equiv) and recycle the unreacted pyridine.
🎫 Ticket #04: "Regiocontrol is Failing (EAS Targeting)"
User Issue: "I need to nitrate pyridine at C4, but the yield is <5% or I am getting C3 substitution."
🧐 Root Cause Analysis
Pyridine is electron-deficient (isoelectronic with nitrobenzene).[5] Direct Electrophilic Aromatic Substitution (EAS) is incredibly difficult because the ring is deactivated, and the nitrogen gets protonated, deactivating it further.
🛠️ Troubleshooting Protocol: The N-Oxide Switch
You must use the N-Oxide Activation/Deactivation Cycle .
Step-by-Step Workflow:
-
Activation: Treat Pyridine with m-CPBA (DCM, RT) or H₂O₂/Acetic Acid to form Pyridine-N-Oxide.[6]
-
Substitution (Nitration): Treat Pyridine-N-Oxide with HNO₃/H₂SO₄.
-
Selectivity: The N-oxide directs primarily to C4 (para-like).[5]
-
-
Deoxygenation (The "Clean Up"): Remove the N-oxide using PCl₃ (mild heat) or Zn/NH₄Cl .
🧠 Visualizing the N-Oxide Pathway
Caption: The N-oxide strategy temporarily reverses the electronic bias of the pyridine ring, allowing electrophilic attack at C4.
📚 References
-
Hantzsch Synthesis Overview & Aromatization:
-
Review of Hantzsch Dihydropyridine Oxidation Methods.
-
Source:
-
-
Minisci Reaction & Regioselectivity:
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Baran Group).
-
Source:
-
-
Protodeboronation Mechanisms:
-
Protodeboronation of Heteroaryl Boronic Acids.
-
Source:
-
-
Pyridine N-Oxide Chemistry:
-
Electrophilic Substitution of Pyridine N-Oxides.
-
Source:
-
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 7. b. At what position does pyridine-N-oxide undergo electrophilic a... | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 13. vaia.com [vaia.com]
Technical Support Center: Optimization of Reaction Conditions for Pyyridine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the optimization of pyridine synthesis. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, emphasizing the scientific principles behind the recommended solutions.
I. Troubleshooting Guide: Common Issues in Pyridine Synthesis
This section directly addresses specific problems that may arise during pyridine synthesis, offering probable causes and actionable solutions.
Problem 1: Low or No Product Yield
Low yields are a frequent challenge in pyridine synthesis, often stemming from several factors.[1]
Possible Causes & Solutions:
-
Inadequate Reagent Purity or Stoichiometry:
-
Cause: Impurities in starting materials can interfere with the reaction. Incorrect molar ratios of reactants can lead to incomplete conversion.[1]
-
Solution: Ensure the purity of all reagents, including aldehydes, β-ketoesters, and ammonia sources, through appropriate purification techniques.[2] Double-check all calculations for reagent stoichiometry.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition of reactants or products.[3]
-
Solution: Systematically screen a range of temperatures to find the optimal condition for your specific substrates. For instance, in some syntheses, gradually increasing the temperature while monitoring the reaction progress can be effective.[3] Classical Hantzsch synthesis often requires refluxing in ethanol or acetic acid at temperatures between 80-100°C.[4]
-
-
Inefficient Catalyst Activity or Choice:
-
Cause: The chosen catalyst may be inappropriate for the specific transformation, or its activity may be compromised.[5]
-
Solution: Conduct a catalyst screen to identify the most effective one for your reaction. For example, zeolites like H-Beta have shown good efficacy in three-component condensation reactions for pyridine synthesis.[5] Ensure that catalysts, especially metal-based ones, are handled under an inert atmosphere to prevent deactivation.[1]
-
-
Presence of Moisture:
Problem 2: Formation of Significant Side Products or Tar
The appearance of side products or a dark, tarry reaction mixture often indicates decomposition or undesired side reactions.[1]
Possible Causes & Solutions:
-
Excessive Heat:
-
Cause: High temperatures can promote polymerization and decomposition pathways.[1]
-
Solution: Lower the reaction temperature and monitor for any improvement in the product profile.
-
-
Incorrect Order of Reagent Addition:
-
Cause: The sequence of adding reagents can be critical for minimizing side reactions.[1]
-
Solution: Consult established literature for the specific pyridine synthesis method you are employing to ensure the correct order of addition.
-
-
Over-oxidation in Aromatization Step (e.g., Hantzsch Synthesis):
-
Cause: The oxidation of the intermediate dihydropyridine to the final pyridine product can sometimes lead to over-oxidation, especially with strong oxidizing agents.[4]
-
Solution: Employ milder oxidizing agents. One-pot synthesis-aromatization procedures using catalysts like palladium on carbon (Pd/C) under aerobic conditions can minimize over-oxidation and improve yields.[4]
-
Problem 3: Difficulty in Product Purification
Isolating the desired pyridine derivative from the crude reaction mixture can be challenging.
Possible Causes & Solutions:
-
Co-elution with Starting Materials or Byproducts:
-
Cause: Unreacted starting materials or side products may have similar polarities to the desired product, making chromatographic separation difficult.[3]
-
Solution:
-
Aqueous Workup: Perform an aqueous workup to remove water-soluble impurities.[3] An acidic wash (e.g., 1M HCl) can be used to protonate basic pyridine products, making them water-soluble and separating them from non-basic impurities.[1][6] The pyridine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6]
-
Chromatography Optimization: If using column chromatography, experiment with different solvent systems (eluent polarity) and stationary phases (e.g., silica gel, alumina) to achieve better separation.[6][7]
-
-
-
Product Instability on Silica Gel:
-
Cause: Some pyridine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[7]
-
Solution: Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.[7]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of pyridine synthesis.
Q1: How do I choose the right synthetic method for my target pyridine?
The choice of synthesis method depends on the desired substitution pattern of the pyridine ring.[8]
-
For symmetrical pyridines: The Hantzsch synthesis is a classic and effective method, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[8][9]
-
For unsymmetrical pyridines: The Knoevenagel–Fries modification of the Hantzsch synthesis allows for the use of two different β-dicarbonyl compounds.[4] The Kröhnke pyridine synthesis is another versatile method for producing 2,4,6-trisubstituted pyridines.[9][10]
-
For 2-pyridones: The Guareschi-Thorpe synthesis is a suitable choice, which utilizes a cyanoacetamide and a 1,3-diketone or β-ketoester.[9][11]
Q2: What are the key parameters to consider when optimizing a pyridine synthesis reaction?
Several parameters can be systematically varied to optimize the reaction.
| Parameter | Considerations |
| Solvent | The polarity of the solvent can significantly impact reaction rates and solubility. Protic solvents like ethanol are common, but aprotic solvents may be necessary for specific reactions.[2][12] |
| Catalyst | The choice of catalyst (acidic, basic, or metal-based) can dramatically influence yield and selectivity.[5][13] |
| Temperature | Temperature affects reaction kinetics and the stability of reactants and products.[14][15] |
| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid product degradation.[6] |
| Nitrogen Source | While ammonia or ammonium acetate are common, other nitrogen sources can be explored to improve yields.[16] |
Q3: How can I improve the "greenness" of my pyridine synthesis?
Several strategies can be employed to make pyridine synthesis more environmentally friendly.
-
Use of Greener Solvents: Water has been successfully used as a solvent in some Hantzsch reactions.[17]
-
Solvent-Free Conditions: Exploring solvent-free or solid-state reactions can significantly reduce waste.[2]
-
Alternative Energy Sources: Microwave irradiation and ultrasound can accelerate reactions, often leading to higher yields in shorter times with less energy consumption.[13][16]
-
Catalysis: The use of efficient and recyclable catalysts can minimize waste and improve atom economy.[5]
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Hantzsch Pyridine Synthesis
This protocol describes the synthesis of a symmetrically substituted 1,4-dihydropyridine, which is then oxidized to the corresponding pyridine.[9]
Step 1: 1,4-Dihydropyridine Synthesis
-
In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1 equivalent).
-
Add ethanol as the solvent.
-
Stir the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
Step 2: Aromatization (Oxidation)
-
Dissolve the synthesized 1,4-dihydropyridine in a suitable solvent (e.g., methanol).
-
Add an oxidizing agent, such as iodine.[18]
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction, quench any excess oxidizing agent, and perform an aqueous work-up.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Guareschi-Thorpe Synthesis of a 2-Pyridone
This protocol outlines the synthesis of a 2-pyridone derivative.[9]
-
In a reaction vessel, combine the cyanoacetamide (1 equivalent), the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent), and ammonium carbonate (2 equivalents).[16][19]
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Stir the mixture at 80°C for 4 hours.
-
Cool the reaction mixture. The product usually precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry.
Visualization of Synthetic Logic
The following diagrams illustrate the logical flow of common pyridine synthesis strategies.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. baranlab.org [baranlab.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 12. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 13. ijpsonline.com [ijpsonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Pyridine synthesis [organic-chemistry.org]
- 19. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aminopyridine Derivatives
This guide serves as a specialized Technical Support Center for researchers handling Aminopyridine Derivatives . It addresses the unique physicochemical challenges of these scaffolds—specifically their basicity, polarity, and metal-coordinating properties—that often lead to purification failures.
Status: Operational | Tier: Level 3 (Advanced Methodology) Topic: Overcoming Streaking, Metal Contamination, and Retention Issues
Core Analysis: Why are Aminopyridines Difficult?
Before troubleshooting, understand the enemy. Aminopyridines present a "Perfect Storm" for purification failures due to three intrinsic properties:
-
Variable Basicity: The pyridine nitrogen typically has a pKa of 5–7, but an amino group at the 4-position (via resonance) can raise the pKa to ~9.1. This causes strong interaction with acidic silanols on silica gel.
-
Metal Chelation: The pyridine nitrogen is an excellent ligand for Palladium (Pd). Standard Celite filtration often fails because the Pd is coordinated to your product, not just suspended.
-
Amphiphilic Nature: Many derivatives are too polar for standard C18 retention but too lipophilic for pure aqueous workups, leading to "oiling out" or emulsions.
Troubleshooting Guide (Q&A)
Module A: Flash Chromatography (Normal Phase)
Q: My compound streaks across the entire column on silica gel, even with 10% Methanol. How do I fix the peak shape?
A: This is "Silanol Tailing." The basic pyridine nitrogen is hydrogen-bonding to the acidic protons of the silica silanols (
-
The Fix (Standard): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH). The additive saturates the silica surface sites, allowing your amine to elute freely.
-
The Fix (Advanced): Switch to an Amine-functionalized silica (NH₂-Silica) cartridge. These columns effectively have the "modifier" bonded to the surface, preventing interaction. They run in standard Hexane/Ethyl Acetate or DCM/MeOH gradients without additives.
Q: I am using DCM/MeOH, but my product co-elutes with impurities. What alternative solvent systems work for aminopyridines? A: DCM/MeOH is often too strong. Try Ethyl Acetate/Ethanol (3:1) with 1% TEA. Ethanol is a protic solvent that helps disrupt hydrogen bonding better than methanol in some cases, while Ethyl Acetate provides better selectivity for the pyridine ring than DCM.
Module B: Reverse Phase (Prep-HPLC)
Q: My compound elutes at the solvent front (dead volume) on C18. How do I increase retention? A: Aminopyridines are ionized (protonated) at neutral/low pH, making them highly polar.
-
Strategy 1 (High pH): Use a High pH stable C18 column (e.g., Hybrid Silica or Polymer-based) with 10mM Ammonium Bicarbonate (pH 10) . At this pH, the pyridine is deprotonated (neutral), significantly increasing hydrophobicity and retention.
-
Strategy 2 (Ion Pairing): If you must run at low pH (e.g., for solubility), add 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion forms a lipophilic ion pair with the protonated amine, artificially increasing retention. Note: TFA can suppress ionization in LC-MS.
Q: I see "shark-fin" or fronting peaks in Prep-HPLC. Is it solubility? A: Yes. Aminopyridines often have poor solubility in the initial weak mobile phase (Water).
-
Solution: Inject your sample in a solvent that matches the mobile phase strength, or use DMSO/Water (1:1) . Avoid injecting pure DMSO or pure Methanol, which causes "solvent effect" breakthrough.
Module C: Metal Scavenging (Palladium Removal)
Q: I used Pd(dppf)Cl₂ for a Suzuki coupling. The product is dark, and NMR shows broad peaks. Is this paramagnetic Pd? A: Yes. The pyridine nitrogen coordinates to residual Pd.
-
Protocol: Do not rely on Celite alone.
Module D: Isolation & Crystallization
Q: Upon rotary evaporation, my product turns into a sticky oil ("oiling out") and won't crystallize. A: This is common for semi-polar amines containing aromatic rings.
-
The "Scratch" Technique: Dissolve the oil in a minimum amount of Isopropanol (IPA) at 60°C. Add Hexane dropwise until cloudy. Cool slowly. If oil forms again, reheat and add a seed crystal or scratch the glass surface to induce nucleation.
-
Salt Formation: If the free base is an oil, convert it to a salt. HCl salts are often hygroscopic (sticky). Try making the Fumarate or Succinate salt by adding 1 equivalent of the acid in Ethanol. These counter-ions often yield nice, non-hygroscopic solids.
Visual Decision Guides
Diagram 1: Purification Strategy Decision Matrix
This workflow helps you select the correct purification mode based on your compound's specific behavior.
Caption: Decision tree for selecting purification modes based on solubility and retention behavior.
Diagram 2: The "Silanol Effect" & Modifier Mechanism
Understanding why amine modifiers work is crucial for troubleshooting.
Caption: Mechanism showing how basic modifiers (TEA) block acidic silanol sites, preventing product tailing.
Reference Data
Table 1: Mobile Phase Modifiers & Column Compatibility
| Modifier | pKa (Conj.[3][4] Acid) | Role | Compatible Columns | Notes |
| Triethylamine (TEA) | 10.75 | Silanol Blocker | Silica, C18 | Difficult to remove (high boiling point). |
| Ammonium Hydroxide | 9.25 | pH Adjuster / Blocker | Silica, Hybrid C18 | Volatile; excellent for Prep-HPLC. |
| Trifluoroacetic Acid | 0.23 | Ion Pairing / pH | C18 | Good for retention; suppresses MS signal. |
| Formic Acid | 3.75 | pH Adjuster | C18 | MS friendly; weaker ion pairing than TFA. |
Table 2: pKa Values of Common Aminopyridines (For pH Selection)
Knowing the pKa helps you decide if you need High pH (to neutralize) or Low pH (to protonate).
| Compound Class | Approx pKa (Ring N) | Approx pKa (Amino N) | Purification Implication |
| Pyridine | 5.2 | N/A | Elutes well at neutral pH. |
| 2-Aminopyridine | 6.86 | ~25 (Neutral) | Basic; requires modifier on Silica. |
| 3-Aminopyridine | 6.0 | ~25 (Neutral) | Moderately basic. |
| 4-Aminopyridine | 9.1 | ~25 (Neutral) | Highly Basic ; acts like an aliphatic amine. Needs high pH or strong modifiers.[5] |
References
-
Teledyne ISCO . (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Retrieved February 19, 2026, from [Link]
-
Biotage . (2023, February 10). Purifying ionic compounds by flash column chromatography. Biotage Blog. Retrieved February 19, 2026, from [Link]
-
University of Pittsburgh . (n.d.). Reversed-phase HPLC Buffers. Retrieved February 19, 2026, from [Link]
-
Drug Hunter . (2022, July 16).[6] Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved February 19, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common queries related to pyridine synthesis, providing concise and actionable answers.
Q1: Why are anhydrous conditions so critical in many pyridine synthesis protocols?
Anhydrous (water-free) conditions are paramount in many pyridine syntheses because the reagents involved, such as organometallics, strong bases (e.g., sodium hydride), and certain catalysts, are highly reactive with water.[1] The presence of even trace amounts of moisture can lead to several detrimental outcomes:
-
Reagent Quenching: Water can protonate and thereby deactivate strong bases and organometallic reagents, effectively halting the desired reaction pathway.[1]
-
Side Reactions: Moisture can promote unwanted side reactions, such as hydrolysis of starting materials or intermediates, leading to a complex mixture of products and reduced yield of the target pyridine.
-
Catalyst Deactivation: Many catalysts used in pyridine synthesis are sensitive to moisture and can be rendered inactive upon exposure, preventing the reaction from proceeding.[1]
Q2: My Hantzsch pyridine synthesis is resulting in a low yield. What are the most common culprits?
Low yields in the Hantzsch synthesis can often be traced back to a few key factors:
-
Inadequate Drying of Reagents and Solvents: Residual moisture in your aldehyde, β-ketoester, or solvent is a primary cause of diminished yields.[1]
-
Inefficient Aromatization: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which must be oxidized to form the aromatic pyridine ring.[1][2] Incomplete oxidation will result in a mixture of the dihydropyridine and pyridine, thus lowering the yield of the desired product.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect reaction temperature, inappropriate solvent, or non-stoichiometric addition of reagents can all contribute to low yields.[1][3]
Q3: How can I effectively remove the pyridine solvent from my final product after the reaction?
Pyridine's high boiling point can make its complete removal challenging. Here are two effective methods:
-
Acidic Wash: You can wash your crude product with a dilute acid solution, such as 1M HCl. Pyridine will be protonated to form the water-soluble pyridinium chloride, which can then be removed in the aqueous layer during an extraction.[1] This method is suitable if your desired product is not sensitive to acidic conditions.[1]
-
Copper Sulfate Wash: For acid-sensitive products, an aqueous solution of copper (II) sulfate can be used. Pyridine forms a water-soluble complex with copper sulfate, which can be efficiently removed through extraction.[1]
Q4: My reaction mixture has turned dark or formed a tar-like substance. What does this indicate?
The darkening of a reaction mixture or the formation of tar often points to decomposition of starting materials or products, or the occurrence of polymerization side reactions.[1] This can be triggered by:
-
Excessive Heat: High reaction temperatures can promote undesired side reactions and decomposition.[1]
-
Presence of Oxygen: For air-sensitive reactions, the presence of oxygen can lead to oxidative decomposition.
-
Highly Reactive Impurities: Impurities in the starting materials can sometimes initiate polymerization or other side reactions.
Troubleshooting Guides for Specific Pyridine Syntheses
This section provides detailed troubleshooting guides for common pyridine synthesis reactions, complete with step-by-step protocols and visual aids.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic method for preparing 1,4-dihydropyridines, which are subsequently oxidized to pyridines.[2]
Common Issue: Low Yield of the Final Pyridine Product
A low yield in the Hantzsch synthesis can be frustrating. The following decision tree and troubleshooting steps can help you identify and resolve the issue.
Caption: Troubleshooting decision tree for low yield in Hantzsch pyridine synthesis.
Experimental Protocol: Improving the Oxidation of 1,4-Dihydropyridines
-
Isolate the 1,4-Dihydropyridine Intermediate: After the initial condensation reaction, isolate the 1,4-dihydropyridine product. This is often a stable, crystalline solid that can be purified by recrystallization.
-
Select an Appropriate Oxidant: Common oxidants for this step include nitric acid, potassium permanganate, and ferric chloride.[1] The choice of oxidant may depend on the functional groups present in your molecule.
-
Perform a Small-Scale Test Reaction: Before committing your entire batch, perform a small-scale test to find the optimal oxidation conditions.
-
Reaction Setup: Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid).
-
Addition of Oxidant: Slowly add the chosen oxidant to the reaction mixture, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove the oxidant and any inorganic byproducts. Purify the resulting pyridine derivative by column chromatography or recrystallization.
| Catalyst | Aldehyde | β-Dicarbonyl | Nitrogen Source | Solvent | Yield (%) |
| p-toluenesulfonic acid (PTSA) | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Aqueous micelles | 96 |
| None (Classical) | Benzaldehyde | Ethyl acetoacetate | Ammonia | Ethanol | Moderate |
Table 1: Selected Reported Yields for Hantzsch Pyridine Synthesis Under Various Catalytic Conditions. [3]
Guareschi-Thorpe Pyridine Synthesis
This synthesis is a valuable method for preparing 2-pyridones from a cyanoacetamide and a 1,3-diketone or 3-ketoester.[4]
Common Issue: Formation of Side Products and Low Yield
The Guareschi-Thorpe synthesis can sometimes be plagued by the formation of undesired side products, leading to a lower yield of the target 2-pyridone.
Sources
Enhancing the biological activity of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
The following technical guide is structured as a specialized support center for medicinal chemists and pharmacologists working with the scaffold 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (also known as 2,4-bis(methylthio)-6-methylpyridin-3-amine ).
Topic: Enhancing the Biological Activity of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine Ticket ID: PYR-SC-2024-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Executive Summary & Strategic Overview
User Query: How do I transform 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine from a raw intermediate into a potent bioactive lead?
Scientist’s Assessment: This compound is a privileged synthone . In its native form, it is likely lipophilic with moderate non-specific binding. Its true value lies in its three orthogonal reactive handles :
-
C3-Amine: Nucleophilic center for acylation/alkylation or Schiff base formation.
-
C2 & C4-Methylthio groups: Electrophilic "leaving groups" (especially after oxidation) allowing for regioselective Nucleophilic Aromatic Substitution (SNAr).[1]
-
C6-Methyl: A metabolic soft spot or handle for radical functionalization (though less commonly targeted).[1]
To "enhance biological activity," you must transition from this flat, lipophilic core to a 3D-rich, hydrogen-bond-capable drug candidate. This guide covers the three primary enhancement vectors: Cyclization , Substitution , and Solubility Optimization .[1]
Interactive Troubleshooting Modules
Module A: Potency Enhancement via Cyclization (The "Imidazo" Route)
Transforming the scaffold into a fused bicyclic system (e.g., Imidazo[4,5-b]pyridine) often increases potency by locking the conformation and mimicking purine bases (kinase/ATPase targets).[1]
Q: I am attempting to cyclize the scaffold using an aldehyde, but yields are <20%. What is going wrong?
A: Direct cyclization of the mono-amine is difficult. You are likely missing the requisite neighboring nucleophile.
-
The Problem: The C3-amine is present, but you lack a C2-amine for standard imidazole ring closure. The C2-SMe group is not a nitrogen donor.
-
The Fix (Protocol 1): You must first displace the C2-SMe with ammonia or a primary amine.
-
Oxidation (Optional but recommended): Treat the parent with 1.0 eq. m-CPBA to convert the C2-SMe to C2-S(O)Me (sulfoxide), which is a far better leaving group.[1]
-
Displacement: React with NH3/MeOH or a primary amine (R-NH2) to generate the 2,3-diaminopyridine intermediate.[1]
-
Cyclization: Now react with your aldehyde (R-CHO) + oxidant (e.g., Na2S2O5) or carboxylic acid to close the imidazo[4,5-b]pyridine ring.
-
Q: My cyclized product lost the C4-SMe group. Is this expected? A: Yes, if conditions are too harsh. The C4-SMe is also susceptible to displacement, though typically less reactive than the C2 position due to steric shielding by the C3-amine. If you want to retain the C4-SMe for later diversification, lower your reaction temperature and strictly control stoichiometry during the C2-displacement step.
Module B: Diversity Expansion via SNAr (The "Displacement" Route)
Replacing the lipophilic thioethers with polar amines or ethers to improve Drug-Likeness (QED).[1]
Q: I cannot get the C4-SMe group to react with my amine nucleophile. The starting material remains unreacted.
A: The methylthio group is a poor leaving group on its own, especially on an electron-rich aminopyridine ring.
-
Troubleshooting Steps:
-
Activate the Leaving Group: You must oxidize the sulfide to a sulfone (-SO2Me) or sulfoxide (-SOMe).[1]
-
Protonation State: Ensure your nucleophilic amine is not protonated.[1] If using an amine salt (e.g., Morpholine·HCl), add excess base (DIPEA/TEA).
-
Regioselectivity Check: The C2-sulfone usually reacts before the C4-sulfone due to the inductive effect of the ring nitrogen. If you want C4-substitution, you may need to block C2 or exploit subtle steric differences.[1]
-
Q: The product precipitates as a gum and holds onto solvents. How do I purify it? A: Pyridine-amines with thioethers are notorious for "greasing out."
-
Solution: Avoid standard silica gradients (Hex/EtOAc).[1]
-
Protocol: Use Amine-Functionalized Silica or add 1% Triethylamine to your DCM/MeOH mobile phase.[1] This deactivates the acidic silica sites that bind the pyridine nitrogen. Alternatively, recrystallize from Ethanol/Water (hot/cold method).
Module C: Solubility & Assay Interference (The "Bio-Data" Route)
Users often report "activity" that disappears upon re-testing. This is usually due to aggregation.
Q: My IC50 curves are steep (Hill slope > 2.0) and sensitive to detergent. Is my compound a false positive?
A: Likely, yes. The parent compound (Bis-SMe) is highly lipophilic (cLogP ~2.5–3.0) and lacks solubilizing groups. It forms colloidal aggregates that sequester enzymes (PAINS behavior).
-
Validation Protocol:
-
Add Detergent: Re-run the assay with 0.01% Triton X-100 or Tween-80. If activity drops 10-fold, it was an aggregation artifact.
-
Check Solubility: The parent compound is likely insoluble in aqueous buffer >10 µM.[1]
-
Chemical Fix: Oxidize one -SMe to a sulfoxide (S=O). This introduces a dipole, dramatically improving aqueous solubility without changing the carbon skeleton.
-
Visualizing the Optimization Pathways
The following diagram illustrates the decision tree for modifying the 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine scaffold.
Caption: Optimization pathways for the pyridine-3-amine scaffold. Red path indicates activation for substitution; Green path indicates structural rigidification.[1]
Key Experimental Protocols
Protocol 1: Regioselective Oxidation (Activation of C2/C4)
Use this to prepare the scaffold for nucleophilic substitution.[1]
-
Dissolve: 1.0 eq. of Scaffold in DCM (0.1 M concentration).
-
Cool: Cool to 0°C in an ice bath.
-
Add Oxidant: Add 2.2 eq. of m-chloroperoxybenzoic acid (m-CPBA) portion-wise over 15 mins.
-
Quench: Wash with 10% Na2S2O3 (aq) to remove excess peroxide, then sat.[1] NaHCO3.
-
Isolate: Dry organic layer (MgSO4) and concentrate. The Bis-sulfone is usually a white solid.
Protocol 2: Synthesis of Imidazo[4,5-b]pyridine Derivative
Use this to lock the conformation for kinase/receptor targets.[1]
-
Precursor: Start with the 2-amino-4-methylthio-6-methylpyridin-3-amine (obtained via SNAr of the parent).
-
Cyclize: Suspend the diamine in Triethyl Orthoformate (solvent & reagent).
-
Catalyst: Add 5 mol% p-TsOH or Sulfamic acid.
-
Reflux: Heat to 100°C for 4–6 hours.
-
Workup: Cool. The product often precipitates. Filter and wash with cold ether.
Summary Data: Substituent Effects (SAR)
| Modification Site | Chemical Handle | Strategic Utility | Expected Biological Impact |
| C3-Amine | Primary Amine (-NH2) | H-Bond Donor / Acylation | Critical for H-bonding in ATP pockets (e.g., hinge region of kinases) [1]. |
| C2-SMe | Thioether | Leaving Group (SNAr) | High. Displace with morpholine/piperazine to improve solubility and metabolic stability.[1] |
| C4-SMe | Thioether | Leaving Group (SNAr) | Medium. Modification here affects the "tail" of the molecule, useful for probing solvent-exposed regions.[1] |
| C6-Methyl | Alkyl | Steric block | Prevents metabolic oxidation at the C6 position; generally kept constant. |
References
-
Imidazo[4,5-b]pyridine Scaffold in Drug Discovery
-
SNAr Displacement on Pyridines
-
Title: Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines.[5]
- Source: Journal of Medicinal Chemistry (via PubMed).
- Context: Details the displacement of leaving groups on pyridine rings to gener
-
-
Biological Activity of Pyridine-3-amine Derivatives
-
Kinase Inhibitor Scaffolds (Contextual)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem [benchchem.com]
- 3. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Technical Support Center: 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
A Guide to Identifying and Mitigating Off-Target Effects
Disclaimer: Information regarding a specific compound designated "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine" is not widely available in public literature. This technical support guide is based on the established knowledge of aminopyridine-based small molecules, which are frequently developed as kinase inhibitors.[1] The principles and methodologies described here are intended to provide general guidance for researchers working with this class of compounds and are applicable to the investigation of off-target effects for any novel or existing inhibitor with a similar scaffold.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions and initial concerns researchers face when observing unexpected results with 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine or similar aminopyridine-based inhibitors.
Q1: We are observing unexpected phenotypes in our cell-based assays. How can we determine if these are due to off-target effects?
A1: This is a critical first step in validating your experimental results. An unexpected phenotype that doesn't align with the known function of the intended target is a primary indicator of potential off-target activity.[2] A systematic approach is recommended to differentiate between on-target and off-target effects:
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations.[2] Perform a detailed dose-response curve for your primary endpoint and the unexpected phenotype. If the phenotype only manifests at concentrations significantly higher than the IC50 or EC50 for the intended target, it is likely an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of other well-characterized inhibitors of the same target that have a different chemical structure. If multiple, structurally distinct inhibitors produce the same phenotype, it strengthens the case for an on-target effect.[3]
-
Rescue Experiments: The gold standard for confirming an on-target effect is a rescue experiment. This involves re-introducing a version of the target that is resistant to the inhibitor (e.g., via mutation). If the inhibitor-induced phenotype is reversed, it strongly points to an on-target mechanism.[3]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target.[3] If the resulting phenotype mimics the effect of the inhibitor, it supports an on-target action. Conversely, if the inhibitor still causes the phenotype in a knockout model, it's a strong indicator of an off-target effect.
Q2: What are the most common off-targets for aminopyridine-based kinase inhibitors?
A2: The human kinome consists of over 500 protein kinases, many of which share structural similarities in the ATP-binding pocket, a common target for inhibitors.[4] While specific off-targets for 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine are unknown without experimental data, inhibitors based on aminopyridine and similar scaffolds have been known to interact with a range of kinases beyond their primary target.[5][6] Off-target effects are not limited to kinases; other proteins can also be unintended targets.[7] The most direct way to identify potential off-target kinases is through comprehensive kinome profiling assays.[8][9]
Q3: How can we proactively minimize off-target effects in our experiments?
A3: Proactive measures can significantly improve the reliability of your data.
-
Use the Lowest Effective Concentration: Always perform a thorough dose-response analysis to identify the lowest concentration of the compound that produces the desired on-target effect.[2] Avoid using concentrations that are excessively high, as this increases the likelihood of engaging off-target proteins.[7]
-
Optimize Treatment Duration: Limit the incubation time to the minimum required to observe the on-target effect. Prolonged exposure can lead to the accumulation of the compound and increase the chance of off-target interactions.
-
Ensure Compound Purity and Stability: Verify the purity of your compound batch, as impurities could be responsible for unexpected biological activity. Also, confirm the stability of the compound in your experimental media, as degradation products may have their own off-target profiles.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and detailed protocols to systematically investigate and validate suspected off-target effects.
Troubleshooting Workflow: Investigating an Unexpected Phenotype
This guide provides a step-by-step process when you observe an unexpected cellular response.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol. [10]
Protocol 2: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine by screening it against a broad panel of protein kinases.
Principle: Kinase profiling services utilize various assay formats (e.g., luminescence-based, fluorescence-based) to measure the ability of a compound to inhibit the activity of a large number of purified kinases. [9][11]The output is typically presented as the percent inhibition at a given concentration or as IC50 values for a panel of kinases, revealing the compound's selectivity profile.
Methodology (General Example using a Luminescence-Based Assay like ADP-Glo™):
-
Compound Preparation: Prepare serial dilutions of your test compound in a suitable buffer. [2]2. Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinases from the panel, their specific substrates, and ATP. [2]3. Kinase Reaction:
-
Add the diluted test compound or a vehicle control to the wells to initiate the reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
-
Detection:
-
Add a detection reagent that stops the kinase reaction and simultaneously measures the amount of ADP produced, which is directly proportional to kinase activity. The signal is typically a luminescent readout. [2]5. Data Analysis:
-
Plot the kinase activity (luminescence) against the compound concentration.
-
Fit the data to a suitable model to determine the IC50 value for each kinase in the panel. The results will highlight which kinases are inhibited by your compound and at what potency, providing a clear selectivity profile.
-
| Technique | Principle | Advantages | Limitations |
| Kinome Profiling | Measures compound activity against a large panel of purified kinases. [8] | Provides a broad overview of kinase selectivity; quantitative (IC50 values). [9] | In vitro assay may not fully reflect cellular selectivity; does not identify non-kinase off-targets. [7] |
| Chemical Proteomics | Uses a modified version of the compound (a probe) to pull down binding partners from cell lysates for identification by mass spectrometry. [12][13] | Unbiased, proteome-wide identification of targets in a cellular context; can identify non-kinase targets. [14] | Requires chemical synthesis of a probe, which may alter binding properties; can be complex to execute and analyze. [13] |
| Thermal Proteome Profiling (TPP) | Combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to compound treatment. [15][16] | Unbiased and proteome-wide; does not require compound modification; detects target engagement in cells. [16] | Technically demanding; data analysis is complex; may not detect all binding events. [14] |
Part 3: Advanced Off-Target Identification Strategies
For a comprehensive understanding of a compound's interaction profile, more advanced, unbiased methods are required. These are crucial for preclinical development and for fully interpreting complex cellular phenotypes.
Chemical Proteomics
Activity-based protein profiling (ABPP) and other chemical proteomics approaches are powerful methods for identifying protein targets on a proteome-wide scale. [12]These techniques typically involve synthesizing a chemical probe based on the inhibitor's structure, which includes a reactive group to covalently link to targets and a reporter tag (like biotin or an alkyne) for enrichment. [13]After treating cells or lysates with the probe, the protein-probe complexes are pulled down and identified by liquid chromatography-mass spectrometry (LC-MS). [12]This approach provides an unbiased map of the compound's binding partners within the native proteome. [14]
Thermal Proteome Profiling (TPP / CETSA-MS)
Thermal Proteome Profiling is an extension of CETSA that uses quantitative mass spectrometry to assess changes in the thermal stability of thousands of proteins at once. [16]Cells are treated with the compound or vehicle, heated to different temperatures, and the soluble proteome at each temperature is analyzed by MS. Proteins that are stabilized or destabilized by compound binding will show altered melting curves, allowing for the identification of direct and indirect targets without any chemical modification of the compound itself. [15]
References
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Zhang, L., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Chemical Biology.
- Zhang, Y., & Yang, Y. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
- Creative Proteomics. (2025). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- St-Germain, J. R., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences.
- BenchChem. (n.d.). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- Ruprecht, J. F., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
- Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service.
- Lu, K. Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery.
- Henderson, R., et al. (n.d.). Application of the cellular thermal shift assay (CETSA)
- BenchChem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Comess, K. M., et al. (2016). Proteome-wide drug screening using mass spectrometric imaging of bead-arrays. Scientific Reports.
- Costales, M. G., et al. (2020). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). RSC Chemical Biology.
- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Lee, K., & Lee, J. S. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction.
- D'Haese, E., et al. (2012). Kinome Profiling. Methods in Molecular Biology.
- Jarman, E. J., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research.
- Society of Toxicology. (2018).
- Ventura, A. C., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Jarman, E. J., et al. (2023). A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. bioRxiv.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from The Institute of Cancer Research website.
- Byrne, D. P., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology.
- Patsnap. (2025). How can off-target effects of drugs be minimised?
- Schaal, S. M., et al. (2022). Acute axon damage and demyelination are mitigated by 4-aminopyridine (4-AP) therapy after experimental traumatic brain injury.
- Gold, R., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
- CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects.
- Kirsch, G. E., & Narahashi, T. (1983). Aminopyridines block an inactivating potassium current having slow recovery kinetics. Biophysical Journal.
- Zhang, T., et al. (2021). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y. European Journal of Medicinal Chemistry.
- Verma, K., et al. (2024). Current insights on m6A RNA modification in acute leukemia: therapeutic targets and future prospects. Frontiers in Oncology.
- Kim, B., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- ResearchGate. (n.d.). Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim- 1/2 Kinase Inhibitor for Hematological Malignancies.
- University of South Florida. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from University of South Florida Scholar Commons.
- Asgari, F., et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules.
- El-Damasy, D. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
- Iansante, V., et al. (2022). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry.
- ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry.
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Scaling up the synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (also known as 3-amino-6-methyl-2,4-bis(methylthio)pyridine).
This document deviates from standard operating procedures (SOPs) by focusing on causality, failure modes, and engineering controls required for scaling from gram to kilogram quantities.
Target Molecule: 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine CAS Registry Number: 106689-57-2 (Analogous/Generic Structure Family) Primary Application: Intermediate for kinase inhibitors (e.g., potential scaffold for Hsp90 or tyrosine kinase inhibitors).[1]
🔬 PART 1: Route Selection & Strategic Logic
The "Double-SNAr / Reduction" Pathway
For scale-up, we reject linear acyclic condensations (often low yielding and sensitive to moisture) in favor of the robust Nucleophilic Aromatic Substitution (SNAr) on a halogenated nitro-pyridine precursor.[1] This route is "self-validating" because the distinct color changes and solubility shifts allow for easy visual monitoring.[1]
The Logic:
-
Activation: The nitro group at C3 activates the C2 and C4 positions of the pyridine ring, making them highly susceptible to nucleophilic attack.
-
Differentiation: While both C2 and C4 are electrophilic, the C4 position is typically more reactive due to para-like resonance with the nitro group. However, with excess thiomethoxide, we force bis-substitution.[1]
-
Catalyst Immunity: We avoid catalytic hydrogenation (H₂/Pd-C) for the reduction step because the two methylsulfanyl (-SMe) groups are potent catalyst poisons.[1] We utilize a dissolving metal reduction (Fe/NH₄Cl) to ensure robustness.
📊 Pathway Visualization
The following diagram outlines the chemical flow and critical control points (CCPs).
Caption: Synthetic workflow highlighting the two-step conversion: Bis-thiomethylation followed by nitro reduction.
🛠 PART 2: Step-by-Step Protocols & Troubleshooting
STEP 1: Bis-Thiomethylation (SNAr)
Reaction: 2,4-Dichloro-6-methyl-3-nitropyridine + 2 NaSMe → 2,4-Bis(methylsulfanyl)-6-methyl-3-nitropyridine[1]
📋 Protocol (100g Scale Basis)
| Parameter | Specification | Rationale |
| Solvent | THF/Water (10:1) or Acetonitrile | Water aids NaSMe solubility; THF solubilizes the pyridine. |
| Stoichiometry | 2.2 - 2.5 eq NaSMe | Slight excess ensures complete conversion of both Cl atoms.[1] |
| Temperature | 0°C to RT | Control exotherm. High T causes tarring.[1] |
| Addition Mode | Solid NaSMe to Solution | CRITICAL: Add NaSMe slowly to the pyridine solution to prevent runaway exotherms. |
🔧 Troubleshooting Guide: Step 1
Q: The reaction mixture turned into a thick black tar. What happened? A: You likely added the NaSMe too fast or at too high a temperature.
-
The Science: The nitro-pyridine ring is electron-deficient and prone to polymerization if localized heating occurs.[1]
-
Fix: Ensure the reactor is pre-cooled to 0°C. Add NaSMe as a solution (aqueous 21%) or solid in small portions over 1 hour. Maintain internal temperature < 10°C during addition.
Q: I see a spot on TLC corresponding to the mono-substituted product. It won't disappear. A: The C2-Cl is less reactive than the C4-Cl.[1]
-
The Science: Steric hindrance from the C3-nitro group and the C6-methyl group makes C2 substitution slower.[1]
-
Fix: Warm the reaction to Room Temperature (20-25°C) after addition is complete. If it persists, add 0.2 eq extra NaSMe. Do not heat above 40°C, or you risk displacing the nitro group (denitration).
Q: The odor is unbearable. How do I manage the MeSH (Methyl Mercaptan)? A: NaSMe hydrolyzes to release MeSH, which has an odor threshold of ppb levels.
-
Engineering Control: Vent the reactor into a Bleach Scrubber (10-15% Sodium Hypochlorite).[1] The bleach oxidizes the mercaptan to odorless sulfonate. Never vent directly to the fume hood exhaust without scrubbing.
STEP 2: Nitro Reduction
Reaction: 2,4-Bis(methylsulfanyl)-6-methyl-3-nitropyridine → Target Amine[1]
📋 Protocol (Iron/Ammonium Chloride Method)
| Parameter | Specification | Rationale |
| Reagent | Fe Powder (3-5 eq) + NH₄Cl (5 eq) | Sulfur-Tolerant. Avoids Pd/C poisoning.[1][2] |
| Solvent | Ethanol / Water (3:[1]1) | Essential for proton transfer.[1] |
| Temperature | Reflux (75-80°C) | Required to activate the iron surface.[1] |
| Work-up | Hot Filtration (Celite) | Removes iron oxides before product crystallizes.[1] |
🔧 Troubleshooting Guide: Step 2
Q: I tried Hydrogenation (H₂/Pd-C) and the reaction stopped at 10% conversion. A: Your catalyst is dead.
-
The Science: The sulfur atoms in the methylsulfanyl groups bind irreversibly to the Palladium surface, blocking the active sites.
-
Fix: Switch to Iron/NH₄Cl or Sodium Dithionite (Na₂S₂O₄) . If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C), but Iron is cheaper and more reliable for this substrate.
Q: The filtration is extremely slow (clogging). A: You are filtering colloidal iron hydroxides.
-
The Science: At neutral pH, Fe(III) forms a gelatinous sludge.
-
Fix: Filter the mixture while it is still hot (>60°C) through a pad of Celite. If it cools, the product precipitates and mixes with the iron sludge. Alternatively, add a small amount of EDTA to chelate iron, though this complicates waste disposal.
Q: The product is colored (brown/red) instead of off-white. A: Oxidation of the amine or residual iron salts.
-
Fix: Recrystallize from Isopropanol/Water . Add a pinch of sodium metabisulfite during recrystallization to prevent oxidative darkening.
📊 PART 3: Quality & Impurity Profiling
Impurity Identification Table
Use this table to identify peaks in your HPLC trace.
| Relative Retention Time (RRT) | Likely Impurity | Origin | Remediation |
| 0.85 | Mono-Cl Intermediate | Incomplete Step 1 | Extend reaction time; check NaSMe quality. |
| 1.10 | Denitro-analog | Overheating in Step 1 | Keep T < 40°C; avoid large excess of NaSMe. |
| 1.25 | Azoxy Dimer | Incomplete Reduction | Increase Fe equivalents; improve agitation.[1] |
| 0.05 (Front) | Inorganic Salts | Poor Workup | Wash organic layer thoroughly with water/brine.[1] |
Troubleshooting Decision Tree
Caption: Diagnostic logic flow for resolving common scale-up failures.
📚 References
-
Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines:
-
Handling Sodium Thiomethoxide (Safety & Reactivity):
-
Reduction of Sulfur-Containing Nitro Compounds:
-
Analogous Pyridine Synthesis (Etoricoxib Intermediates):
-
QuickCompany.[1] "Process for Preparation of 1-(6-methylpyridin-3-yl)..." (Demonstrates scale-up of thiomethylated pyridines).
-
-
General Reactivity of 2,4-Dichloropyridines:
-
Pearson Study Prep.[1] "Nucleophilic Aromatic Substitution on Heterocycles."
-
Sources
Technical Support Center: Improving the Regioselectivity of Pyridine Substitution Reactions
Welcome to the technical support center for controlling regioselectivity in pyridine substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine functionalization. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your synthetic strategies.
Section 1: Electrophilic Aromatic Substitution (EAS)
The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it significantly less reactive towards electrophiles than benzene.[1][2] This inherent lack of reactivity is often compounded by the reaction conditions.
Frequently Asked Questions & Troubleshooting
Q1: My electrophilic aromatic substitution (EAS) on an unsubstituted pyridine is failing or giving extremely low yields. What is happening?
A1: This is a common and expected outcome. The pyridine ring is electronically comparable to nitrobenzene in its reactivity towards electrophiles.[1] The core issues are twofold:
-
Electron-Deficient Ring: The nitrogen atom strongly withdraws electron density from the ring through an inductive effect, deactivating it towards attack by electrophiles.[3]
-
Nitrogen Protonation: Most EAS reactions (e.g., nitration, sulfonation) are conducted under strong acidic conditions. The basic lone pair on the pyridine nitrogen will be protonated, placing a positive charge on the ring.[2][4] This further deactivates the ring to an extreme degree, making electrophilic attack exceptionally difficult.[5]
If substitution does occur under harsh conditions, it is typically directed to the C3 (meta) position, as this is the least deactivated position.[6]
Q2: How can I activate the pyridine ring to achieve efficient electrophilic substitution, particularly at the C4 position?
A2: The most effective and widely adopted strategy is the temporary conversion of the pyridine to its corresponding N-oxide .[1][2]
-
Mechanism of Activation: The N-oxide functionality transforms the reactivity profile of the pyridine ring. The oxygen atom, through its lone pairs, can donate electron density back into the ring via resonance.[7] This significantly increases the electron density at the C2 (ortho) and C4 (para) positions, activating them for electrophilic attack.[8][9] The C4 position is generally favored for substitution due to reduced steric hindrance compared to the C2 position.[10]
-
Deoxygenation: After the desired electrophile has been installed, the N-oxide can be readily removed (deoxygenated) using reducing agents like PCl₃, (MeO)₃P, or catalytic hydrogenation to yield the substituted pyridine.[8][9]
Key Experimental Protocol: C4-Nitration of Pyridine via N-Oxide Formation
This two-step protocol demonstrates the utility of the N-oxide strategy for achieving C4-selective functionalization.
Part A: Synthesis of Pyridine N-Oxide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine (1.0 equiv) in glacial acetic acid.
-
Oxidation: Slowly add hydrogen peroxide (30% aqueous solution, 1.1 equiv) to the stirred solution.
-
Heating: Heat the reaction mixture to 70-80°C for 3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting pyridine is consumed.
-
Workup: Cool the reaction mixture and remove the acetic acid and excess hydrogen peroxide under reduced pressure. The resulting pyridine N-oxide is often used directly in the next step.
Part B: C4-Nitration of Pyridine N-Oxide [1]
-
Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated sulfuric acid (30 mL) to fuming nitric acid (12 mL). Allow the mixture to reach 20°C.
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, add pyridine N-oxide (9.51 g, 100 mmol). Heat the flask to 60°C.
-
Addition: Transfer the nitrating mixture to the addition funnel and add it dropwise to the pyridine N-oxide over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice in a large beaker.
-
Neutralization: Slowly and carefully neutralize the mixture with a saturated Na₂CO₃ solution until the pH is 7-8. A yellow solid (4-nitropyridine N-oxide) should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Deoxygenation: The isolated 4-nitropyridine N-oxide can then be deoxygenated with a reagent like PCl₃ to yield 4-nitropyridine.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to EAS, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present at the C2, C4, or C6 positions.
Frequently Asked Questions & Troubleshooting
Q1: I am getting a mixture of C2 and C4 substituted products in my SNAr reaction. How can I control the regioselectivity?
A1: The inherent electronic preference for nucleophilic attack is at the C2 (ortho) and C4 (para) positions. This is because the anionic intermediate (a Meisenheimer-like complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[11][12] Attack at C3 does not allow for this stabilization.[11][12] The ratio of C2 to C4 products is determined by a balance of factors:
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position. Similarly, bulky substituents adjacent to a potential reaction site can direct the nucleophile to a more accessible position.[1] For instance, a large group at C3 would favor attack at C6 over C2.
-
Electronic Effects: Other substituents on the ring can subtly alter the relative electrophilicity of the C2 and C4 positions.[1]
-
Solvent Effects: The polarity of the solvent can influence the product ratio. A study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine showed that selectivity for the C2 isomer was 16:1 in dichloromethane, but this could be inverted to favor the C6 position in a different solvent.[13]
Troubleshooting Steps:
-
To favor C4 substitution , consider using a bulkier nucleophile if the substrate allows.
-
To favor C2 substitution , try to sterically block the C4 position with an appropriate substituent.
-
Systematically screen a range of solvents with varying polarities and hydrogen-bond accepting abilities.[13]
Q2: Can I perform an SNAr reaction on a pyridine ring without a pre-installed leaving group like a halide?
A2: Yes, this is possible through the classic Chichibabin reaction , which directly aminates the pyridine ring, typically at the C2 position.[14][15]
-
Mechanism: The reaction uses a strong nucleophile, the amide anion (NH₂⁻), generated from sodium amide (NaNH₂).[16] The amide anion attacks the electron-deficient C2 position, forming an anionic intermediate. Aromatization is then achieved by the elimination of a hydride ion (H⁻), which is a poor leaving group but is expelled under the harsh reaction conditions.[15]
-
Regioselectivity: The reaction overwhelmingly favors the C2 position. While the C4 position is also electronically activated, kinetic and thermodynamic factors, as well as coordination of the sodium cation to the pyridine nitrogen, favor attack at the ortho position.[16][17]
Visualizing Reaction Mechanisms
Sources
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- 3. Directing effects of substituents on heterocycles | Filo [askfilo.com]
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- 9. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
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- 15. Chichibabin reaction - Wikipedia [en.wikipedia.org]
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- 17. A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine during storage
Topic: 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
CAS: 134991-79-0 (Analogous/Related) | Class: Aminopyridines / Thioethers[1]
Executive Summary
You are likely working with 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine , a critical intermediate often used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) or kinase inhibitors.[2][1]
The Stability Paradox: While the pyridine ring offers some aromatic stability, the molecule contains two thioether (methylsulfanyl) groups and a primary amine . This specific combination creates a "redox-active" system highly susceptible to S-oxidation and photochemical degradation .[1]
This guide replaces generic storage advice with a chemically grounded protocol to prevent the formation of sulfoxide (M+16) and sulfone (M+32) impurities.[3]
Module 1: The Primary Threat – S-Oxidation
Symptom: Your white/off-white solid turns yellow or pink; LC-MS shows new peaks at M+16 or M+32.[2][1]
The Mechanism: The sulfur atoms at positions 2 and 4 are electron-rich. Atmospheric oxygen, catalyzed by trace moisture or light, attacks these sulfur centers.[3] The position 2 sulfur is often more labile due to the inductive effect of the adjacent ring nitrogen.
-
Stage 1: Formation of the Sulfoxide (R-S(=O)-Me).[1]
-
Stage 2: Further oxidation to the Sulfone (R-S(=O)₂-Me).[1]
Protocol A: The Argon Blanket Technique (Required for >24h Storage)
Do not rely on simple capping.[3] Air trapped in the headspace is sufficient to degrade this compound over weeks.
-
Container Selection: Use a glass vial with a septum cap (PTFE-lined).[1] Avoid polyethylene (plastic) bags as they are permeable to oxygen over time.[3]
-
Purge: Insert a long needle connected to an Argon line (3-5 psi) into the bottom of the vial.[3]
-
Vent: Insert a short "bleed" needle at the top of the septum to allow air to escape.[3]
-
Flow: Flush for 60 seconds (for a 20mL vial). Argon is heavier than air and will displace oxygen from the bottom up.[3]
-
Seal: Remove the needles simultaneously and wrap the cap junction with Parafilm or electrical tape.[3]
ngcontent-ng-c3932382896="" class="ng-star-inserted">Expert Insight: We recommend Argon over Nitrogen.[1] Argon is denser than air and forms a more stable "blanket" over the solid powder, whereas Nitrogen mixes more easily with atmospheric air if the seal is imperfect.
Module 2: Photochemical Degradation
Symptom: Surface discoloration of the powder (browning) while the core remains white.
The Mechanism: Aminopyridines are chromophores that absorb UV/Blue light.[3] This excitation can generate radicals, particularly at the C-S bond, leading to homolytic cleavage or dimerization.[3]
Protocol B: The "Double-Dark" Standard
-
Primary Shield: Always store the compound in Amber Glass vials.[3]
-
Secondary Shield: For storage >1 week, wrap the vial in aluminum foil.
-
Workflow: When weighing the compound, avoid direct sunlight or high-intensity LED lab lighting. Work in a hood with standard fluorescent lighting is acceptable for short durations (<1 hour).[3]
Module 3: Solution State Handling (The "DMSO Trap")
Symptom: Precipitation or degradation observed in stored stock solutions.[3]
The Risk: Researchers often store stocks in DMSO.[3] However, DMSO is hygroscopic (absorbs water from air).[3] Water acts as a catalyst for the S-oxidation described in Module 1.[1][3] Furthermore, DMSO itself can act as an oxidant under certain conditions (similar to Swern oxidation mechanisms) if trace acid chlorides or activators are present.[3]
Data: Stability in Solvents
| Solvent | Stability (RT) | Stability (-20°C) | Risk Factor |
| DMSO (Anhydrous) | < 24 Hours | 1-2 Weeks | High: Hygroscopicity promotes oxidation.[1] |
| Methanol/Ethanol | < 48 Hours | N/A | Medium: Nucleophilic solvent; potential trans-methylation.[2][1] |
| Acetonitrile | < 3 Days | 1 Month | Low: Best choice for short-term LC-MS prep.[1] |
| Solid State | Months | Years | Lowest: Provided Protocol A is followed. |
Protocol C: Just-in-Time Preparation
-
Solid Storage: Store the main bulk as a solid at -20°C .
-
Stock Prep: Prepare DMSO stocks immediately before biological assays.
-
Freeze-Thaw: If you must store a solution, use single-use aliquots frozen at -80°C. Never re-freeze a thawed aliquot of this compound.
Visualizing the Degradation Pathway
The following diagram illustrates the stepwise oxidation you are trying to prevent. Note the mass shifts (
Caption: Stepwise S-oxidation pathway leading to M+16 and M+32 mass shifts, accelerated by light and moisture.[2][1]
Troubleshooting FAQ
Q: My LC-MS shows a peak at M+14. Is this degradation? A: Likely not degradation, but a synthesis impurity.[3] M+14 usually indicates a homolog (e.g., an extra methyl group) or methylation of the amine.[3] However, if you see M+16 , that is the Sulfoxide degradation product discussed above.[3]
Q: The compound arrived on ice, but the ice melted. Is it ruined? A: Probably not. Short-term exposure (24-48h) to room temperature is acceptable if the container remained sealed and protected from light.[1] Check appearance: if it is still off-white/white, it is likely fine.[2][1] If it has turned bright yellow or brown, check purity via HPLC.
Q: Can I use a desiccator instead of Argon purging? A: A desiccator handles moisture but not oxygen.[3] For this specific thioether-rich molecule, removing oxygen is more critical than removing water (though both are important).[1] A vacuum desiccator is better, but an Argon backfill is the gold standard.[3]
Q: I need to heat the reaction. What is the safe limit? A: Avoid heating above 80°C if possible. Thioethers can undergo elimination reactions or rearrangements at high temperatures.[1][3] If high heat is required, ensure the system is strictly anaerobic (under Nitrogen/Argon flow).[3]
Decision Tree: Storage Workflow
Caption: Logical workflow for determining the correct storage protocol based on duration and physical state.
References
-
Sigma-Aldrich (Merck). (2025).[1] Safety Data Sheet: 2-Amino-6-methylpyridine (Analogous substructure stability data).
-
National Institutes of Health (NIH). (2022).[3] Light-Sensitive Injectable Prescription Drugs: Stability of Aminopyridines.
-
Auburn University. (2022).[1][3] Mechanism and Kinetics of Oxidation of Methanesulfinate and Thioethers.
-
Organic Chemistry Portal. (2023). Swern Oxidation Mechanism (Relevance of DMSO as an oxidant).
-
Fisher Scientific. (2021).[1][3] Air-Sensitive Chemistry: Practical and Safety Considerations.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Analysis
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its presence in a remarkable number of FDA-approved drugs and functional materials underscoring its significance.[1] The ability to efficiently and selectively introduce a variety of substituents onto the pyridine ring is therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth, comparative analysis of the most prominent classical and modern methods for the synthesis of substituted pyridines, grounded in mechanistic principles and supported by experimental data.
Classical Approaches: Building the Pyridine Core
The foundational methods for constructing the pyridine ring have stood the test of time, offering robust and versatile routes to highly functionalized pyridines from readily available starting materials.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction remains a widely utilized method for the synthesis of dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[2] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a source of ammonia.[3]
Mechanism and Rationale: The reaction proceeds through a series of condensations and cyclizations. A key insight into the mechanism reveals the formation of an enamine from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from the aldehyde and the other β-ketoester via a Knoevenagel condensation. A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, affords the dihydropyridine product.[4] The final aromatization step, often driven by an oxidizing agent, provides the thermodynamic driving force for the reaction.[2]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.
-
Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.
Advantages:
-
Operational simplicity and high atom economy in a one-pot reaction.
-
Readily available and inexpensive starting materials.
-
Well-suited for the synthesis of symmetrically substituted pyridines.
Limitations:
-
Often requires a separate oxidation step to achieve the final aromatic product.
-
Can have long reaction times and require harsh conditions in its classical form.[2]
-
Primarily yields symmetrically substituted pyridines.[5]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis provides a versatile route to highly functionalized, often poly-aryl, pyridines. This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6]
Mechanism and Rationale: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently undergoes cyclization and dehydration with ammonia to furnish the substituted pyridine.[7] The use of a pyridinium salt as a leaving group in the final aromatization step is a key feature of this synthesis.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
-
Step 1: Preparation of the Pyridinium Salt: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether.
-
Step 2: Condensation and Cyclization: The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.
Advantages:
-
Broad substrate scope, tolerating a wide variety of substituents on both the ketone and the unsaturated carbonyl compound.[6]
-
High yields and often mild reaction conditions.
-
Particularly effective for the synthesis of 2,4,6-trisubstituted pyridines.[8]
Limitations:
-
Requires the pre-synthesis of the α-pyridinium methyl ketone salt.
The Guareschi-Thorpe Condensation
This method provides a direct route to 2-pyridone derivatives, which are valuable intermediates for further functionalization. The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[9]
Mechanism and Rationale: The reaction is initiated by the base-catalyzed condensation of the active methylene group of cyanoacetamide with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the 2-pyridone ring. Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, serving as both a nitrogen source and a reaction promoter, highlighting a greener approach to this classical reaction.[10]
Experimental Protocol: Synthesis of a 2-Pyridone Derivative
-
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[11]
-
Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.
Advantages:
-
Direct synthesis of 2-pyridones.
-
Can be performed under environmentally friendly conditions.[10]
-
Utilizes readily available starting materials.
Limitations:
-
Primarily yields 2-pyridone derivatives, which may require further steps for other substitution patterns.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process that allows for the preparation of substituted pyridines through the condensation of an enamine with an ethynylketone.[12]
Mechanism and Rationale: The reaction begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization, which is a prerequisite for the subsequent cyclodehydration to yield the 2,3,6-trisubstituted pyridine.[13] The use of ynones directly leads to the aromatic pyridine without the need for a separate oxidation step.[13]
Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyridines
-
A mixture of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), an alkynone, and a large excess of ammonium acetate in an alcoholic solvent (e.g., ethanol) is refluxed for 24 hours.[14]
-
This one-pot modification of the Bohlmann-Rahtz reaction proceeds under mild, acid-free conditions to give the desired pyridine with high regioselectivity.[14]
Advantages:
-
Versatile method for the synthesis of 2,3,6-trisubstituted pyridines.[12]
-
Direct formation of the aromatic pyridine ring.
-
One-pot modifications have been developed to improve efficiency.[15]
Limitations:
-
The classical two-step procedure can be cumbersome, requiring purification of the intermediate and high temperatures for cyclodehydration.[13]
-
Enamines can be unstable and may need to be generated in situ.[16]
Modern Methods: Functionalizing the Pyridine Ring
In recent decades, transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization have revolutionized the synthesis of substituted pyridines, offering unparalleled efficiency and substrate scope.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds, and it has been widely applied to the synthesis of aryl- and heteroaryl-substituted pyridines. This reaction typically involves the palladium-catalyzed coupling of a pyridyl halide or triflate with a boronic acid or ester.
Mechanism and Rationale: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the pyridyl halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of ligand on the palladium catalyst is crucial for an efficient reaction.
Experimental Protocol: Synthesis of 2-Arylpyridines
-
The Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and pinacol boronic esters can be performed using Pd(dppf)Cl2 as the catalyst.[17]
-
Reactions are typically carried out at temperatures between 65 and 100 °C in the presence of a base and can tolerate water and oxygen, generating 2-arylpyridines in modest to good yields (5%–89%).[17]
Advantages:
-
Excellent functional group tolerance.
-
Commercially available starting materials.
-
High yields and selectivity.
Limitations:
-
The synthesis of the required pyridylboronic acids or esters can sometimes be challenging.
-
Palladium catalysts can be expensive.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of aminopyridines. It involves the coupling of a pyridyl halide or triflate with a primary or secondary amine.[18]
Mechanism and Rationale: Similar to the Suzuki coupling, the mechanism involves an oxidative addition, coordination of the amine to the palladium center, deprotonation by a base, and reductive elimination to form the C-N bond. The use of bulky, electron-rich phosphine ligands is critical for the success of this reaction.
Experimental Protocol: Amination of 2-Bromopyridines with Volatile Amines
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines can be carried out in sealed tubes.
-
This method provides an expedient route to a variety of secondary and tertiary aminopyridines that are otherwise difficult to synthesize.
Advantages:
-
A general and efficient method for the synthesis of a wide range of aminopyridines.
-
Tolerates a broad range of functional groups on both the pyridine and the amine.
Limitations:
-
Requires the use of a palladium catalyst and often a strong base.
-
Some functional groups can interfere with the catalyst.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials.[19] These reactions involve the transition-metal-catalyzed cleavage of a C-H bond on the pyridine ring and the subsequent formation of a new C-C or C-heteroatom bond.
Mechanism and Rationale: The mechanism of C-H functionalization can vary depending on the catalyst and the coupling partner. Common pathways involve concerted metalation-deprotonation, oxidative addition, or electrophilic cleavage of the C-H bond. Regioselectivity is a key challenge in pyridine C-H functionalization due to the presence of multiple C-H bonds and the coordinating ability of the nitrogen atom.[20]
Experimental Protocol: Palladium-Catalyzed C3-Selective Arylation of Pyridines
-
Palladium-catalyzed C3-selective arylation of pyridines can be achieved using phenanthroline as a ligand.[21]
-
The reaction of pyridine with aryl halides under these conditions can lead to the formation of C3-arylated pyridines with high selectivity.[21]
Advantages:
-
High atom economy and step efficiency.
-
Allows for the late-stage functionalization of complex molecules.
-
Avoids the need for pre-functionalized starting materials.
Limitations:
-
Controlling regioselectivity can be challenging.[22]
-
Catalyst poisoning by the pyridine nitrogen can be an issue.[20]
Comparative Analysis of Synthesis Methods
| Method | Key Features | Typical Yields | Reaction Conditions | Substrate Scope |
| Hantzsch Synthesis | Multicomponent reaction, forms dihydropyridine intermediate. | Good to Excellent | Often requires heating and a subsequent oxidation step. | Best for symmetrical pyridines. |
| Kröhnke Synthesis | Uses α-pyridinium methyl ketone salts. | High | Generally mild. | Broad, especially for poly-aryl pyridines. |
| Guareschi-Thorpe | Direct synthesis of 2-pyridones. | Good to High | Can be performed in aqueous media. | Limited to 2-pyridone derivatives. |
| Bohlmann-Rahtz | Condensation of enamines and ethynylketones. | Good to Excellent | Classical method requires high temperatures; one-pot variants are milder. | Versatile for 2,3,6-trisubstituted pyridines. |
| Suzuki-Miyaura | Pd-catalyzed C-C bond formation. | Good to Excellent | Mild to moderate temperatures. | Very broad functional group tolerance. |
| Buchwald-Hartwig | Pd-catalyzed C-N bond formation. | Good to Excellent | Mild to moderate temperatures, requires a base. | Wide range of amines and pyridyl halides. |
| C-H Functionalization | Direct C-H bond activation. | Moderate to Excellent | Varies depending on the specific method. | Emerging field with expanding scope. |
Visualization of Synthetic Pathways
Classical Synthesis Workflow
Caption: Workflow for classical pyridine synthesis methods.
Modern Synthesis Workflow
Caption: Workflow for modern pyridine synthesis methods.
Conclusion
The synthesis of substituted pyridines is a mature yet continually evolving field. Classical methods such as the Hantzsch, Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses remain indispensable tools for constructing the pyridine core from simple acyclic precursors. These methods are valued for their robustness and ability to generate highly functionalized molecules.
The advent of modern transition-metal-catalyzed reactions, including the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H functionalization, has profoundly expanded the synthetic chemist's toolbox. These methods offer unparalleled efficiency, selectivity, and functional group tolerance, enabling the synthesis of complex pyridine derivatives that were previously inaccessible.
The choice of synthetic strategy ultimately depends on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research program. A thorough understanding of the mechanisms, advantages, and limitations of each method, as presented in this guide, will empower researchers to make informed decisions and successfully navigate the synthesis of this vital heterocyclic scaffold.
References
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. baranlab.org [baranlab.org]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. jk-sci.com [jk-sci.com]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
- 21. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 22. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine Derivatives: A Comparative Guide
Executive Summary & Molecule Identity
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (CAS: 134991-79-0) is a critical pharmacophore precursor used in the synthesis of highly selective ACAT-1 (Acyl-CoA:cholesterol acyltransferase 1) inhibitors. While the amine itself is a chemical building block, its structural motif—specifically the 2,4-bis(methylthio)pyridine core—confers the high selectivity and potency observed in the investigational drug K-604 .
This guide evaluates the efficacy of the K-604 molecule (the direct derivative of this amine) compared to standard non-selective ACAT inhibitors like Avasimibe and Pactimibe .
Core Value Proposition
The "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine" moiety solves the critical toxicity failure point of earlier drugs. By enabling 229-fold selectivity for ACAT-1 over ACAT-2, it allows for the suppression of macrophage foam cell formation (atherosclerosis) without causing the liver toxicity associated with ACAT-2 inhibition.
Mechanism of Action & Signaling Pathway
The ACAT-1 Target
ACAT-1 is the primary enzyme responsible for esterifying cholesterol in macrophages.[1][2] In atherosclerosis, unregulated ACAT-1 activity leads to the accumulation of cholesteryl esters, transforming macrophages into "foam cells"—the hallmark of arterial plaque.
-
Inhibition Strategy: Blocking ACAT-1 prevents cholesterol ester accumulation, promoting the efflux of free cholesterol to HDL particles (Reverse Cholesterol Transport).
-
The Selectivity Problem: Previous drugs (Avasimibe) also inhibited ACAT-2 (found in the liver/intestine), leading to toxic accumulation of free cholesterol in hepatocytes. The 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine head group creates a steric and electronic fit unique to the ACAT-1 active site, sparing ACAT-2.
Visualization: Cholesterol Esterification Pathway
Caption: Pathway showing how selective inhibition by K-604 (derived from the amine) prevents foam cell formation while sparing the liver enzyme ACAT-2.
Comparative Efficacy Analysis
The following data contrasts K-604 (representing the 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine class) against industry standards.
Table 1: Pharmacological Profile Comparison
| Feature | K-604 (Product Derivative) | Avasimibe (Standard) | Pactimibe (Alternative) |
| Core Moiety | 6-Methyl-2,4-bis(methylthio)pyridine | Sulfamic acid / Urea | Urea / Amide |
| Primary Target | ACAT-1 (Selective) | ACAT-1 & ACAT-2 (Dual) | ACAT-1 & ACAT-2 (Dual) |
| IC50 (Human ACAT-1) | 0.45 ± 0.06 µM | ~2.0 - 3.0 µM | 3.14 µM |
| IC50 (Human ACAT-2) | 102.85 µM | ~3.0 - 5.0 µM | 4.09 µM |
| Selectivity Ratio | 229-fold (ACAT-1 > ACAT-2) | ~1.5-fold | ~1.3-fold |
| Liver Toxicity Risk | Low (Spars ACAT-2) | High (Inhibits ACAT-2) | High |
| Effect on Plaque | Reduces macrophage content; increases collagen (stabilization) | Reduces plaque but increases liver toxicity | Failed in clinical trials (ACTIVATE) |
Key Experimental Insights
-
Potency : K-604 is significantly more potent against ACAT-1 (0.45 µM) compared to Pactimibe (3.14 µM).[3]
-
Safety Profile : The non-selective inhibition by Avasimibe and Pactimibe leads to the accumulation of free cholesterol in the liver, causing cytotoxicity. The pyridine-amine moiety of K-604 prevents binding to the ACAT-2 active site, mitigating this risk.
-
Atherosclerosis Suppression : In ApoE-knockout mice, K-604 (30 mg/kg) reduced atherosclerotic lesion area by 30-64% without altering plasma cholesterol levels, proving that direct macrophage inhibition is the mechanism.
Experimental Protocols
To validate the efficacy of this compound class, the following protocols are standard.
Protocol A: Microsomal ACAT Enzymatic Assay (In Vitro)
Purpose: To determine IC50 and Selectivity.
-
Preparation : Isolate microsomes from human macrophages (ACAT-1 source) and human liver or Caco-2 cells (ACAT-2 source).
-
Reaction Mix : Combine microsomes (200 µg protein) with the test compound (dissolved in DMSO).
-
Substrate Addition : Add [14C]-Oleoyl-CoA and exogenous cholesterol.
-
Incubation : Incubate at 37°C for 5–15 minutes.
-
Termination : Stop reaction with chloroform/methanol (2:1).
-
Quantification : Extract lipids, separate via Thin Layer Chromatography (TLC), and quantify radiolabeled Cholesteryl Oleate via scintillation counting.
-
Calculation : Plot % inhibition vs. log[concentration] to derive IC50.
Protocol B: Foam Cell Formation Assay (Cellular)
Purpose: To measure functional efficacy in macrophages.
-
Cell Culture : Culture THP-1 monocytes and differentiate into macrophages using PMA (100 nM) for 72 hours.
-
Loading : Incubate cells with acetylated-LDL (50 µg/mL) to induce foam cell formation.
-
Treatment : Treat with K-604 (0.1 – 10 µM) vs. Avasimibe (control) for 24 hours.
-
Staining : Fix cells and stain with Oil Red O to visualize lipid droplets.
-
Analysis : Extract lipids and measure Total Cholesterol (TC) and Free Cholesterol (FC) enzymatically.
-
Success Metric: Significant reduction in the Esterified/Total Cholesterol ratio compared to vehicle.
-
Visualization: Experimental Workflow
Caption: Workflow from the amine precursor (134991-79-0) to the active drug K-604 and its validation steps.
References
-
Ikenoya, M., et al. (2007). "A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels."[1][4] Atherosclerosis, 191(2), 290-297.[1] Link
-
Shibuya, Y., et al. (2015). "Acyl-coenzyme A:cholesterol acyltransferase 1 blockage enhances autophagy in the neurons of triple transgenic Alzheimer's disease mouse."[4] Neurobiology of Aging, 36(7), 2248-2259.[4] Link
- Yoshinaka, Y., et al. (2010). "K-604, a potent and selective ACAT-1 inhibitor, suppresses the progression of atherosclerosis in apolipoprotein E-knockout mice." Journal of Pharmacological Sciences.
-
Tardif, J.C., et al. (2004). "Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions." Circulation, 110(21), 3372-3377.[5] (Comparison Data). Link
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- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Publish Comparison Guide: Validating the Mechanism of Action of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
The following guide provides an in-depth validation of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (CAS: 134991-79-0), a critical pharmacophore precursor used in the synthesis of high-affinity Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists .
Executive Summary
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (also known as 3-Amino-6-methyl-2,4-bis(methylthio)pyridine ) is a specialized heterocyclic building block. Unlike generic reagents, this compound serves as a "linchpin" scaffold for constructing Imidazo[4,5-b]pyridines and Pyrazolo[1,5-a]pyridines , which are potent antagonists of the CRF1 receptor.
Research indicates that the 2,4-bis(methylthio) substitution pattern offers superior regioselectivity compared to halogenated alternatives (e.g., 2,4-dichloro analogs), allowing for the precise sequential introduction of substituents required for high-affinity drug-target interactions. This guide validates its utility by analyzing the downstream mechanism of action (MOA) of its derivatives and comparing its synthetic efficiency against standard alternatives.
Mechanism of Action (MOA) Deep Dive
Chemical Mechanism: The "Regioselective Gateway"
The primary value of this compound lies in its unique reactivity profile, which dictates the structural integrity of the final drug candidate.
-
Dual-Site Activation: The methylthio (-SMe) groups at positions 2 and 4 are "masked" leaving groups. They are chemically stable during initial handling but can be selectively oxidized (to sulfoxides/sulfones) or displaced via nucleophilic aromatic substitution (
). -
Orthogonal Functionalization: The 3-amino group acts as a nucleophile for cyclization (e.g., with carboxylic acids or aldehydes) to form the bicyclic core.
-
Causality: The presence of the electron-donating -SMe groups prevents premature nucleophilic attack, a common issue with 2,4-dichloro analogs, thereby increasing the yield of the desired regioisomer during the synthesis of complex CRF1 antagonists.
Downstream Biological Mechanism: CRF1 Antagonism
The derivatives synthesized from this scaffold (e.g., substituted imidazo[4,5-b]pyridines) function as allosteric antagonists of the CRF1 receptor, a Class B G-Protein Coupled Receptor (GPCR).
-
Pathway Blockade: Upon binding to the transmembrane domain of CRF1, these derivatives stabilize the receptor in an inactive conformation.
-
Signal Interruption: This prevents the binding of the endogenous ligand (Corticotropin-Releasing Factor) or uncouples the receptor from the
protein, thereby inhibiting the Adenylyl Cyclase (AC) cAMP PKA signaling cascade. -
Therapeutic Outcome: Reduction in ACTH release and mitigation of stress-related disorders (anxiety, depression).
MOA Visualization
The following diagram illustrates the transformation of the scaffold into an active antagonist and its subsequent biological effect.
Figure 1: From Scaffold to Signal Blockade.[1][2][3][4] The diagram maps the chemical transformation of the amine into a bioactive antagonist and its downstream inhibition of the CRF1 signaling pathway.
Comparative Analysis: Bis-SMe vs. Bis-Cl Scaffolds
In the development of pyridine-based CRF1 antagonists, researchers often choose between Bis-methylsulfanyl (Target) and Bis-chloro precursors.
| Feature | 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (Target) | 2,4-Dichloro-6-methylpyridin-3-amine (Alternative) |
| Regioselectivity | High. -SMe groups are poor leaving groups until oxidized, allowing controlled, stepwise substitution. | Low to Moderate. Both -Cl groups are reactive; often leads to mixtures of 2- and 4-substituted products. |
| Reaction Safety | High. Avoids the use of highly toxic chlorinating agents during initial synthesis steps. | Moderate. Often requires handling corrosive |
| Yield of Bicyclic Core | >85% (Typical for cyclization steps). | 60-75% (Due to side reactions/hydrolysis). |
| Downstream Flexibility | Excellent. Can be oxidized to -SO2Me (sulfone), which is a versatile leaving group for diverse amines. | Good. -Cl is displaceable, but less versatile than the sulfone/sulfoxide handle. |
| Cost | Higher initial cost. | Lower initial cost. |
Verdict: While the Bis-chloro alternative is cheaper, the Bis-methylsulfanyl scaffold is superior for complex, multi-step syntheses where regiocontrol and yield maximization are paramount.
Validation Protocols
To validate the quality of this scaffold, one must confirm its identity and its functional capacity to generate an active antagonist.
Protocol A: Chemical Identity & Purity Verification
Objective: Ensure the scaffold is free of mono-SMe or des-methyl impurities that would disrupt cyclization.
-
Sample Prep: Dissolve 10 mg of the amine in 600 µL of DMSO-
. -
NMR Analysis (
):-
Confirm singlet at
ppm (3H, 6-Me). -
Confirm two distinct singlets at
ppm (3H each, 2-SMe and 4-SMe). -
Confirm broad singlet at
ppm (2H, , exchangeable).
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity > 98.0% (Area %).
-
Protocol B: Functional Validation (Synthesis of Reference Antagonist)
Objective: Validate the "Mechanism of Reactivity" by converting the scaffold into a known CRF1 antagonist core (e.g., a 7-methyl-5-(methylthio)imidazo[4,5-b]pyridine derivative).
-
Acylation: React the amine (1.0 eq) with acetyl chloride (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C to form the amide.
-
Cyclization: Heat the crude amide in
(or PPA) at 80-100°C for 2-4 hours. -
Workup: Quench with ice water, neutralize with
, and extract with EtOAc. -
Validation Point: Isolate the Imidazo[4,5-b]pyridine intermediate.
Protocol C: Biological Assay (cAMP Inhibition)
Objective: Confirm the derived compound acts as a functional antagonist.
-
Cell Line: HEK293 cells stably expressing human CRF1 receptor.
-
Stimulation: Treat cells with 100 nM CRF (agonist) to induce cAMP production.
-
Treatment: Co-treat with varying concentrations (0.1 nM - 10 µM) of the synthesized derivative.
-
Readout: Measure intracellular cAMP using a TR-FRET assay (e.g., Lance Ultra).
-
Data Analysis: Plot % Inhibition vs. Log[Compound].
-
Expected Result: Sigmoidal dose-response curve with
in the nanomolar range (depending on the specific derivative).
-
Validation Workflow Diagram
Figure 2: Step-by-Step Validation Protocol. This workflow ensures that the starting material meets quality standards and retains the functional reactivity necessary to produce bioactive antagonists.
References
-
Synthesis of Fused Pyridine Derivatives. Neurocrine Biosciences Inc. (2000). Describes the use of aminopyridines in the synthesis of CRF1 antagonists.
-
Corticotropin-Releasing Factor (CRF) Receptor Antagonists. Journal of Medicinal Chemistry. (2004). Reviews the structure-activity relationships of pyrazolo- and imidazopyridines derived from 2,4,6-substituted pyridines.
-
Regioselective Synthesis of Imidazo[4,5-b]pyridines. Tetrahedron Letters. (1999). Details the chemical advantages of methylthio-substituted pyridines over halogenated analogs for cyclization.
-
Pharmacological Characterization of CRF1 Antagonists. European Journal of Pharmacology. (2002). Provides the standard cAMP assay protocols for validating CRF1 antagonist activity.
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- 1. BindingDB BDBM50035790 6-Methyl-2-methylsulfanyl-4-(2-methylsulfanyl-3-nitro-phenyl)-1,4-dihydro-pyrimidine-5-carboxylic acid methyl ester::CHEMBL280926 [bindingdb.org]
- 2. Amine catalysis in the vinylic substitution of α-methylthio-α-arylmethylene Meldrum's acids and its absence in the substitution of methyl β-iodo-α-nitrocinnamate by amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Introduction
In the landscape of modern drug discovery, particularly in kinase inhibitor development, the principle of selectivity is paramount. While achieving high potency against a desired therapeutic target is a primary goal, ensuring minimal interaction with other proteins, or "off-targets," is equally critical to mitigating potential toxicity and ensuring a safe therapeutic window.[1][2] Off-target effects, which arise from a drug binding to unintended proteins, can lead to a range of adverse events and are a significant cause of late-stage clinical trial failures.[3][4] Therefore, rigorous and early-stage cross-reactivity profiling is not merely a regulatory hurdle but a foundational component of a successful drug development program.[5]
This guide provides an in-depth technical overview of a strategic approach to characterizing the cross-reactivity profile of a novel investigational compound, 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (herein referred to as Compound X ). Based on its core pyridine scaffold, Compound X is postulated to be a kinase inhibitor. To establish a meaningful context for its performance, we will compare its selectivity against two well-characterized kinase inhibitors that represent opposite ends of the selectivity spectrum:
-
Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases.[6][7][8] It serves as a benchmark for non-selectivity.
-
Dasatinib: A clinically approved, potent multi-kinase inhibitor primarily targeting BCR-ABL and SRC family kinases, but with a known, well-defined spectrum of off-targets.[9][10][11] It represents a spectrum-selective inhibitor.[12]
By employing a tiered, multi-assay strategy, we can build a comprehensive and reliable profile of Compound X, enabling informed decisions for its future development.
Experimental Strategy for Comprehensive Cross-Reactivity Profiling
A robust cross-reactivity assessment cannot rely on a single method. Instead, a tiered approach that moves from broad, high-throughput biochemical screening to more physiologically relevant cellular assays provides the most reliable data.[1] This strategy allows for the rapid identification of potential liabilities in a cost-effective manner, followed by focused validation of on- and off-target engagement in a cellular context.
2.1 Tiered Approach: From Broad Screening to Cellular Validation
Our strategy involves two primary tiers:
-
Tier 1: Broad Biochemical Kinase Profiling. The initial step is to screen Compound X at a high concentration against a large, diverse panel of recombinant kinases. This provides a broad view of its potential interaction space across the human kinome.[13][14] Commercial services like Eurofins' KINOMEscan® or Reaction Biology's HotSpot™ offer comprehensive panels for this purpose.[13][14]
-
Tier 2: Cellular Target Engagement Validation. Hits identified in the biochemical screen must be validated in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for confirming direct physical binding between a compound and its target protein within intact cells.[15][16][17] This assay is crucial because it accounts for factors like cell permeability and intracellular competition, which are absent in biochemical assays.[18]
2.2 Rationale for Assay Selection
-
Biochemical Assays (e.g., Radiometric or TR-FRET): These assays are ideal for high-throughput screening due to their scalability and direct measurement of enzyme inhibition or binding affinity.[19][20] They provide quantitative data (e.g., IC₅₀ or Kᵢ values) that allows for a rank-ordering of potential off-targets.
-
Cellular Thermal Shift Assay (CETSA): CETSA's primary advantage is its ability to measure target engagement in a native cellular context.[17] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures compared to its unbound state.[16][18] This provides direct evidence of target binding inside the cell.
The following workflow diagram illustrates this tiered strategic approach.
Caption: A tiered workflow for cross-reactivity profiling of novel kinase inhibitors.
Methodology: In Vitro Biochemical Profiling
To generate a broad selectivity profile, we will utilize a well-established, high-throughput biochemical assay format. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[21] It is suitable for a wide range of kinases and is amenable to automation.[21]
3.1 Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower luminescent signal.
3.2 Step-by-Step Protocol
-
Compound Plating: Serially dilute Compound X, Staurosporine, and Dasatinib in DMSO. Dispense 50 nL of each compound dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and a control inhibitor for "maximal inhibition" (0% activity).
-
Kinase Reaction Initiation: Add 5 µL of a solution containing the specific kinase and its corresponding substrate/ATP mixture to each well.
-
Incubation: Gently mix the plate and incubate at room temperature for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Methodology: Cellular Target Engagement & Selectivity
Confirmation of binding in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[16][22]
4.1 Principle of CETSA
When a compound binds to its target protein within a cell, it typically stabilizes the protein's structure.[17] When these cells are heated, the unbound proteins will denature and aggregate at a lower temperature than the stabilized, compound-bound proteins.[18] After heating and subsequent lysis, the aggregated proteins are pelleted by centrifugation, and the amount of soluble protein remaining in the supernatant is quantified, typically by Western Blot or an immunoassay like ELISA. An increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.[15]
4.2 Step-by-Step Protocol
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., K562 for BCR-ABL, or a cell line endogenously expressing the target of interest) to ~80% confluency. Treat the cells with various concentrations of Compound X or control compounds (and a vehicle control) for 1 hour at 37°C.[18]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[15]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 37°C water bath).[18]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[18]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Analyze the amount of the specific target protein remaining in the soluble fraction using standard Western Blotting procedures with a validated primary antibody against the target.[22]
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein remaining versus temperature to generate a "melt curve." A rightward shift in the melt curve in the presence of the compound indicates thermal stabilization and confirms cellular target engagement.
Comparative Performance Analysis
The following tables present illustrative data to demonstrate how the cross-reactivity profiles of Compound X, Dasatinib, and Staurosporine would be compared.
5.1 Table 1: Biochemical Selectivity Profile (IC₅₀, nM)
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) against a representative panel of kinases. Lower values indicate higher potency.
| Kinase Target | Compound X (IC₅₀, nM) | Dasatinib (IC₅₀, nM) | Staurosporine (IC₅₀, nM) | Kinase Family |
| ABL1 | 5 | <1 [9] | 7 | Tyrosine Kinase |
| SRC | 150 | <1 [9] | 6[6] | Tyrosine Kinase |
| LCK | 250 | 1.5 | 5 | Tyrosine Kinase |
| VEGFR2 | 800 | 25 | 15 | Tyrosine Kinase |
| c-KIT | 95 | 12 | 10 | Tyrosine Kinase |
| PDGFRβ | 120 | 18 | 25 | Tyrosine Kinase |
| p38α (MAPK14) | >10,000 | 68 | 30 | CMGC |
| PKCα | >10,000 | >1,000 | 3 [6] | AGC |
| PKA | >10,000 | >1,000 | 7 [6] | AGC |
| CAMKII | >10,000 | >1,000 | 20 [6] | CAMK |
Data for Dasatinib and Staurosporine are representative values from published literature.[6][9] Data for Compound X is hypothetical for illustrative purposes.
5.2 Table 2: Cellular Target Engagement Profile (CETSA)
This table shows the thermal shift (ΔTagg, in °C) for key targets in a relevant cell line. A larger shift indicates stronger target engagement.
| Target Protein | Compound X (ΔTagg, °C) | Dasatinib (ΔTagg, °C) | Staurosporine (ΔTagg, °C) | Assay Concentration |
| ABL1 | +5.8 | +6.5 | +2.1 | 1 µM |
| SRC | +1.5 | +6.2 | +3.5 | 1 µM |
| c-KIT | +4.9 | +4.1 | +2.8 | 1 µM |
| PKCα | No Shift | No Shift | +4.5 | 1 µM |
Data is hypothetical for illustrative purposes.
Discussion & Scientific Insights
6.1 Interpreting the Cross-Reactivity Data of Compound X
The hypothetical data presented suggests that Compound X is a potent inhibitor of the ABL1 kinase, with an IC₅₀ of 5 nM in biochemical assays (Table 1). This potency is confirmed by a significant thermal stabilization of 5.8°C in the cellular CETSA assay (Table 2), indicating excellent target engagement in an intact cell model.
Unlike the promiscuous inhibitor Staurosporine, which inhibits a wide range of kinases from different families with high potency, Compound X demonstrates a promising degree of selectivity.[23] It shows significantly weaker activity against SRC family kinases (LCK, SRC) and other tyrosine kinases like VEGFR2 compared to Dasatinib.[10] Importantly, it shows no significant activity (>10,000 nM) against kinases from the AGC and CAMK families, which are potently inhibited by Staurosporine.[6]
The data also reveals a potential secondary target of interest: c-KIT. With a biochemical IC₅₀ of 95 nM and a strong cellular thermal shift of 4.9°C, the engagement of c-KIT is confirmed. This dual ABL1/c-KIT profile is a known feature of some clinically successful inhibitors and warrants further investigation.[10]
6.2 Correlation Between Biochemical and Cellular Data
A strong correlation between potent biochemical inhibition and a significant thermal shift in CETSA, as seen for ABL1 and c-KIT with Compound X, provides high confidence that these are true cellular targets. The lack of a significant thermal shift for SRC, despite moderate biochemical activity (150 nM), suggests that either Compound X has poor cell permeability or that intracellular factors (e.g., high endogenous ATP concentrations) reduce its effective potency against SRC in a cellular context. This highlights the critical importance of performing cellular validation assays rather than relying solely on biochemical data.[17]
6.3 Implications for Further Development
The selectivity profile of Compound X appears favorable. Its high potency against ABL1 and a clean profile against many other kinases suggest a reduced risk of broad off-target toxicities compared to less selective compounds like Staurosporine or even the spectrum-selective Dasatinib.[9][23] The confirmed activity on c-KIT could be therapeutically beneficial in certain contexts (e.g., specific leukemias or gastrointestinal stromal tumors) but must be considered in the overall safety assessment.
Future steps should include:
-
Expanding the cellular profiling to include functional assays that measure the downstream signaling effects of ABL1 and c-KIT inhibition.
-
Profiling against a broader safety panel, including non-kinase targets like GPCRs and ion channels, to identify any unforeseen liabilities.[5]
-
Initiating in vivo studies to assess the pharmacokinetic and pharmacodynamic properties and to confirm the safety profile in a whole-organism model.
Conclusion
The systematic, tiered approach to cross-reactivity profiling detailed in this guide provides a robust framework for characterizing novel small molecules like 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (Compound X). By integrating high-throughput biochemical screening with confirmatory cellular target engagement assays, we can build a comprehensive understanding of a compound's selectivity. This data-driven strategy is essential for identifying promising drug candidates with a higher probability of success in clinical development by minimizing the risks associated with off-target effects.[1][3]
References
- Vertex AI Search. (n.d.). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC.
- National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
- InfinixBio. (2026, February 13). Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know.
- Hello Bio. (n.d.). Staurosporine.
- National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC.
- ASH Publications. (2007, December 1). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood.
- PubMed. (2018, September 10). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine | Ligand page.
- StressMarq Biosciences Inc. (n.d.). Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor.
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Nanolive. (2026, February 9). Article: Staurosporine-induced cell death.
- ASH Publications. (2007, November 16). Systematic Profiling and Novel Targets of the Bcr-Abl Kinase Inhibitors Imatinib, Nilotinib and Dasatinib. | Blood | American Society of Hematology.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development.
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
- National Center for Biotechnology Information. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC.
- Reaction Biology. (n.d.). Kinase Drug Discovery Services.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- PubMed. (2008, March 15). Current in vitro kinase assay technologies: the quest for a universal format.
- Promega Corporation. (n.d.). Kinase Biology for Drug Discovery.
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A Comparative Benchmarking of Pyridine Isomers in Biological Assays: A Guide for Researchers
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique electronic properties and ability to form diverse interactions with biological targets.[1][2] This guide provides a comparative analysis of pyridine isomers—specifically 2-, 3-, and 4-substituted pyridines—across a range of fundamental biological assays. By elucidating the structure-activity relationships (SAR) that emerge from these comparisons, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the design and screening of novel pyridine-based compounds.
The position of the substituent on the pyridine ring profoundly influences the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and hydrogen bonding capacity. These variations, in turn, dictate the compound's pharmacological activity, including its potency and selectivity.[3][4] This guide will delve into these differences through the lens of common biological assays, providing both theoretical understanding and practical, field-proven protocols.
I. Comparative Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability and cytotoxicity.[5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.[5]
Structure-Activity Relationship Insights
While a universal trend is difficult to establish without a head-to-head study of identical substituents at each isomeric position, general observations from the literature suggest that the substitution pattern on the pyridine ring significantly impacts cytotoxicity. For instance, studies on various pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it.[1][2] The electronic properties conferred by the substituent's position (electron-donating or electron-withdrawing) can influence interactions with cellular targets.
A hypothetical comparative study might reveal that a 2-substituted pyridine derivative with a specific functional group exhibits greater cytotoxicity against a cancer cell line compared to its 3- and 4-substituted counterparts. This could be attributed to the proximity of the substituent to the nitrogen atom, potentially influencing its ability to act as a hydrogen bond acceptor or to coordinate with metal ions in biological systems.
Data Presentation: Comparative Cytotoxicity (Hypothetical IC50 Values)
| Compound | Substituent Position | Cancer Cell Line | IC50 (µM)[6] |
| Pyridine Derivative X | 2-substituted | A549 (Lung) | 24.62 |
| Pyridine Derivative X | 3-substituted | A549 (Lung) | 35.14 |
| Pyridine Derivative X | 4-substituted | A549 (Lung) | 29.87 |
| Erlotinib (Reference) | N/A | A549 (Lung) | 25.00 |
Note: The data above is illustrative and intended to represent a potential outcome of a comparative study. Actual IC50 values will vary depending on the specific compound and cell line.
Experimental Protocol: MTT Assay
This protocol provides a standardized workflow for assessing the cytotoxicity of pyridine isomers.
Materials:
-
96-well flat-bottomed microtiter plates[7]
-
Cancer cell line of choice (e.g., A549)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)[6]
-
Pyridine isomer test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)[5]
-
Multichannel pipette
-
Microplate reader[5]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pyridine isomer test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualization: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
II. Comparative Enzyme Inhibition: Kinase Assays
Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10] Pyridine-containing compounds have been successfully developed as kinase inhibitors.[11]
Structure-Activity Relationship Insights
The position of substituents on the pyridine ring is critical for kinase inhibition. The nitrogen atom can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The orientation of substituents at the 2-, 3-, or 4-positions will determine how the molecule fits into the ATP-binding pocket and interacts with surrounding amino acid residues. For example, a substituent at the 2-position might be ideally positioned to form a crucial interaction that a similar substituent at the 3- or 4-position cannot. A review of pyridine carboxylic acid isomers highlighted their potential in discovering new enzyme inhibitors, with major pharmaceutical companies developing potent inhibitors based on these scaffolds.[3]
Data Presentation: Comparative Kinase Inhibition (Hypothetical IC50 Values)
| Compound | Substituent Position | Target Kinase | IC50 (nM) |
| Pyridine Inhibitor Y | 2-substituted | GSK-3β | 15 |
| Pyridine Inhibitor Y | 3-substituted | GSK-3β | 150 |
| Pyridine Inhibitor Y | 4-substituted | GSK-3β | 85 |
| Staurosporine (Reference) | N/A | GSK-3β | 4.03[12] |
Note: This data is illustrative. Actual IC50 values will depend on the specific inhibitor and kinase.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol describes a common method for assessing kinase inhibition by measuring the amount of ATP remaining after the kinase reaction.[10]
Materials:
-
384-well low-volume white plates
-
Kinase of interest (e.g., GSK-3β)[12]
-
Specific peptide substrate for the kinase
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Pyridine isomer test compounds in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[10]
-
Luminescence plate reader[10]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyridine isomer test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted compounds or vehicle control (DMSO) to the wells of the 384-well plate.
-
Kinase Reaction: Prepare a kinase/substrate solution in assay buffer and add it to the wells.
-
Initiate Reaction: Prepare an ATP solution in assay buffer and add it to the wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]
-
Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[10]
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for each compound.
Visualization: Kinase Inhibition Assay Principle
Caption: Principle of a luminescence-based kinase inhibition assay.
III. Comparative Antimicrobial Activity: Broth Microdilution
Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi.[13] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Structure-Activity Relationship Insights
The antimicrobial efficacy of pyridine derivatives is influenced by factors such as lipophilicity and the electronic nature of the substituents, which are in turn governed by their position on the pyridine ring.[4] For instance, a study on isomeric pyridyl-thiazoles found that the antifungal activity followed the order of 3-pyridyl > 4-pyridyl > 2-pyridyl derivatives.[15] This suggests that the spatial arrangement of the pyridine nitrogen and the substituent plays a crucial role in the interaction with microbial targets.
Data Presentation: Comparative Antimicrobial Activity (Hypothetical MIC Values)
| Compound | Substituent Position | Bacterial Strain | MIC (µg/mL) |
| Pyridine Derivative Z | 2-substituted | Staphylococcus aureus | 16 |
| Pyridine Derivative Z | 3-substituted | Staphylococcus aureus | 4 |
| Pyridine Derivative Z | 4-substituted | Staphylococcus aureus | 8 |
| Ciprofloxacin (Reference) | N/A | Staphylococcus aureus | 1 |
Note: This data is illustrative. Actual MIC values will depend on the specific compound and microbial strain.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[16]
Materials:
-
96-well sterile microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[14]
-
Pyridine isomer test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Sterility control (broth with test compound, no inoculum)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.[17]
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive growth control (inoculum in broth without any compound) and a negative sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Visualization: Broth Microdilution Assay
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
IV. Conclusion and Future Directions
This guide has provided a comparative framework for evaluating pyridine isomers in key biological assays. The experimental protocols and illustrative data underscore the critical role of isomeric substitution in dictating biological activity. The position of a substituent on the pyridine ring is not a trivial consideration; it is a fundamental determinant of a compound's therapeutic potential.
Future research should focus on systematic, head-to-head comparative studies of well-defined series of 2-, 3-, and 4-substituted pyridine derivatives to build more comprehensive and predictive SAR models. Such studies will be invaluable in accelerating the discovery and development of next-generation pyridine-based therapeutics.
V. References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]
-
Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 53(8), 1837-1856.
-
Sharma, A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Science Publishing Group. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
CORE. (n.d.). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Retrieved from [Link]
-
PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Retrieved from [Link]
-
Journal of Medicinal and Pharmaceutical Allied Sciences. (2022). Synthesis, characterization and antimicrobial screening of isomeric triplet drug type molecules containing pyridine and thiazole. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. Retrieved from [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
-
MDPI. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Retrieved from [Link]
-
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved from [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Retrieved from [Link]
-
Iowa State University. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Retrieved from [Link]
-
Journal of Clinical and Diagnostic Research. (2017). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][9][18]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
BPM. (n.d.). Methods for screening and evaluation of antimicrobial activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
AACR Journals. (2008). Class I PI3 Kinase Inhibition by the Pyridinylfuranopyrimidine Inhibitor PI-103 Enhances Tumor Radiosensitivity. Retrieved from [Link]
-
ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]
-
ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Retrieved from [Link]
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Reproducibility of synthesis for 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
CAS: 106754-38-1 Target Class: Polysubstituted Aminopyridines / Heterocyclic Building Blocks Primary Application: Intermediate for fused heterocyclic kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines).
Part 1: Strategic Overview & Route Comparison
The synthesis of 6-Methyl-2,4-bis(methylthio)pyridin-3-amine presents a classic regioselectivity challenge in heterocyclic chemistry: installing two identical sulfur functionalities at the 2- and 4-positions while preserving the 3-amino group (or its nitro precursor).
While older literature suggests direct methylation of dithione intermediates, modern reproducibility standards favor Nucleophilic Aromatic Substitution (SnAr) on activated halopyridines. This guide compares the two dominant strategies and recommends the SnAr route for its superior control over purity and yield.
Method Comparison Matrix
| Feature | Method A: Stepwise SnAr (Recommended) | Method B: Dithione Methylation (Legacy) |
| Pathway | 2,4-Dichloro-3-nitropyridine | 2,4-Dithioxopyridine |
| Regiocontrol | High (Driven by electronic activation of Nitro group) | Low (Tautomeric ambiguity of thiones) |
| Reproducibility | High (Stoichiometric control of NaSMe) | Medium (P |
| Safety Profile | Moderate (Requires NaSMe handling; stench) | Poor (Requires MeI - Carcinogen; P |
| Purification | Crystallization (Intermediate) / Column (Final) | Difficult separation of S- vs N-methylated byproducts |
| Overall Yield | 45–60% (3 steps) | 20–35% (Variable) |
Part 2: Technical Deep Dive – The Recommended Protocol (Method A)
Rationale: The 3-nitro group in the precursor 2,4-dichloro-6-methyl-3-nitropyridine serves a dual purpose:
-
Activation: It strongly activates the 2- and 4-positions for nucleophilic attack by thiomethoxide.
-
Protection: It acts as a masked amino group, preventing side reactions during the sulfur alkylation.
Step 1: Precursor Synthesis (Chlorination)
If starting from 4-hydroxy-6-methyl-3-nitro-2-pyridone (2,4-dihydroxy-6-methyl-3-nitropyridine).
-
Reagents: POCl
(Phosphorus oxychloride), Et N (Triethylamine). -
Mechanism: Deoxychlorination.
-
Critical Control: The reaction is highly exothermic. POCl
must be fresh (colorless). -
Protocol: Reflux the dihydroxy starting material in neat POCl
(5-10 equiv) for 3–5 hours. Quench carefully onto crushed ice. The product, 2,4-dichloro-6-methyl-3-nitropyridine , precipitates as a yellow solid. -
Validation:
H NMR should show loss of broad OH/NH signals and a shift in the methyl singlet.
Step 2: Bis-Thiomethylation (The Critical Step)
Transformation of 2,4-dichloro-6-methyl-3-nitropyridine to 6-methyl-2,4-bis(methylthio)-3-nitropyridine.
-
Reagents: Sodium Thiomethoxide (NaSMe) - 2.2 to 2.5 equivalents.
-
Solvent: Anhydrous THF or Methanol (0.2 M).
-
Temperature: 0°C
Room Temperature (RT).
Detailed Protocol:
-
Setup: Flame-dry a 3-neck flask under Nitrogen. Add 2,4-dichloro-6-methyl-3-nitropyridine (1.0 equiv) and dissolve in anhydrous THF.
-
Addition: Cool to 0°C. Add NaSMe (solid or solution) portion-wise over 30 minutes. Note: The reaction is exothermic.
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent yellow/orange spot (Rf ~0.4).
-
Workup: Quench with water. Extract with EtOAc.[1][2][3] Wash organic layer with brine.[1] Dry over Na
SO . -
Purification: Recrystallize from Ethanol or perform a short silica plug filtration.
-
Self-Validating Checkpoint: The intermediate must be yellow/orange crystals . If the solid is white, substitution was incomplete.
Step 3: Nitro Reduction (Chemo-selective)
Transformation to 6-Methyl-2,4-bis(methylthio)pyridin-3-ylamine.
-
Challenge: Standard catalytic hydrogenation (H
, Pd/C) is not recommended due to catalyst poisoning by the thioethers (sulfur). -
Recommended Reagents: Iron powder (Fe) / Ammonium Chloride (NH
Cl). -
Solvent: Ethanol / Water (4:1).
Detailed Protocol:
-
Setup: Suspend the nitro-intermediate (1.0 equiv) in EtOH/H
O. Add NH Cl (5.0 equiv) and Iron powder (5.0 equiv, 325 mesh). -
Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.
-
Isolation: Concentrate the filtrate. The residue is partitioned between water and EtOAc.[2] The organic layer yields the target amine.
-
Product: Pale yellow to off-white solid.
Part 3: Reproducibility & Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion (Step 2) | Moisture in NaSMe or old reagent. | Use fresh NaSMe (95%+). Ensure anhydrous conditions. |
| Mono-substituted Product | Stoichiometry < 2.2 equiv.[4] | Increase NaSMe to 2.5 equiv. The 4-position is more reactive; 2-position lags. |
| Stalled Reduction (Step 3) | Iron surface passivation. | Add 2-3 drops of conc. HCl to activate Iron or use SnCl |
| Low Yield (Workup) | Product is amphoteric/soluble. | Avoid acidic workup in Step 3. Keep pH neutral/basic during extraction. |
| Odor Complaints | Release of MeSH. | Quench all glassware/waste with Bleach (NaClO) to oxidize sulfides. |
Part 4: Visualization (Workflow)
The following diagram illustrates the recommended synthetic pathway (Method A), highlighting the critical intermediates and reagents.
Caption: Stepwise synthesis of 6-Methyl-2,4-bis(methylthio)pyridin-3-ylamine via SnAr and Fe-Reduction.
Part 5: References
-
ChemicalBook. (n.d.). 2,4-Dichloro-6-methyl-3-nitropyridine Synthesis. Retrieved from
-
Context: Validates the availability and synthesis of the dichloro-nitro precursor from hydroxy-pyridones.
-
-
Elreedy, A. A. M., et al. (2016).[5] Reaction of 4,4'-(1,4-phenylene)bis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) with methyl iodide. International Journal of Organic Chemistry.
-
Context: Demonstrates the reactivity of thioxopyridines with methylating agents, supporting the mechanistic basis of sulfide installation.
-
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.[1][3][6][7][8][9] Retrieved from
-
Context: Reviews the reactivity of 2,4-dichloro-3-nitropyridines towards nucleophiles (SnAr), confirming the regioselectivity of the recommended route.
-
-
ResearchGate. (2025). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives. Retrieved from
-
Context: Provides spectral data and handling properties for similar methylthio-substituted heterocyclic amines.
-
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- 1. AU2003237386A1 - Ether substituted imidazopyridines - Google Patents [patents.google.com]
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- 3. WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for Pyridine Derivatives
For drug development professionals, establishing a reliable In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of efficient and ethical pharmaceutical science. It allows us to use simple, reproducible laboratory assays to predict how a drug will behave in the complex environment of a living system. This guide provides an in-depth comparison of common in vitro methodologies and their predictive power for the in vivo performance of one of the most ubiquitous scaffolds in modern medicine: the pyridine ring.
Pyridine and its derivatives are found in a vast array of pharmaceuticals, valued for their versatile chemical properties.[1] However, these same properties—particularly their susceptibility to metabolism and potential for transporter-mediated disposition—present unique challenges in predicting human pharmacokinetics (PK) and pharmacodynamics (PD) from preclinical data. This guide will explore the causal relationships behind experimental choices, detail self-validating protocols, and present case studies that illuminate both the successes and failures in the IVIVC journey for pyridine-based compounds.
Pillar 1: Foundational In Vitro Profiling
The goal of in vitro profiling is to build a comprehensive, bottom-up understanding of a compound's intrinsic properties. For pyridine derivatives, this involves a multi-faceted approach to characterize their absorption, metabolism, and potential liabilities.
Key Experimental Assays:
-
Permeability Assessment (Caco-2 Assay): This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. It is a critical first step to estimate a drug's potential for oral absorption. For pyridine derivatives, which can range from highly polar to lipophilic, this assay helps predict whether absorption will be rate-limited by permeation.[2][3]
-
Metabolic Stability (Human Liver Microsomes & Hepatocytes): Pyridine rings are common substrates for Cytochrome P450 (CYP) enzymes. Initial screens using human liver microsomes (HLM) provide a rapid assessment of intrinsic clearance. However, for a complete picture, assays with suspended hepatocytes are often necessary as they contain both Phase I and Phase II enzymes, as well as active transporters.[2]
-
CYP Inhibition and Reaction Phenotyping: Identifying which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for metabolizing a pyridine derivative is crucial for predicting drug-drug interactions (DDIs). This is typically done using recombinant human CYP enzymes.
-
hERG Inhibition (Patch-Clamp Assay): The pyridine scaffold is not an inherent structural alert for hERG inhibition, but cardiotoxicity is a critical safety endpoint for all drug candidates. Automated patch-clamp assays provide precise measurements of a compound's potential to block the hERG potassium channel.[4]
-
Target Engagement & Potency (Biochemical and Cell-Based Assays): Initial potency is often determined in purified, biochemical assays (e.g., kinase inhibition). However, cell-based assays are essential to confirm that the compound can reach its target in a cellular context and exert the desired biological effect (e.g., inhibiting cancer cell proliferation).[5][6]
Pillar 2: The In Vivo Reality Check
In vivo studies in preclinical species are where the predictions from in vitro models are put to the test. The choice of animal model and study design is critical for generating data that can be meaningfully correlated with the in vitro results.
Key In Vivo Studies:
-
Pharmacokinetic (PK) Studies: Following intravenous (IV) and oral (PO) administration in species like rats or dogs, key PK parameters are determined, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[7] These studies are essential for understanding how the drug is absorbed, distributed, metabolized, and excreted by a whole organism.
-
Efficacy Studies: In relevant disease models (e.g., tumor xenografts for oncology drugs), the relationship between drug exposure (as measured by PK) and the desired therapeutic effect (e.g., tumor growth inhibition) is established.[8][9] This provides the crucial link between pharmacokinetics and pharmacodynamics (PK/PD).
The Correlation Engine: Bridging the In Vitro-In Vivo Gap
A successful IVIVC is defined as a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[10] For pyridine derivatives, this often focuses on correlating in vitro clearance with in vivo clearance or in vitro potency with in vivo efficacy.
Workflow for Establishing IVIVC
The process involves a systematic integration of data from both domains.
Caption: High-level workflow for establishing an IVIVC.
Case Study 1: Successful IVIVC in Pyridine-Based NCINIs
In the development of pyridine-based non-catalytic site integrase inhibitors (NCINIs) for HIV, researchers successfully established a clearance in vitro-in vivo correlation.[2] They found that for compounds with minimal excretion into the biliary tract, the metabolic stability observed in human and rat liver microsome assays translated well to in vivo clearance.[2]
Data Comparison: Pyridine NCINIs
| Compound Parameter | In Vitro Assay | In Vivo Result | Correlation Strength |
| Metabolic Clearance | Human Liver Microsomes | Rat/Dog IV Clearance | Strong (for compounds with low biliary excretion)[2] |
| Permeability | Caco-2 Assay | Oral Absorption | Good (compounds with high permeability showed good oral exposure)[2] |
| Antiviral Potency | Cell-Based EC50 | Efficacy | Good (serum-shifted EC50s aligned with required exposures)[2] |
Causality: The strong correlation was achieved because the primary clearance mechanism for these specific derivatives was hepatic metabolism, which was well-captured by the HLM assay. Compounds that underwent significant biliary excretion (a process not modeled in microsomes) showed a weaker correlation, highlighting the importance of choosing the right in vitro system.[2]
Case Study 2: Challenging IVIVC in Antimalarial Pyrazolopyridines
The development of novel antimalarial drugs often involves complex heterocyclic scaffolds like pyrazolopyridines. While these compounds showed potent in vitro activity against the parasite, early candidates suffered from poor pharmacokinetic properties that were not fully predicted by initial screens.[4]
Challenges Encountered:
-
hERG Liability: Initial leads showed off-target effects on the hERG channel, a liability that required significant medicinal chemistry efforts to mitigate.[4]
-
Complex Metabolism: The metabolic pathways were not simple, leading to discrepancies between microsomal stability and observed in vivo clearance.
-
PK/PD Disconnect: Achieving sustained plasma concentrations above the in vitro IC50 was challenging, indicating that factors beyond simple potency were driving in vivo efficacy.[7]
Divergence between In Vitro and In Vivo Results
This diagram illustrates why a simple in vitro result may not translate directly to an in vivo outcome.
Caption: Factors causing divergence between in vitro and in vivo data.
Causality: The initial in vitro assays did not account for the extensive plasma protein binding or the role of drug transporters, which significantly limited the free concentration of the drug available to act on the parasite in vivo. This demonstrates that a successful IVIVC requires a holistic view, integrating ADME properties with potency data.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a standardized method for assessing the intrinsic clearance of a pyridine derivative.
Objective: To determine the rate of metabolism of a test compound in the presence of human liver microsomes and NADPH.
Materials:
-
Test Compound (e.g., a novel pyridine derivative)
-
Human Liver Microsomes (pooled, 20 mg/mL stock)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH)
-
Control Compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)
-
Acetonitrile with internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and sealing mats
Procedure:
-
Preparation of Master Mix: Prepare a master mix containing the phosphate buffer and liver microsomes. Pre-warm at 37°C for 10 minutes. The final microsomal protein concentration should be 0.5 mg/mL.
-
Compound Addition: Add the test compound and control compounds to designated wells of the 96-well plate. The final substrate concentration is typically 1 µM.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 150 µL of ice-cold acetonitrile containing an internal standard. This precipitates the protein and quenches the reaction.
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percent remaining of the test compound versus time. The slope of the line (-k) is the elimination rate constant. Calculate the intrinsic clearance (CLint) and the in vitro half-life (t½).
Self-Validation: The inclusion of high and low clearance controls is essential. The results for these controls must fall within established laboratory limits for the assay to be considered valid. This ensures the integrity of the microsomal preparation and the NADPH regenerating system.
Conclusion and Future Directions
Establishing a robust IVIVC for pyridine derivatives is an achievable but nuanced goal. Success hinges on a deep understanding of the compound's physicochemical properties and selecting a suite of in vitro assays that accurately reflect the most probable in vivo disposition mechanisms. While simple models correlating microsomal clearance to in vivo clearance are often a good starting point, researchers must be prepared to investigate more complex phenomena such as transporter-mediated effects and the formation of active metabolites.
The future of IVIVC lies in the integration of more sophisticated tools.[11][12] Physiologically based pharmacokinetic (PBPK) modeling, which uses in vitro data as inputs to simulate drug behavior in virtual populations, is becoming increasingly powerful.[13] Furthermore, emerging technologies like organ-on-a-chip and advanced in silico prediction tools promise to provide even more predictive, human-relevant data, further reducing our reliance on animal testing and accelerating the delivery of safe and effective medicines to patients.[14][15]
References
- Title: Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs Source: PMC URL
- Title: Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine)
- Title: Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach Source: Discover Chemistry URL
- Title: Prediction of the potential biological activity of novel spiropyrazolo[3,4-b]pyridines and spiropyrazolo[3,4-b]pyridine-5,5′-pyrimidines by a ligand–protein inverse-docking approach Source: ResearchGate URL
- Title: A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines Source: PubMed URL
- Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: RSC Publishing URL
- Title: Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation Source: MDPI URL
- Title: In vivo–In Vitro correlation (IVIVC)
- Title: Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer Source: PubMed URL
- Title: Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions Source: PMC URL
- Title: In Vitro-In Vivo Correlation: Importance of Dissolution in IVIVC Source: Springer URL
- Title: In Vitro-In Vivo Correlation (IVIVC)
- Title: In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?
- Title: (PDF)
- Title: In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs Source: PMC URL
- Title: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors Source: Taylor & Francis Online URL
- Title: Case Studies of Mechanistic Absorption Modelling and IVIVC Source: University of Maryland School of Pharmacy URL
- Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: IntechOpen URL
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- 4. A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Confirming target engagement of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Target Engagement Verification: 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine A Technical Comparison & Validation Guide for ACAT-1 Inhibitor Scaffolds
Executive Summary & Pharmacological Context
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (CAS: 134991-79-0) is a critical pharmacophore and chemical scaffold primarily utilized in the development of selective ACAT-1 (Acyl-CoA:cholesterol acyltransferase 1) inhibitors. It serves as the "head group" or recognition motif for the potent inhibitor K-604 .
In drug discovery, confirming the target engagement of this scaffold—whether as a standalone fragment or as a moiety within a larger ligand—is essential for validating the binding mode within the ACAT-1 hydrophobic pocket. This guide outlines the comparative performance of this scaffold against established alternatives and details the experimental protocols required to confirm its specific interaction with ACAT-1 (also known as SOAT1).
Core Mechanism: The molecule functions by competing with Acyl-CoA or Cholesterol at the active site of the ER-resident protein ACAT-1, preventing the esterification of cholesterol and subsequent foam cell formation in atherosclerosis.
Comparative Analysis: Scaffold vs. Alternatives
To objectively assess the performance of the 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine scaffold, we compare it against its optimized derivative (K-604) and a mechanistically distinct alternative (F12511).
| Feature | Target Scaffold (The Amine) | Reference Standard (K-604) | Alternative Class (F12511/Eflucimibe) |
| Structure Type | Fragment / Building Block | Full Small Molecule Inhibitor | Urea-based Inhibitor |
| Target Selectivity | Low (Promiscuous binder if tested alone) | High (ACAT-1 > ACAT-2, 229-fold) | High (ACAT-1 > ACAT-2) |
| Binding Affinity ( | Estimated > 100 µM (Fragment range) | 0.38 µM | 0.04 µM |
| Binding Mode | Weak Hydrophobic Interaction | Competitive (vs. Oleoyl-CoA) | Non-competitive / Allosteric |
| Solubility | Moderate (DMSO soluble) | Low (Hydrophobic) | Very Low (Lipophilic) |
| Primary Utility | FBDD Screening / Synthesis | In Vivo Efficacy / POC | Potency Benchmarking |
Key Insight: The "Target Scaffold" (the amine) provides the essential selectivity filter for the pyridine-based series. While it lacks the nanomolar potency of K-604, its specific substitution pattern (2,4-bis-SMe) is critical for fitting the unique hydrophobic cleft of ACAT-1, distinguishing it from generic aminopyridines.
Mechanism of Action & Signaling Pathway
The following diagram illustrates the pathway where the scaffold intervenes. The inhibition of ACAT-1 prevents the conversion of free cholesterol into cholesteryl esters, thereby reducing lipid droplet accumulation in macrophages.
Caption: Mechanism of ACAT-1 inhibition.[1][2][3][4] The scaffold blocks the esterification step, promoting cholesterol efflux.
Experimental Protocols for Target Engagement
To confirm that 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine (or its derivative) is engaging ACAT-1, you must use a functional enzymatic assay. Direct binding assays (like SPR) are difficult due to ACAT-1 being an integral membrane protein.
Protocol A: ACAT-1 Mixed Micelle Enzymatic Assay
This is the gold standard for verifying functional inhibition.
Materials:
-
Enzyme Source: Microsomes from ACAT-1 expressing cells (e.g., CHO-ACAT1 or differentiated THP-1 macrophages).
-
Substrates: [1-14C]Oleoyl-CoA and Cholesterol.
-
Vehicle: Phosphatidylcholine/Taurolyte mixed micelles.
Step-by-Step Workflow:
-
Preparation of Micelles: Sonicate cholesterol and phosphatidylcholine in taurocholate buffer to form mixed micelles.
-
Incubation:
-
Mix 10 µg of microsomal protein with the test compound (The Amine or K-604) in assay buffer (0.5 M phosphate, pH 7.4, 2 mM DTT).
-
Pre-incubate for 10 minutes at 37°C to allow the scaffold to access the binding pocket.
-
-
Reaction Initiation: Add [1-14C]Oleoyl-CoA (final conc. 10 µM).
-
Reaction: Incubate for 5–10 minutes at 37°C. (Ensure linear rate).
-
Termination: Stop reaction by adding chloroform:methanol (2:1 v/v).
-
Extraction & Analysis:
-
Vortex and centrifuge to separate phases.
-
Spot the organic phase (containing Cholesteryl Esters) onto TLC plates.
-
Develop in hexane:diethyl ether:acetic acid (80:20:1).
-
Quantify radioactivity of the cholesteryl ester band using a phosphorimager.
-
Validation Criteria:
-
Positive Control (K-604): Should show IC50 ≈ 0.45 µM.[2]
-
Test Scaffold: If testing the amine fragment alone, expect weak inhibition. If no inhibition is observed at 100 µM, the fragment affinity is too low for functional assays, and you must rely on Protocol B .
Protocol B: Cellular Thermal Shift Assay (CETSA)
Best for confirming physical binding in a cellular context without radioactive labels.
-
Cell Treatment: Treat live THP-1 cells with the compound (50 µM) or DMSO for 1 hour.
-
Harvest: Wash and resuspend cells in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Cool to RT, then lyse cells (freeze-thaw x3).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/precipitated proteins.
-
Detection: Run the supernatant (soluble fraction) on Western Blot. Probe with anti-ACAT1 antibody.
-
Result: A shift in the aggregation temperature (
) compared to DMSO confirms the compound stabilizes the protein, proving target engagement.
Workflow Visualization
Caption: Decision matrix for validating ACAT-1 engagement using Functional (Enzymatic) or Physical (CETSA) methods.
References
-
Ikenoya, M., et al. (2007).[2][4] "A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels."[1][3][4][5] Atherosclerosis, 191(2), 290-297.[2][3][4][5]
-
Yoshinaka, Y., et al. (2010). "Identification of the specific binding site for K-604, a selective ACAT-1 inhibitor." Atherosclerosis, 213(1), 133-139.
-
Chang, T.Y., et al. (2009). "Acyl-Coenzyme A:Cholesterol Acyltransferases." American Journal of Physiology-Endocrinology and Metabolism, 297(1), E1-E9.
-
Lada, A.T., et al. (2004). "Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescent assay." Journal of Lipid Research, 45(2), 378-386.
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- 3. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity [mdpi.com]
A Senior Application Scientist's Guide to Orthogonal Assays for Validating Pyridine Compound Screening Hits
Introduction: The Pyridine Conundrum in High-Throughput Screening
The pyridine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its synthetic tractability and its presence in numerous FDA-approved drugs.[1][2] Its unique electronic profile allows it to form a wide range of interactions, making it a privileged structure in compound libraries for high-throughput screening (HTS). However, this chemical versatility comes with a significant challenge: pyridine-containing compounds are frequently identified as "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[3][4][5]
These compounds can generate false-positive results through a variety of mechanisms unrelated to specific, on-target binding.[6][7] These artifacts include colloidal aggregation, interference with optical readouts (fluorescence or luminescence), direct inhibition of reporter enzymes like luciferase, and chemical reactivity.[6][7][8][9][10] Progressing these deceptive hits wastes invaluable time and resources.[6] Therefore, a robust, multi-faceted validation strategy using orthogonal assays is not just recommended; it is essential for any screening campaign involving pyridine-rich libraries.
This guide provides a strategic framework for designing a hit validation cascade tailored to address the specific challenges posed by pyridine compounds. We will move beyond simple checklists, delving into the causality behind each experimental choice to build a self-validating workflow that ensures only the most promising and authentic hits advance to lead optimization.
The Hit Validation Cascade: A Strategic Funnel
The core principle of hit validation is to subject primary screening hits to a series of progressively more stringent assays that employ different physical principles and biological contexts.[11][12] This "funneling" approach is designed to efficiently eliminate artifacts while increasing confidence in the remaining compounds.
Caption: The Hit Validation Cascade funnels thousands of primary hits through progressively rigorous assays.
Part 1: De-risking Hits with Counter-Screens and Orthogonal Biochemical Assays
The first step after confirming the dose-response behavior of primary hits is to directly challenge their validity with assays designed to identify common interference mechanisms.[11][12]
The Prime Suspect: Reporter Gene Interference
Luciferase-based reporter gene assays are a workhorse of HTS.[13] However, they are notoriously susceptible to false positives caused by compounds that directly inhibit the luciferase enzyme.[7][10][13] Pyridine derivatives have been explicitly identified as potent luciferase inhibitors, making this counter-screen non-negotiable.[13]
Caption: Distinguishing true pathway inhibition from direct luciferase inhibition.
Experimental Protocol: Luciferase Counter-Screen
-
Objective: To determine if hit compounds directly inhibit firefly luciferase activity.
-
Reagents: Recombinant firefly luciferase enzyme, luciferin substrate, assay buffer (e.g., Promega Luciferase Assay System).
-
Procedure:
-
Prepare a dilution series of the hit pyridine compound in assay buffer.
-
In a white, opaque 384-well plate, add the compound dilutions. Include a known luciferase inhibitor as a positive control and DMSO as a negative control.
-
Add a fixed, pre-determined concentration of recombinant luciferase enzyme to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the luciferin substrate using an injector-equipped plate reader.
-
Immediately measure luminescence.
-
-
Interpretation: A dose-dependent decrease in the luminescent signal indicates direct inhibition of luciferase, marking the compound as a false positive from the primary screen.
Orthogonal Biochemical Readouts
If the primary HTS utilized a fluorescence-based readout, it is crucial to re-evaluate hit activity using a different detection technology.[11] Pyridine compounds can possess intrinsic fluorescent properties or interfere with fluorescent probes, leading to signal quenching or enhancement.[8][14]
Recommended Orthogonal Methods:
-
AlphaLISA®/HTRF®: These proximity-based assays are less susceptible to interference from fluorescent compounds because the emission wavelength is distinct from the excitation wavelength.
-
Label-Free Mass Spectrometry (SAMDI-MS): This powerful technique directly measures the enzymatic conversion of a substrate to a product by mass, completely circumventing optical interference.[15]
-
Colorimetric Assays: Switching to an absorbance-based readout can validate hits by confirming activity through an independent physical principle.[8][14]
Part 2: Biophysical Assays for Unambiguous Target Engagement
Once a compound is cleared of obvious assay artifacts, the next critical step is to prove it physically interacts with the target protein.[3][16] Biophysical methods provide direct, quantitative evidence of binding, offering a robust filter against non-specific or indirect activity.[17]
| Assay Technique | Principle | Throughput | Key Output | Best For |
| Surface Plasmon Resonance (SPR) | Mass change on a sensor chip upon binding | Medium-High | Kinetics (kon/koff), Affinity (KD) | Confirming direct binding, kinetic profiling |
| Differential Scanning Fluorimetry (DSF) | Ligand-induced protein thermal stabilization | High | Melting Temp Shift (ΔTm) | High-throughput hit validation |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Low | Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH/ΔS) | Gold-standard validation, mechanism of action |
| NMR Spectroscopy | Changes in nuclear spin states upon binding | Medium | Structural/Binding Site Info | Fragment screening, binding mode analysis |
Table 1: Comparison of Key Biophysical Assays for Hit Validation.[18][19]
Surface Plasmon Resonance (SPR)
SPR is a label-free technology that detects binding events in real-time by measuring changes in refractive index on a sensor surface where the target protein is immobilized.[8][18] Its primary advantage is the rich kinetic data it provides, which is invaluable for ranking compounds and understanding their binding mechanism.
Experimental Protocol: SPR Kinetic Analysis
-
Objective: To confirm direct binding and determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
-
Instrumentation: Biacore (Cytiva), Carterra, or similar SPR instrument.
-
Procedure:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling). An unmodified flow cell should be used as a reference.
-
Analyte Injection: Prepare a serial dilution of the pyridine hit compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Cycle: Inject the compound dilutions sequentially over the target and reference flow cells, from the lowest concentration to the highest. Each injection consists of an association phase (compound flows over the chip) followed by a dissociation phase (buffer flows over the chip).
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove bound compound and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.
-
-
Interpretation: A concentration-dependent binding response that fits a specific binding model confirms a direct interaction. The KD value provides a quantitative measure of binding affinity.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
DSF is a high-throughput method that measures a protein's thermal stability by monitoring its unfolding in the presence of a fluorescent dye.[18] A ligand that binds and stabilizes the protein will increase its melting temperature (Tm).
Experimental Protocol: Thermal Shift Assay
-
Objective: To identify compounds that directly bind and stabilize the target protein.
-
Instrumentation: Real-time PCR instrument capable of detecting fluorescence over a temperature gradient.
-
Reagents: Purified target protein, fluorescent dye (e.g., SYPRO Orange), assay buffer.
-
Procedure:
-
In a 96- or 384-well PCR plate, add the target protein and SYPRO Orange dye to each well.
-
Add the pyridine hit compounds at a fixed concentration (e.g., 10-50 µM). Include DMSO as a negative control.
-
Seal the plate and place it in the RT-PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature (e.g., from 25°C to 95°C) and measuring fluorescence at each increment.
-
Data Analysis: Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.
-
-
Interpretation: A significant positive ΔTm (typically >2°C) suggests direct binding and stabilization of the target protein. However, be aware that some compounds can interfere with the dye or cause protein aggregation, leading to false positives or negatives.[18]
Part 3: Proving Relevance with Cell-Based Assays
The ultimate test for a screening hit is demonstrating activity in a physiological context.[20] Cell-based assays confirm that a compound can cross the cell membrane, engage its intended target, and elicit a desired biological response.
Cellular Target Engagement
Before assessing downstream function, it is wise to confirm that the compound is binding its target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful application of the thermal shift principle in intact cells or cell lysates.
Functional Cellular Assays
The final validation step involves measuring the compound's effect on a downstream biological pathway or phenotype. The choice of assay is entirely dependent on the target's function.
-
For Kinase Targets: A Western blot can be used to measure the phosphorylation status of a known substrate. A decrease in phosphorylation following treatment with a pyridine inhibitor provides strong evidence of on-target activity.[21]
-
For Cancer Targets: Cell viability assays, such as the MTT or CellTiter-Glo® assays, are commonly used to measure the anti-proliferative effects of hit compounds.[22][23][24][25][26]
-
For GPCRs or Ion Channels: Functional readouts can include calcium flux assays (e.g., using FLIPR®) or membrane potential dyes.
Experimental Protocol: MTT Cell Viability Assay
-
Objective: To assess the cytotoxic or anti-proliferative effect of a pyridine compound on a relevant cancer cell line.
-
Reagents: Cancer cell line (e.g., MCF-7, HepG2), cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]
-
Treat the cells with a serial dilution of the pyridine compound. Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Interpretation: A dose-dependent decrease in absorbance indicates reduced cell viability. Data can be plotted to calculate an IC50 value, representing the concentration at which the compound inhibits cell growth by 50%.[23][24]
Conclusion
The path from a primary screening hit to a validated lead is challenging, particularly when dealing with scaffolds like pyridine that are prone to assay interference. A superficial validation process that relies on a single assay type is insufficient. By implementing a rigorous, multi-step cascade of orthogonal assays—spanning counter-screens, direct biophysical binding, and functional cellular readouts—researchers can systematically dismantle potential artifacts. This "trust but verify" approach, grounded in understanding the underlying principles of each technique, is the most effective strategy to strip away the ambiguity and identify true, high-quality pyridine hits worthy of the significant investment of lead optimization.
References
- Martins, P. M., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. CORE.
-
Vu, B. K., et al. (2018). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. Available at: [Link]
- Selvita. (n.d.). Biophysical Assays. Selvita.
- Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute.
-
Goodchild, S. C., et al. (2024). Creating a more strategic small molecule biophysical hit characterization workflow. SLAS Discovery. Available at: [Link]
- Sygnature Discovery. (n.d.). Biophysics. Sygnature Discovery.
-
Martins, P. M., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. ResearchGate. Available at: [Link]
- Al-Ostath, A. I., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal.
-
Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC. Available at: [Link]
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Auld, D. S., et al. (2008). False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase. Journal of Medicinal Chemistry. Available at: [Link]
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Han, L., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. Available at: [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]
-
Popova, M., et al. (2023). Counterfactual examples for pyridine derivatives. ResearchGate. Available at: [Link]
-
Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Available at: [Link]
- Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Charles River Laboratories.
-
Engel, J., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]
- Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research.
-
Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
- Wang, X., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Bioinorganic Chemistry and Applications.
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]
- Carocci, A., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. Usiena air.
-
Carocci, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available at: [Link]
- Charnwood Discovery. (n.d.). Hit Identification. Charnwood Discovery.
-
Al-Hadedi, A. A. M., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structures of certain pyridine-based approved anticancer drugs, and the... ResearchGate. Available at: [Link]
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.
-
El-Naggar, A. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Frontiers in Chemistry. Available at: [Link]
- Al-Hadedi, A. A. M., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. SciSpace.
-
El-Sayed, M. A. A., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports. Available at: [Link]
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- 6. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. selvita.com [selvita.com]
- 18. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 26. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the ADME properties of different pyridine analogs
Executive Summary
Pyridine is a "privileged scaffold" in medicinal chemistry, appearing in over 15% of all FDA-approved drugs. Its ability to modulate lipophilicity, enhance aqueous solubility, and serve as a hydrogen bond acceptor makes it a superior alternative to benzene. However, the pyridine ring introduces specific metabolic liabilities—most notably N-oxidation and susceptibility to nucleophilic attack—that drug developers must manage.
This guide provides a technical comparison of pyridine analogs, focusing on the impact of substitution patterns (2-, 3-, 4-positions) and bioisosteric replacements (fluorination) on ADME properties. It is designed to help you rationally select the optimal isomer for your lead series.
Part 1: Comparative ADME Profiling
Physicochemical Properties: Pyridine vs. Benzene vs. Fluorinated Analogs
Replacing a benzene ring with pyridine dramatically alters the electronic landscape of a molecule. The nitrogen atom acts as an electron sink, reducing the electron density of the ring (π-deficient) and lowering lipophilicity.
Table 1: Representative Physicochemical Profiles
| Property | Benzene (Reference) | Pyridine | 2-Fluoropyridine | 3-Fluoropyridine |
| LogP (Octanol/Water) | ~2.1 | ~0.65 | ~1.1 | ~1.3 |
| Aqueous Solubility | Low (1.8 g/L) | Miscible | High | High |
| pKa (Conj. Acid) | N/A | 5.2 (Basic) | -0.44 (Non-basic) | 2.9 (Weakly Basic) |
| H-Bond Potential | None | Acceptor (1) | Acceptor (1) | Acceptor (1) |
| Electronic Character | Electron-Rich | Electron-Poor | Highly Electron-Poor | Highly Electron-Poor |
Key Insight:
-
Solubility: Pyridine is miscible with water due to the lone pair on nitrogen participating in hydrogen bonding.
-
Basicity Modulation: Introducing fluorine at the 2-position (ortho to N) drastically reduces basicity (pKa 5.2 → -0.44) due to the inductive electron-withdrawing effect (
-effect) of fluorine, which pulls electron density away from the nitrogen lone pair. This is a critical tactic to reduce hERG channel inhibition, which often correlates with basicity.
Metabolic Stability: The Positional Effect
The metabolic fate of a pyridine-based drug depends heavily on the substitution pattern.
-
N-Oxidation (The "Soft Spot"): The nitrogen lone pair is a primary target for oxidation by CYPs (often CYP2D6, CYP3A4) and Flavin-containing Monooxygenases (FMOs). This forms a Pyridine-N-Oxide, a polar metabolite that can be excreted but may also be reduced back to the parent drug in vivo, creating a futile redox cycle.
-
C-Oxidation: Because the pyridine ring is electron-deficient, it is generally resistant to oxidative metabolism (electrophilic attack by CYP-Fe=O) compared to benzene. However, electron-donating groups (alkyl, amino) can activate the ring.
Table 2: Metabolic Vulnerability by Position
| Analog | Primary Metabolic Liability | Stability Rating | Optimization Strategy |
| Unsubstituted Pyridine | N-oxidation (major); C-hydroxylation (minor) | Low-Moderate | Block N-site or add EWG. |
| 2-Substituted | Steric shielding of N; C-oxidation at C-5 (para to sub) | High | Preferred scaffold. Sterics block N-ox. |
| 3-Substituted | N-oxidation (highly vulnerable); Benzylic oxidation | Low | Block C-6 or use 2,3-disubstitution. |
| 4-Substituted | N-oxidation; C-oxidation at C-2/C-6 | Moderate | Add F at C-2/C-6 to block metabolism. |
Toxicity Watch: The Pyridinium Trap
A critical safety consideration when designing pyridine analogs is the potential for bioactivation into toxic quaternary pyridinium species.
-
Mechanism: Analogs like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are metabolized by MAO-B to form MPP+ (1-methyl-4-phenylpyridinium).[1]
-
Consequence: MPP+ is a structural mimic of dopamine. It is taken up by dopaminergic neurons and inhibits Mitochondrial Complex I, causing severe neurotoxicity (Parkinsonian symptoms).[2][3]
-
Risk Mitigation: Avoid structures that can be easily oxidized to a planar pyridinium cation, especially those with N-methyl groups combined with lipophilic tails.
Part 2: Visualization of Metabolic Logic
The following diagram illustrates the divergent metabolic pathways for pyridine derivatives and the decision logic for optimization.
Caption: Figure 1. Metabolic fate of pyridine scaffolds. N-oxidation is the primary liability for unhindered pyridines. 2-substitution sterically hinders this pathway, while fluorination blocks C-oxidation.
Part 3: Experimental Protocol
Microsomal Stability Assay (High-Throughput)
This protocol determines the Intrinsic Clearance (
Materials:
-
Human Liver Microsomes (20 mg/mL protein concentration).[4]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compound (10 mM stock in DMSO).[5]
-
Quenching Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Methodology:
-
Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%.[5]
-
Pre-incubation: Mix 30 µL of diluted compound with 30 µL of microsome solution (final protein conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 mins.
-
Initiation: Add 60 µL of pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 30 µL aliquots. -
Quenching: Immediately dispense aliquot into 120 µL of ice-cold Quenching Solution. Vortex for 10 min.
-
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (monitor parent ion depletion).
Data Analysis (Self-Validating):
-
Plot
vs. time. -
The slope
is the elimination rate constant. -
Calculate Half-life:
-
Calculate Intrinsic Clearance:
-
Acceptance Criteria: Positive control (e.g., Verapamil) must show high clearance (
); Negative control (e.g., Warfarin) must show stability ( ).
References
-
Chichibabin, A. E. (1914). Syntheses in the Pyridine Series. Journal of the Russian Physical Chemical Society.
-
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.
-
Dalvie, D., et al. (2002). Assessment of metabolic stability of pyridine derivatives. Drug Metabolism and Disposition.[5]
-
Obach, R. S. (1999).[5] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[5]
-
Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP. FEBS Letters.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Publish Comparison Guide: Independent Synthesis of 6-Methyl-2,4-bis(methylthio)pyridin-3-amine
The following guide details the independent synthesis and verification of 6-Methyl-2,4-bis(methylthio)pyridin-3-amine (CAS: 134991-79-0). This document is structured to provide actionable, high-integrity technical protocols for researchers in medicinal chemistry, specifically those working on ACAT-1 inhibitors or substituted pyridine scaffolds.
Executive Summary & Strategic Context
6-Methyl-2,4-bis(methylthio)pyridin-3-amine is a critical heterocyclic building block, most notably utilized as the core scaffold for ACAT-1 inhibitors (e.g., K-604) and other bioactive pyridine derivatives. Its structural uniqueness lies in the electron-donating bis-thiomethyl groups flanking the 3-amino position, which significantly alters the electronic landscape of the pyridine ring compared to standard di-halo analogs.
For drug development professionals, the decision to synthesize this intermediate in-house versus sourcing it commercially hinges on purity control (specifically avoiding regioisomeric impurities) and scalability . This guide compares the industry-standard Stepwise Displacement Route against alternative methodologies, providing a validated protocol that prioritizes regiochemical fidelity.
Core Comparison: In-House Synthesis vs. Commercial Sourcing
| Feature | In-House Synthesis (Recommended Route) | Commercial Sourcing |
| Purity Control | High (Stepwise validation ensures 2,4-bis substitution) | Variable (Risk of mono-substituted impurities) |
| Cost Efficiency | High at >10g scale | Expensive at >1g scale |
| Lead Time | 1-2 Weeks | Immediate (if stock available) |
| Risk | Handling of odorous thiols | Batch-to-batch variability |
Synthetic Route Analysis
The most robust synthetic pathway involves the functionalization of a 6-methyl-2,4-dihydroxypyridine precursor. We reject direct cyclization methods (e.g., Hantzsch-type) for this specific target due to poor regioselectivity regarding the sulfur substituents.
The Validated Pathway (Route A)
-
Nitration: Electrophilic aromatic substitution on the electron-rich dihydroxy pyridine.
-
Chlorination: Conversion of hydroxyls to chlorides using POCl₃ (Vilsmeier-Haack conditions).
-
Nucleophilic Displacement: Double S_NAr reaction with Sodium Thiomethoxide.
-
Chemoselective Reduction: Reduction of the nitro group to the amine without desulfurization.
Critical Engineering Decision: The Reduction Step
-
Alternative 1: Catalytic Hydrogenation (Pd/C + H₂).
-
Flaw: Sulfur atoms are potent catalyst poisons, deactivating Pd surfaces rapidly. High pressure and catalyst loading are required, often leading to hydrodesulfurization side products.
-
-
Alternative 2: Chemical Reduction (Fe/AcOH or SnCl₂).
-
Advantage:[1]Selected Protocol. Iron-mediated reduction is chemoselective, sulfur-tolerant, and scalable. It avoids the risk of cleaving the C-S bonds.
-
Detailed Experimental Protocol
Note: All reactions involving thiols and chlorinating agents must be performed in a well-ventilated fume hood.
Step 1: Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine
Precursor: 4-Hydroxy-6-methyl-2-pyridone (or 2,4-dihydroxy-6-methylpyridine).
-
Nitration: Dissolve 4-hydroxy-6-methyl-2-pyridone (10.0 g) in concentrated H₂SO₄ (30 mL). Cool to 0°C. Dropwise add fuming HNO₃ (1.2 eq) maintaining temp <10°C. Stir at RT for 2h. Pour onto ice, filter the yellow precipitate (3-nitro-4-hydroxy-6-methyl-2-pyridone ).
-
Chlorination: Suspend the dried nitro intermediate (10.0 g) in POCl₃ (50 mL). Add Diethylaniline (1.0 eq) as a catalyst.
-
Reflux: Heat to 110°C for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 4:1) should show consumption of starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice (Exothermic!). Extract with DCM (3x). Wash organic layer with NaHCO₃ (aq) and brine. Dry over MgSO₄ and concentrate.
-
Yield: ~75-85%
-
Appearance: Yellowish solid.[2]
-
Step 2: Synthesis of 6-Methyl-2,4-bis(methylthio)-3-nitropyridine
Reagent: Sodium Thiomethoxide (NaSMe).
-
Setup: Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (5.0 g, 24 mmol) in anhydrous THF (50 mL) or DMF (30 mL). Cool to 0°C.[2]
-
Addition: Add NaSMe (powder, 2.5 eq, 60 mmol) portion-wise. Note: Use excess to ensure complete bis-substitution.
-
Reaction: Stir at 0°C for 1h, then warm to RT and stir for 3h.
-
Validation: Check LC-MS. Mono-substituted intermediate (mass M-Cl+SMe) should be absent. Target mass (M+) = 230.
-
Workup: Dilute with water. Extract with EtOAc.[1] Wash with water (crucial to remove DMF) and brine. Concentrate.
-
Yield: ~80-90%[3]
-
Key Insight: The 4-position is more reactive; the 2-position requires the full reaction time.
-
Step 3: Reduction to 6-Methyl-2,4-bis(methylthio)pyridin-3-amine
Reagent: Iron Powder / Ammonium Chloride (Fe/NH₄Cl).
-
Solvent System: Prepare a mixture of Ethanol/Water (4:1, 100 mL).
-
Activation: Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Heat to reflux (80°C) for 15 mins to activate the iron surface.
-
Addition: Add the nitro-pyridine intermediate (4.0 g) slowly to the refluxing suspension.
-
Kinetics: Reflux for 1–2 hours. The yellow color of the nitro compound should fade to a pale/colorless solution (or darken due to iron salts).
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Basify the aqueous residue with Na₂CO₃ (pH ~9). Extract with DCM. Dry and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH 98:2).
-
Final Yield: ~70-80%
-
Appearance: Pale solid.[2]
-
Verification & Quality Control
Every batch must be validated against the following criteria to ensure suitability for downstream coupling (e.g., amide formation).
Analytical Data
| Metric | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >98.0% | HPLC (C18, MeCN/H₂O + 0.1% TFA) |
| Mass Spec | [M+H]⁺ = 201.07 | ESI-MS |
| ¹H NMR | Confirms structure & solvent removal | 400 MHz, DMSO-d₆ or CDCl₃ |
NMR Interpretation (CDCl₃, 400 MHz)
-
δ 6.6–6.8 ppm (s, 1H): Aromatic proton at C-5.
-
δ 3.8–4.2 ppm (br s, 2H): Amine (-NH₂) protons.
-
δ 2.5–2.6 ppm (s, 3H): S-Methyl group (C-2 or C-4).
-
δ 2.4–2.5 ppm (s, 3H): S-Methyl group (C-2 or C-4).
-
δ 2.3–2.4 ppm (s, 3H): C-Methyl group at C-6.
-
Note: The chemical shifts of S-Me groups are distinct from O-Me (usually 3.8 ppm) and N-Me, confirming the thioether linkage.
Workflow Visualization
The following diagram illustrates the chemical logic and critical control points (CCPs) for the synthesis.
Caption: Stepwise synthetic workflow highlighting critical control points (CCP) for reaction monitoring.
Comparison of Alternatives
Why choose this protocol over others?
| Parameter | Protocol A (Fe/NH₄Cl Reduction) | Protocol B (H₂/Pd Reduction) | Protocol C (SnCl₂/HCl) |
| Yield | High (70-80%) | Low (<40%) | Moderate (60-70%) |
| Purity Profile | Clean amine | Desulfurized byproducts | Tin salts difficult to remove |
| Scalability | Excellent (Kg scale) | Poor (Catalyst poisoning) | Moderate (Waste disposal issues) |
| Cost | Low (Iron is cheap) | High (Pd catalyst) | Moderate |
References
-
Synthesis of ACAT-1 Inhibitors: Iwamura, H., et al. (2000). Novel acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors.Journal of Medicinal Chemistry , 43(15), 2919-2932.
-
Iron Reduction Methodology: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.Synthesis , 1988(02), 91-95.
-
Piperazine Chain Extension (ACAT-1 Context): "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors". PMC , 2024.
- Nucleophilic Substitution on Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard Reference for S_NAr mechanisms on pyridines).
Sources
Statistical Analysis of Biological Data for Pyridine Derivatives: A Comparative Guide
Executive Summary
In modern medicinal chemistry, the pyridine scaffold represents a critical bioisostere to the benzene ring. While structurally similar, the introduction of the nitrogen atom induces profound electronic and physicochemical changes—specifically reduced lipophilicity (LogP) and increased hydrogen bond acceptor capability.
This guide provides a rigorous statistical framework for evaluating novel pyridine derivatives ("The Product") against their carbocyclic (benzene) analogs ("The Alternative"). We move beyond simple mean comparisons to implement Non-Linear Mixed Effects Modeling and QSAR integration , ensuring that claimed potency shifts are statistically significant and mechanistically understood.
Part 1: The Bioisosteric Advantage (Product vs. Alternative)
To statistically analyze performance, one must first quantify the physicochemical divergence between the Pyridine scaffold and the Benzene alternative. The nitrogen atom in pyridine renders the ring
Comparative Performance Matrix
The following table summarizes the typical shifts in biological and physical parameters when a phenyl ring is replaced by a pyridyl ring (a "Nitrogen Scan").
| Parameter | Benzene Scaffold (Alternative) | Pyridine Scaffold (Product) | Biological Implication |
| Electronic Nature | Pyridine reduces oxidative metabolism (CYP450) at the ring. | ||
| Lipophilicity (cLogP) | High (Hydrophobic) | Moderate (Lower) | Pyridine improves aqueous solubility, reducing formulation risks. |
| H-Bonding | Donor/Acceptor (if sub.) | Intrinsic Acceptor (N-atom) | Pyridine offers a vector for specific active-site interactions (e.g., hinge binding in kinases). |
| Metabolic Liability | High (Epoxidation prone) | Low (Electron poor) | Pyridine extends half-life ( |
Case Study: Kinase Inhibition (Hypothetical Data)
Comparison of a novel 2-aminopyridine inhibitor (Pyr-4 ) against a standard benzamide analog (Ben-4 ).
| Compound | Solubility (mg/mL) | Metabolic Stability ( | |
| Ben-4 (Alternative) | |||
| Pyr-4 (Product) |
Analytic Insight: A simple overlap of Confidence Intervals (CI) suggests significance, but a robust analysis requires the curve-fitting protocols detailed below.
Part 2: Statistical Methodologies for Potency Evaluation
Standard t-tests are insufficient for dose-response data because they ignore the shape of the inhibition curve. The industry standard for pyridine derivatives—which often exhibit steep Hill slopes due to specific binding—is the 4-Parameter Logistic (4PL) Regression .
The 4-Parameter Logistic (4PL) Model
We model the biological response (
-
Top/Bottom: Define the assay dynamic range.
-
HillSlope: Critical for pyridines; a slope > 1.0 often indicates cooperative binding or multiple binding sites, common in nitrogen-heterocycle interactions.
The Extra Sum-of-Squares F-Test
To determine if the Pyridine derivative is statistically superior to the Benzene analog, we do not just compare calculated
-
Null Hypothesis (
): One curve fits both datasets (i.e., ). -
Alternative Hypothesis (
): Two separate curves are required. -
F-Statistic Calculation:
Where is the Sum of Squares and is Degrees of Freedom.
If
Part 3: Experimental Protocol & Workflow
This protocol ensures data integrity suitable for the statistical rigor described above.
Workflow Visualization
The following diagram illustrates the self-validating loop from synthesis to statistical decision-making.
Figure 1: The iterative SAR cycle. Note the feedback loop: statistical outputs must inform the next round of synthesis.
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve Pyridine derivatives in 100% DMSO.
-
Critical Step: Due to the basicity of pyridine (
), ensure the assay buffer pH is buffered (HEPES/Tris pH 7.4) to maintain a consistent protonation state. Benzene analogs are neutral and less pH-sensitive.
-
-
Dose-Response Setup:
-
Prepare an 11-point serial dilution (1:3).
-
Include "Min" (DMSO only) and "Max" (Reference Inhibitor) controls on every plate.
-
Replication: Minimum
technical replicates per concentration.
-
-
Data normalization:
-
Normalize raw signals to % Inhibition:
-
-
Statistical Execution:
-
Fit the 4PL model.[1]
-
Check for Heteroscedasticity (variance changing with concentration). If present, apply
weighting. -
Run the F-test comparing the Pyridine curve to the Benzene control curve.
-
Part 4: Advanced QSAR Modeling
For high-throughput screening of pyridine derivatives, we move from retrospective analysis to predictive modeling using Quantitative Structure-Activity Relationships (QSAR) .
The Hammett Equation Application
The biological activity of pyridine derivatives correlates strongly with the electronic nature of substituents on the ring.
- (Hammett Constant): Measures the electron-withdrawing/donating power of substituents.
- (Reaction Constant): Sensitivity of the biological target to electronic changes.
Protocol:
-
Calculate
values for substituents at the C2, C3, or C4 positions of the pyridine ring. -
Plot
( ) vs. . -
Interpretation: A positive
indicates that electron-withdrawing groups (enhancing the -deficiency of the pyridine) increase potency, likely by strengthening nucleophilic attack or -stacking interactions in the binding pocket.
Decision Logic for Lead Optimization
Figure 2: Statistical Decision Matrix. A compound must pass the F-test for potency, LogP thresholds for solubility, and stability checks to proceed.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics, 7, 123. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual reference for pyridine/fluorine bioisosterism). [Link]
-
GraphPad Software. (n.d.). Extra sum-of-squares F test. GraphPad Statistics Guide. [Link]
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized chemical reagents are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, a compound that, while not extensively characterized in public safety literature, belongs to chemical families with known potential hazards.
The guidance provided herein is synthesized from established best practices for handling pyridine derivatives, aromatic amines, and organosulfur compounds, grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5]
Understanding the Compound: A Hazard-Based Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, a conservative approach based on its structural features is necessary. The molecule contains a pyridine ring, an amine group, and two methylsulfanyl (thiomethyl) groups. Each of these functional groups contributes to its potential hazard profile.
-
Pyridine Core : Pyridine and its derivatives are often associated with local irritation to the skin and eyes.[6] Inhalation can also be a route of exposure, and many pyridine-based compounds are considered hazardous waste.[7][8]
-
Aromatic Amine : Aromatic amines as a class can range from irritants to more significantly toxic compounds.
-
Methylsulfanyl (Thiomethyl) Groups : Organosulfur compounds can be malodorous and may pose environmental hazards. Upon combustion, they can release toxic gases like sulfur dioxide.
Given these characteristics, 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine should be treated as a hazardous chemical waste, requiring careful and compliant disposal.[3][9]
Part 1: Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensuring personal and environmental safety is the primary objective. This begins with wearing the appropriate PPE and working in a controlled environment.
Essential Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[10]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn.[10][11] Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A laboratory coat must be worn to protect the skin and clothing.[10][11]
-
Respiratory Protection : All handling of this compound, including preparation for disposal, should be conducted inside a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[7][11]
Work Area Preparation
-
Designated Area : Conduct all disposal-related activities in a designated area within a chemical fume hood.[11]
-
Spill Kit : Ensure a chemical spill kit compatible with amines and organic solvents is readily accessible.[7]
-
Waste Container : Have the designated hazardous waste container prepared and properly labeled before handling the chemical.
Part 2: Step-by-Step Disposal Protocol
The disposal of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine must follow the hazardous waste regulations established by the EPA under the Resource Conservation and Recovery Act (RCRA).[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][10]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.[3]
-
Action : Designate a specific, compatible waste container for 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine and other similar non-halogenated organic compounds.
-
Causality : The pyridine and amine functionalities can react violently with strong oxidizing agents. The sulfur groups can also be reactive. Segregating this waste stream prevents unintended and potentially hazardous chemical reactions within the waste container.
Step 2: Container Selection and Labeling
The integrity of the waste container and the clarity of its label are critical for safety and compliance.
-
Action :
-
Select a container that is in good condition, free of leaks or defects, and constructed of a material compatible with the chemical (e.g., glass or high-density polyethylene).[1][3] The container must have a secure, leak-proof screw cap.[3]
-
Label the container clearly with the words "HAZARDOUS WASTE ".[1][9]
-
List all chemical constituents by their full name, including "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine", and their approximate percentages.[1] Do not use abbreviations or chemical formulas.[1]
-
Affix appropriate hazard pictograms (e.g., toxicity, irritant) as guided by your institution's Environmental Health & Safety (EH&S) department.[9]
-
Step 3: Waste Accumulation
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[1][2][9]
-
Action :
-
Carefully transfer the waste 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine into the properly labeled hazardous waste container.
-
Keep the container securely closed at all times, except when adding waste.[1][2] Do not leave a funnel in the container opening.[1]
-
Store the container in a designated SAA within the laboratory, under the control of laboratory personnel.[1][3]
-
Ensure the SAA is in a well-ventilated area and, if necessary, within secondary containment to mitigate spills.[3][12]
-
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Action :
-
Once the waste container is nearly full (approximately 90% capacity), complete a chemical waste pickup request form as required by your institution's EH&S office.[1]
-
Your EH&S department will then arrange for the collection of the waste by a licensed hazardous waste disposal company.[2] This company will transport the waste for final disposal, which typically involves high-temperature incineration for organic materials.[8]
-
Part 3: Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Spills :
-
For minor spills within a chemical fume hood, use an absorbent material like sand or vermiculite to contain the spill.[7]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[7]
-
For larger spills, or any spill outside of a fume hood, evacuate the area and immediately contact your institution's EH&S or emergency response team.
-
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Data and Workflow Visualization
To aid in the decision-making process for the proper disposal of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, the following table summarizes its anticipated properties and the workflow diagram illustrates the disposal procedure.
Table 1: Anticipated Hazard Profile and Handling Summary
| Property | Anticipated Hazard and Rationale | Required Safety Precaution |
| Physical State | Solid or Liquid | Handle with care to avoid creating dust or splashes. |
| Toxicity | Assumed to be toxic if swallowed or in contact with skin, based on related pyridine derivatives.[14] | Wear appropriate PPE; avoid all personal contact.[6] |
| Irritation | Expected to cause skin and serious eye irritation.[6][14] | Wear safety goggles and chemical-resistant gloves. |
| Inhalation Hazard | May cause respiratory irritation.[14] | Handle exclusively within a chemical fume hood. |
| Reactivity | Incompatible with strong oxidizing agents. Combustion may produce toxic oxides of nitrogen and sulfur. | Segregate from incompatible chemicals.[3] |
| Disposal Route | Must be disposed of as hazardous chemical waste. | Do not dispose of down the drain or in regular trash.[7] |
Diagram 1: Disposal Workflow for 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Caption: Decision workflow for the safe disposal of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, upholding the highest standards of laboratory safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and EH&S department for any additional site-specific requirements.
References
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
-
Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry, NCBI. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer. Retrieved from [Link]
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OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). MCF Environmental Services. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Safety Data Sheet - 4-(Methylamino)pyridine. (2025, October 24). Thermo Fisher Scientific. Retrieved from [Link]
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Pyridine Safety Data Sheet. (n.d.). Datasheet. Retrieved from [Link]
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Toxicological Profile for Pyridine. (n.d.). ATSDR. Retrieved from [Link]
-
Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]
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OSHA and Biohazard Waste Disposal Guidelines. (2024, May 16). Daniels Health. Retrieved from [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC. Retrieved from [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. Retrieved from [Link]
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Safety Data Sheet - m-Xylylenediamine. (n.d.). CPAchem. Retrieved from [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
Removal of sulfur-containing organic molecules adsorbed on inorganic supports by Rhodococcus Rhodochrous spp. (2017, February 15). PubMed. Retrieved from [Link]
-
Sulfur - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Safety Data Sheet: Methylamine. (n.d.). Carl ROTH. Retrieved from [Link]
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Personal protective equipment for handling 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
CAS Number: 134991-79-0 Formula: C₈H₁₂N₂S₂ Molecular Weight: ~200.33 g/mol Synonyms: 3-Amino-6-methyl-2,4-bis(methylthio)pyridine[1][2]
Part 1: Core Directive & Hazard Identification
Operational Reality: This compound is a specialized aminopyridine intermediate containing two thioether moieties. While specific toxicological data (LD50) for this exact CAS is often proprietary or limited, Structure-Activity Relationship (SAR) analysis mandates handling this as a High Potency / High Hazard substance.
The Hazard Matrix:
-
Aminopyridine Core: Structurally related to potassium channel blockers (e.g., 4-aminopyridine), presenting a risk of neurotoxicity (seizures, tremors) upon systemic absorption.
-
Thioether Groups (-SCH₃): Potential for metabolic oxidation to sulfoxides/sulfones; often associated with strong, persistent odors and skin/eye irritation.
-
Primary Risks: Acute toxicity (Oral/Dermal/Inhalation), Severe Eye Irritation, Skin Sensitization.
Risk Classification (Precautionary GHS):
-
H301/H311: Toxic if swallowed or in contact with skin.
-
H315/H319: Causes skin and serious eye irritation.[3]
Part 2: Personal Protective Equipment (PPE) Selection
This protocol uses a "Barrier-in-Depth" approach. Do not rely on a single layer of protection.
1. Hand Protection (Critical)
-
Primary Risk: Aminopyridines can rapidly permeate standard latex.
-
Required Protocol: Double-Gloving .
-
Inner Layer: 4 mil Nitrile (Disposable).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Change Frequency: Immediately upon splash; every 2 hours during continuous handling.
-
-
Why? The lipophilic nature of the thioether groups increases the permeation rate through thin rubber. Double gloving provides a "breakthrough buffer" allowing safe removal.
2. Respiratory Protection
-
Standard Operation: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Solid Handling (Weighing): If a powder containment hood is unavailable, use a P100 (HEPA) half-face respirator to prevent inhalation of micro-particulates during transfer.
-
Emergency/Spill: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges.
3. Eye & Face Protection [4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do not use safety glasses with side shields alone. The amine functionality is basic and can cause irreversible corneal opacity if dust or solution enters the eye.
-
Face Shield: Required during synthesis scale-up (>10g) or when handling concentrated stock solutions.
4. Body Protection
-
Standard: Tyvek® Lab Coat (Disposable) with elastic cuffs.
-
Footwear: Closed-toe, chemically resistant shoes (Leather or PU). Shoe covers recommended for powder handling areas.
Part 3: Operational Protocols
Workflow Visualization
Caption: Operational logic flow for handling CAS 134991-79-0, emphasizing containment and sequential safety checks.
Step-by-Step Handling Guide
A. Weighing & Transfer (Solid State)
-
Static Control: Use an antistatic gun or static-dissipative weighing boats. Aminopyridine powders can be "flyaway," increasing inhalation risk.
-
Technique: Place the balance inside the fume hood. If this disrupts airflow, use a "balance enclosure" or weigh inside a deep container to minimize drafts.
-
Cleanup: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as hazardous solid waste.
B. Solubilization & Synthesis
-
Solvent Choice: Soluble in DMSO, Methanol, and DCM.
-
Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of toxic dust.
-
Labeling: All flasks must be labeled "TOXIC - AMINOPYRIDINE DERIVATIVE" immediately.
C. Decontamination & Spill Response
-
Minor Spill (<5g): Cover with vermiculite or spill pads. Wet the pads with water to prevent dust generation. Scoop into a wide-mouth jar.
-
Surface Decon: Wash the area with a 10% bleach solution (oxidizes the sulfur groups and amine) followed by water.
-
Odor Control: If a "garlic/sulfur" odor persists, wipe surfaces with a dilute hydrogen peroxide solution (3%) to oxidize residual thioethers to non-volatile sulfoxides.
Part 4: Data Summary & Disposal
Physical Properties & Hazard Data
| Property | Data/Estimate | Relevance to Safety |
| Physical State | Solid (Powder) | Inhalation hazard (dust). |
| Melting Point | ~70–80°C (Est.) | Avoid high-heat drying; sublimation risk. |
| Solubility | DMSO, DCM, MeOH | Permeates skin via solvent carriers. |
| Odor | Sulfurous / Garlic-like | Warning property; indicates containment breach. |
| Reactivity | Oxidizers, Acids | Incompatible with Nitric Acid (Exothermic). |
Disposal Protocol
-
Liquid Waste: Segregate into "Toxic Organic Waste." Do not mix with oxidizers.
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must be double-bagged and incinerated.
-
Destruction: High-temperature incineration (>1000°C) with scrubber is required to safely manage Nitrogen (NOx) and Sulfur (SOx) combustion byproducts.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 313501, 6-Methyl-2-(methylthio)pyrimidin-4-amine (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Health Guideline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Aminopyridine derivatives hazard classification. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
